molecular formula C14H24O6 B015172 Diethyl-2-carbethoxypimelate CAS No. 53007-36-6

Diethyl-2-carbethoxypimelate

Cat. No.: B015172
CAS No.: 53007-36-6
M. Wt: 288.34 g/mol
InChI Key: REQNYFWMQIAVFW-UHFFFAOYSA-N
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Description

Diethyl-2-carbethoxypimelate (CAS 53007-36-6) is a triethyl ester compound with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol. This chemical serves as a versatile synthetic intermediate and key building block in organic synthesis and medicinal chemistry research. Its structure features multiple ester functional groups, making it a valuable precursor for the synthesis of various complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Researchers utilize this compound in the synthesis of barbituric acid derivatives and other pyrimidine analogues, which are of significant interest in life science research for their potential biological activities. The compound exhibits a boiling point in the range of 175-182°C and demonstrates good solubility in various organic solvents including dichloromethane, diethyl ether, ethyl acetate, and methanol, facilitating its use in diverse synthetic applications. With a logP value of approximately 2.4, it displays moderate lipophilicity, which can be advantageous in drug discovery and development workflows. Diethyl-2-carbethoxypimelate is specifically designed for research applications in laboratory settings only. This product is not intended for diagnostic or therapeutic uses, and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethyl pentane-1,1,5-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O6/c1-4-18-12(15)10-8-7-9-11(13(16)19-5-2)14(17)20-6-3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQNYFWMQIAVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398823
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53007-36-6
Record name 1,1,5-Pentanetricarboxylic acid, triethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Diethyl-2-carbethoxypimelate (CAS: 53007-36-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl-2-carbethoxypimelate (CAS: 53007-36-6), a versatile chemical intermediate. This document delineates its chemical and physical properties, outlines plausible synthetic routes with detailed mechanistic insights, and explores its significance as a precursor in the synthesis of complex organic molecules. Particular emphasis is placed on its potential applications in medicinal chemistry and drug development. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and pharmaceutical innovation.

Introduction: Unveiling a Versatile Triester Building Block

Diethyl-2-carbethoxypimelate, also known as diethyl 2-(ethoxycarbonyl)heptanedioate, is a triester derivative of pimelic acid. Its molecular structure, featuring a seven-carbon backbone with three strategically positioned ethoxycarbonyl groups, endows it with a unique reactivity profile. This trifunctionality makes it a valuable intermediate in organic synthesis, offering multiple sites for chemical modification and elaboration. While not as widely documented as simpler diesters, its potential as a scaffold for constructing complex molecular architectures, particularly in the realm of medicinal chemistry, is significant. Pimelic acid and its esters are recognized as important intermediates in the preparation of pharmaceuticals, crop protection agents, and other specialty chemicals.[1][2][3][4] This guide aims to consolidate the available information and provide a scientifically grounded perspective on the synthesis, properties, and applications of this intriguing molecule.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its safe handling and effective use in synthesis. The table below summarizes the key properties of Diethyl-2-carbethoxypimelate.

PropertyValueSource
CAS Number 53007-36-6Internal Data
Molecular Formula C₁₄H₂₄O₆[5]
Molecular Weight 288.34 g/mol [5]
Appearance Colorless to pale yellow liquid (predicted)General Knowledge
Boiling Point Not explicitly available, but expected to be >200 °C at atmospheric pressureInferred from similar compounds
Solubility Predicted to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate.[5]
Purity Commercially available with purities often ≥95%General Supplier Information

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishers (e.g., dry chemical, CO₂) in case of a fire.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Synthesis of Diethyl-2-carbethoxypimelate: A Mechanistic Perspective

While a definitive, published protocol for the synthesis of Diethyl-2-carbethoxypimelate is not readily found, its structure suggests two highly plausible and well-established synthetic strategies: the alkylation of diethyl malonate and the Dieckmann condensation.

Proposed Synthesis Route 1: Alkylation of Diethyl Malonate

This approach involves the nucleophilic attack of the diethyl malonate enolate on an appropriate electrophile. A logical precursor would be an ethyl halo-valerate derivative.

Reaction Scheme:

Alkylation_of_Diethyl_Malonate reagents 1. NaOEt, EtOH 2. Br(CH₂)₄COOEt product Diethyl-2-carbethoxypimelate reagents->product diethyl_malonate Diethyl Malonate diethyl_malonate->reagents caption Alkylation of Diethyl Malonate

Caption: A proposed two-step synthesis of Diethyl-2-carbethoxypimelate via alkylation.

Causality and Experimental Choices:

  • Enolate Formation: Diethyl malonate is first treated with a strong base, such as sodium ethoxide (NaOEt) in ethanol, to generate the corresponding enolate.[6] The acidity of the α-protons of diethyl malonate (pKa ≈ 13) makes this deprotonation highly efficient with an alkoxide base. The choice of ethoxide as the base and ethanol as the solvent is crucial to prevent transesterification of the ester groups.

  • Nucleophilic Substitution (SN2): The resulting enolate, a potent carbon nucleophile, is then reacted with an alkylating agent. Ethyl 5-bromovalerate would be a suitable electrophile. The enolate attacks the carbon bearing the bromine atom in an SN2 fashion, displacing the bromide and forming the new carbon-carbon bond.[6]

Step-by-Step Experimental Protocol (Hypothetical):

  • To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.

  • Add ethyl 5-bromovalerate (1.0 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield Diethyl-2-carbethoxypimelate.

Proposed Synthesis Route 2: Dieckmann Condensation

An alternative and elegant approach is the intramolecular Claisen condensation, known as the Dieckmann condensation, of a suitable acyclic triester.[4][5][7][8][9][10][11]

Reaction Scheme:

This route is less direct as it would first require the synthesis of triethyl 1,1,5-pentanetricarboxylate. This precursor could be synthesized, for instance, by the Michael addition of diethyl malonate to ethyl acrylate. The subsequent Dieckmann condensation would then yield a cyclic β-keto ester, which is not our target compound. Therefore, the alkylation of diethyl malonate is the more direct and plausible synthetic strategy.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.1-4.2Quartet (q)6H-O-CH₂ -CH₃Methylene protons of the three ethyl ester groups, split by the adjacent methyl protons.[12]
~3.2-3.4Triplet (t)1H-CH (COOEt)₂The methine proton at the C2 position, coupled to the adjacent methylene group.
~2.2-2.4Triplet (t)2H-CH₂-CH₂ -COOEtMethylene protons α to one of the ester carbonyls.
~1.5-1.8Multiplet (m)4H-CH₂-CH₂ -CH₂ -CH₂-The two central methylene groups of the pimelate backbone.
~1.2-1.3Triplet (t)9H-O-CH₂-CH₃ Methyl protons of the three ethyl ester groups, coupled to the adjacent methylene protons.[12]
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170-175C =O (ester)Carbonyl carbons of the three ester groups.[13][14]
~60-62-O-CH₂ -CH₃Methylene carbons of the ethyl ester groups.[13][14]
~50-55-CH (COOEt)₂The methine carbon at the C2 position.
~30-35-CH₂ -CH₂-COOEtMethylene carbon α to the ester carbonyl.
~25-30-CH₂-CH₂ -CH₂ -CH₂-The central methylene carbons of the pimelate backbone.
~14-O-CH₂-CH₃ Methyl carbons of the ethyl ester groups.[13][14]
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the ester functional groups.

Predicted Wavenumber (cm⁻¹)VibrationIntensityRationale
~1735-1750C=O stretch (ester)Strong, sharpThis is the most characteristic absorption for saturated esters.[9][15][16]
~1000-1300C-O stretch (ester)StrongEsters typically show two C-O stretching bands.[9][15][16]
~2850-3000C-H stretch (alkane)MediumFrom the CH, CH₂, and CH₃ groups in the molecule.
Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 288.34 corresponding to the molecular weight of the compound may be observed, though it could be weak.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, m/z = 45) and cleavage at the α-carbon. A McLafferty rearrangement is also possible.[17][18][19]

Chemical Reactivity and Applications in Drug Development

Diethyl-2-carbethoxypimelate's structure makes it a valuable precursor for a variety of more complex molecules, particularly those with cyclic or heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Dieckmann Condensation

Treatment of Diethyl-2-carbethoxypimelate with a strong base can induce an intramolecular Dieckmann condensation. This reaction would lead to the formation of a six-membered ring, specifically a substituted cyclohexanone derivative. This is a powerful method for constructing cyclic systems.[5][8][9][11][20]

Dieckmann_Condensation start Diethyl-2-carbethoxypimelate reagents 1. NaOEt, Toluene 2. H₃O⁺ start->reagents product Cyclic β-keto ester reagents->product caption Dieckmann Condensation

Caption: Cyclization of Diethyl-2-carbethoxypimelate via Dieckmann condensation.

The resulting cyclic β-keto ester can be further functionalized, for example, through alkylation at the α-position followed by decarboxylation, to yield substituted cyclohexanones.[8] These cyclohexanone scaffolds are common motifs in natural products and pharmaceutical agents.

Hydrolysis and Decarboxylation

The ester groups can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acids.[15] Subsequent heating can lead to decarboxylation, particularly of the geminal dicarboxylic acid moiety, to yield pimelic acid derivatives.

Role as a Pharmaceutical Intermediate

While direct, cited examples of Diethyl-2-carbethoxypimelate in the synthesis of specific drugs are scarce in readily available literature, pimelic acid and its derivatives are known to be important intermediates in the pharmaceutical industry.[1][2][4] For instance, pimelic acid itself is a precursor in the biosynthesis of lysine and biotin.[1] The structural framework of Diethyl-2-carbethoxypimelate makes it a plausible precursor for the synthesis of various heterocyclic compounds, which are a cornerstone of modern drug discovery. For example, the pimelic acid backbone could be incorporated into the synthesis of azepine or other medium-sized ring systems that are of interest in medicinal chemistry.

Conclusion

Diethyl-2-carbethoxypimelate is a chemical intermediate with significant, yet not fully exploited, potential in organic synthesis. Its synthesis is achievable through well-established synthetic methodologies, and its trifunctional nature provides a versatile platform for the construction of complex molecular architectures. While its direct application in drug synthesis is not extensively documented, its structural relationship to pimelic acid and its reactivity profile suggest its utility as a precursor for novel cyclic and heterocyclic compounds of medicinal interest. This guide provides a foundational understanding of this compound, intended to stimulate further research and application in the fields of chemical synthesis and drug discovery.

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An In-Depth Technical Guide to Diethyl-2-carbethoxypimelate (Triethyl pentane-1,3,5-tricarboxylate)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Diethyl-2-carbethoxypimelate, a versatile aliphatic triester. Based on its molecular formula and weight, this compound is identified as Triethyl pentane-1,3,5-tricarboxylate. This document will delve into its molecular structure, physicochemical properties, synthesis, and potential applications in organic synthesis and drug discovery, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

Triethyl pentane-1,3,5-tricarboxylate is characterized by a flexible five-carbon backbone with three ethyl ester functionalities. This structure allows for a variety of chemical transformations, making it a valuable building block in synthetic chemistry.

Key Physicochemical Data
PropertyValueSource(s)
IUPAC Name Triethyl pentane-1,3,5-tricarboxylate[1]
Common Name Diethyl-2-carbethoxypimelate[2][3]
CAS Number 53007-36-6[2][3][4]
Molecular Formula C₁₄H₂₄O₆[2][4]
Molecular Weight 288.34 g/mol [1][2][4]
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol.[2]
Molecular Structure Visualization

The 2D chemical structure of Triethyl pentane-1,3,5-tricarboxylate is depicted below.

Caption: 2D Structure of Triethyl pentane-1,3,5-tricarboxylate.

Synthesis of Triethyl pentane-1,3,5-tricarboxylate

The primary synthetic route to Triethyl pentane-1,3,5-tricarboxylate is through the acid-catalyzed esterification of pentane-1,3,5-tricarboxylic acid with ethanol.[1][5] This is a classic Fischer esterification reaction.

Experimental Protocol: Acid-Catalyzed Esterification

Objective: To synthesize Triethyl pentane-1,3,5-tricarboxylate from pentane-1,3,5-tricarboxylic acid and ethanol.

Materials:

  • Pentane-1,3,5-tricarboxylic acid

  • Anhydrous ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, reflux condenser, separating funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pentane-1,3,5-tricarboxylic acid in an excess of anhydrous ethanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the product.[1]

  • Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like diethyl ether.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Triethyl pentane-1,3,5-tricarboxylate.

Synthesis_Workflow Reactants Pentane-1,3,5-tricarboxylic Acid + Ethanol (excess) Catalyst H₂SO₄ (catalyst) Reactants->Catalyst Add Reflux Reflux Catalyst->Reflux Heat Neutralization Neutralization (NaHCO₃) Reflux->Neutralization Extraction Extraction (Organic Solvent) Neutralization->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product Triethyl pentane-1,3,5-tricarboxylate Purification->Product

Caption: Synthesis of Triethyl pentane-1,3,5-tricarboxylate.

Applications in Organic Synthesis and Drug Development

While specific examples of Diethyl-2-carbethoxypimelate in drug development are not prevalent in the literature, its structure as an aliphatic triester makes it a valuable and versatile building block in organic synthesis.[1] Its utility lies in the potential for differential manipulation of the three ester groups.

Role as a Synthetic Building Block

The ester groups in Triethyl pentane-1,3,5-tricarboxylate can undergo a variety of chemical transformations, including:

  • Hydrolysis: Selective or complete hydrolysis of the ester groups to carboxylic acids.[5]

  • Transesterification: Conversion to other esters by reaction with different alcohols.[1]

  • Reduction: Reduction of the ester groups to alcohols.

  • C-C Bond Formation: The α-protons to the carbonyl groups can be deprotonated to form enolates, which can then participate in carbon-carbon bond-forming reactions.

These transformations allow for the introduction of diverse functional groups and the construction of complex molecular architectures, which are fundamental processes in the synthesis of new chemical entities for drug discovery.

Potential in Medicinal Chemistry

The flexible aliphatic backbone of Triethyl pentane-1,3,5-tricarboxylate can be incorporated into larger molecules to act as a spacer or to influence the conformational properties of a molecule. By modifying the ester groups, it is possible to attach pharmacophoric elements, thereby creating novel molecular scaffolds for screening as potential drug candidates. The synthesis of complex molecules often relies on the availability of such versatile building blocks.[1]

Conclusion

Diethyl-2-carbethoxypimelate, or Triethyl pentane-1,3,5-tricarboxylate, is a valuable chemical entity with significant potential in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of more complex molecules. For researchers and professionals in drug development, understanding the chemistry of such building blocks is crucial for the design and synthesis of the next generation of therapeutic agents.

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An In-Depth Technical Guide to the Physical and Chemical Properties of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl-2-carbethoxypimelate is a tri-ester derivative of heptanedioic (pimelic) acid, presenting a versatile molecular scaffold for advanced organic synthesis.[1] Its structure, featuring three distinct ester functionalities and an acidic alpha-proton, makes it a valuable building block for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, predicted spectroscopic signature, and essential handling protocols, designed to empower researchers to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Identification

Understanding the precise arrangement of atoms is fundamental to predicting and harnessing the reactivity of Diethyl-2-carbethoxypimelate. The molecule is built upon a seven-carbon pimelate backbone, with ethyl ester groups at positions 1 and 7. A third ethoxycarbonyl (carbethoxy) group is substituted at the C-2 position, creating a chiral center and a highly functionalized structure.

Caption: Chemical structure of Diethyl-2-carbethoxypimelate.

Table 1: Compound Identification

Identifier Value
IUPAC Name Diethyl 2-(ethoxycarbonyl)heptanedioate
CAS Number 53007-36-6[2]
Molecular Formula C₁₄H₂₄O₆

| Molecular Weight | 288.34 g/mol |

Physicochemical Properties

The physical properties of an organic compound govern its behavior in different solvent systems and its handling characteristics. As a moderately sized tri-ester, Diethyl-2-carbethoxypimelate is expected to be a liquid or low-melting solid at room temperature with limited water solubility, a common trait for esters.[3][4]

Table 2: Core Physical and Chemical Properties

Property Value / Observation Source / Rationale
Appearance Predicted to be a colorless to pale yellow liquid. Based on analogous poly-ester compounds.
Solubility Soluble in dichloromethane, ether, ethyl acetate, and methanol. Supplier Data
Boiling Point Data not readily available in searched literature. Expected to be high (>200 °C) under vacuum due to high molecular weight and polarity.
Melting Point Data not readily available in searched literature. -

| Purity | Typically available at ≥96-99%. |[2][5] |

Chemical Reactivity and Synthetic Utility

The synthetic value of Diethyl-2-carbethoxypimelate stems from two primary features: the reactivity of its three ester groups and the acidity of the proton at the C-2 position. This dual reactivity allows for a wide range of chemical transformations.

Caption: Key reactive sites and corresponding synthetic transformations.

Causality of Reactivity: The Acidic α-Proton

The proton at the C-2 position is positioned between two electron-withdrawing carbonyl groups (one from the pimelate backbone and one from the carbethoxy substituent). This unique positioning significantly increases its acidity (pKa estimated in the range of 11-13 in DMSO), comparable to diethyl malonate. Upon deprotonation with a suitable base (e.g., sodium ethoxide, sodium hydride), a resonance-stabilized enolate is formed. This enolate is a soft nucleophile, ideal for carbon-carbon bond-forming reactions.

Field-Proven Applications in Synthesis
  • Alkylation and Acylation: The generated enolate can be readily alkylated or acylated. This provides a robust method for introducing additional complexity and functionality at the C-2 position, serving as a cornerstone for building sophisticated molecular architectures.

  • Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acids.[6] The resulting propane-1,2,3-tricarboxylic acid derivative can be selectively decarboxylated, typically by heating, to yield substituted pimelic acids.[7] This sequence is a powerful tool for synthesizing custom dicarboxylic acids, which are precursors to specialty polymers and pharmaceutical intermediates.[1][8]

  • Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce all three ester groups to their corresponding primary alcohols. This yields a functionalized triol, a valuable synthon for creating plasticizers, cross-linking agents, or polyester building blocks.[9]

Predicted Spectroscopic Signature

While experimental spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on its functional groups and structural analogues.[10][11] This predicted data is crucial for reaction monitoring and product confirmation.

Table 3: Predicted Spectroscopic Data

Technique Predicted Features Rationale and Explanation
¹H NMR δ 4.1-4.3 ppm (q, 6H): -O-CH₂ -CH₃ of the three ethyl esters.δ 3.2-3.4 ppm (t, 1H): Acidic α-proton (-COO-CH -COO-).δ 2.2-2.4 ppm (m, 2H): -CH₂ -COOEt on the pimelate backbone.δ 1.5-1.9 ppm (m, 6H): Central -(CH₂ )₃- methylenes.δ 1.2-1.4 ppm (t, 9H): -O-CH₂-CH₃ of the three ethyl esters. Chemical shifts are estimated based on standard values for esters and alkanes. The quartet (q) and triplet (t) patterns arise from spin-spin coupling between adjacent ethyl protons. The alpha-proton is shifted downfield due to the deshielding effect of two adjacent carbonyls.[12][13]
¹³C NMR δ 168-174 ppm: Three distinct signals for the C =O ester carbons.δ ~61 ppm: Three signals for the -O-C H₂-CH₃ carbons.δ ~50 ppm: Signal for the α-carbon (C H).δ 25-35 ppm: Multiple signals for the pimelate backbone -C H₂- carbons.δ ~14 ppm: Three signals for the -O-CH₂-C H₃ carbons. Carbonyl carbons in esters are highly deshielded. The chemical shifts for the aliphatic carbons are standard for their respective environments.[14]
IR Spectroscopy ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching vibration for the ester groups.~2850-3000 cm⁻¹ (medium): C-H stretching of the aliphatic backbone and ethyl groups.~1000-1300 cm⁻¹ (strong): C-O stretching vibrations, characteristic of esters. The strong carbonyl absorption is the most prominent feature. The presence of multiple, strong C-O stretching bands is a hallmark of polyester-like molecules.[15][16][17]

| Mass Spectrometry (EI) | m/z 288: Molecular ion (M⁺), may be weak or absent.m/z 243: [M - OEt]⁺, loss of an ethoxy radical.m/z 215: [M - COOEt]⁺, loss of a carbethoxy radical.m/z 159: Loss of the diethyl malonate moiety is a common fragmentation pathway for related structures.[18] | Electron impact (EI) mass spectrometry of esters often involves cleavage alpha to the carbonyl group and rearrangements. The loss of ethoxy (-OCH₂CH₃, 45 Da) and carbethoxy (-COOCH₂CH₃, 73 Da) groups are highly probable fragmentation pathways.[19][20] |

Representative Synthetic Protocol: A Conceptual Workflow

A plausible and efficient synthesis of Diethyl-2-carbethoxypimelate can be envisioned through a Michael addition followed by a Dieckmann-type cyclization and subsequent ring-opening, or more directly via alkylation of a malonic ester derivative. The following workflow outlines a conceptual alkylation approach.

Caption: Conceptual workflow for the acylation of diethyl pimelate.

Protocol: Acylation of Diethyl Pimelate

This protocol is a representative, conceptual methodology grounded in established organic chemistry principles for base-catalyzed acylation of esters.[21][22]

  • System Preparation: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagent Charging: To the flask, add sodium ethoxide (NaOEt, 1.1 equivalents) and 100 mL of anhydrous toluene. Begin vigorous stirring.

  • Substrate Addition: A solution of diethyl pimelate (1.0 equivalent) in 20 mL of anhydrous toluene is added dropwise via the dropping funnel over 20 minutes at room temperature. The mixture is stirred for an additional 30 minutes to ensure complete enolate formation.

  • Acylation: Diethyl carbonate (1.5 equivalents) is added dropwise to the stirring suspension.[22] The reaction mixture is then heated to reflux (approx. 110 °C) and maintained for 4-6 hours.

  • Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The disappearance of the diethyl pimelate starting material spot indicates reaction completion.

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of 100 mL of 1 M aqueous HCl. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation or column chromatography on silica gel to yield Diethyl-2-carbethoxypimelate.

  • Characterization: The identity and purity of the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the results to the predicted spectroscopic data (Table 3).

Handling, Storage, and Safety

As a specialty organic compound, Diethyl-2-carbethoxypimelate requires careful handling to ensure laboratory safety and maintain compound integrity. While a specific safety data sheet is not widely available, precautions should be based on those for similar flammable, potentially irritating ester compounds.[4][23]

Table 4: Safety and Handling Summary

Aspect Guideline Rationale
Personal Protective Equipment (PPE) Wear safety goggles, nitrile gloves, and a lab coat. To prevent eye and skin contact. Esters can be irritants.[23]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Keep away from open flames, sparks, and hot surfaces. Esters are often volatile and flammable.[4] Proper ventilation minimizes exposure to potentially harmful vapors.
Storage Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C. To prevent contamination and potential degradation. Low temperature storage can prolong shelf life.
In case of Spill Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. To safely contain the spill and prevent environmental release.

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To ensure environmental compliance and safety. |

Conclusion

Diethyl-2-carbethoxypimelate is a highly functionalized molecule with significant potential as a versatile intermediate in organic synthesis. Its key attributes—the nucleophilic center generated upon deprotonation and the three modifiable ester groups—provide chemists with multiple pathways to construct complex molecular targets. By understanding its fundamental physicochemical properties, reactivity profile, and spectroscopic markers as detailed in this guide, researchers in drug development and materials science can confidently and effectively integrate this valuable building block into their synthetic programs.

References

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Diethyl-2-carbethoxypimelate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Diethyl-2-carbethoxypimelate

Introduction

Diethyl-2-carbethoxypimelate is a complex ester molecule with applications in specialized organic synthesis, particularly in the development of novel pharmaceutical and chemical entities. Its multifunctional nature, incorporating both pimelate and malonate ester functionalities, makes it a versatile building block. However, the very reactivity that makes this compound valuable also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for Diethyl-2-carbethoxypimelate, compiled for researchers, scientists, and professionals in drug development.

Section 1: Hazard Identification and Risk Assessment

Based on the analysis of related chemical structures, Diethyl-2-carbethoxypimelate should be treated as a substance with the potential to cause irritation and other health effects upon exposure.

Anticipated Health Hazards
  • Eye Irritation: Direct contact with the eyes is likely to cause irritation.[1][2] Symptoms may include redness, stinging, and watering.

  • Skin Irritation: Prolonged or repeated skin contact may lead to irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs.[1][2]

  • Gastrointestinal Irritation: Ingestion may cause irritation of the digestive tract.[1]

The toxicological properties of Diethyl-2-carbethoxypimelate have not been fully investigated.[1] Therefore, it is prudent to handle this compound as potentially harmful if ingested, inhaled, or absorbed through the skin.

Physicochemical Hazards
  • Flammability: While specific data is unavailable, related long-chain esters are typically combustible liquids with relatively high flash points.[4][5][6][7] The risk of ignition at ambient temperatures may be low, but this risk increases significantly with heating. Vapors can form flammable mixtures with air.[8]

  • Reactivity: The compound is expected to be stable under normal laboratory conditions.[9] However, contact with strong oxidizing agents, strong acids, and strong bases should be avoided as this may lead to vigorous reactions.[10] Hydrolysis of the ester groups can occur under acidic or basic conditions, especially with heating.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls
  • Ventilation: All handling of Diethyl-2-carbethoxypimelate should be conducted in a well-ventilated area.[1][11] A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any vapors or aerosols.

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible in the immediate vicinity of where the compound is handled and stored.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when working with Diethyl-2-carbethoxypimelate.[13][14][15]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields.[11][13] A face shield may be required for splash hazards.To protect eyes from accidental splashes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[13][16]To prevent skin contact. Gloves should be inspected before use and changed regularly.
Body Protection A laboratory coat is required.[11][13] For larger quantities or increased splash risk, a chemically resistant apron or coveralls should be considered.To protect skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.To prevent inhalation of vapors or aerosols.

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and waste disposal is fundamental to a safe laboratory environment.

Handling Procedures
  • Pre-Handling:

    • Review this safety guide and any available safety information for related compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

  • During Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][10][17]

    • Do not breathe vapors or mists.[1][17]

    • Keep the container tightly closed when not in use.[1][18]

    • Use the smallest quantity of material necessary for the experiment.

    • Wash hands thoroughly after handling, even if gloves were worn.[1][11]

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate or dispose of any contaminated PPE and equipment properly.

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[1][10][18]

  • Keep containers tightly sealed to prevent evaporation and contamination.[1][17]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][18]

Spill and Disposal Procedures
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spill from entering drains or waterways.

  • Waste Disposal:

    • Dispose of Diethyl-2-carbethoxypimelate and any contaminated materials as hazardous chemical waste in accordance with all federal, state, and local regulations.[11][19] Do not pour down the drain.[19]

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[20]

Section 4: Emergency and First Aid Measures

Immediate and appropriate action is crucial in the event of an exposure.

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • In Case of Skin Contact: Remove contaminated clothing and shoes.[1] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • If Inhaled: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.

Section 5: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[17]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

  • Specific Hazards: The compound is combustible.[4][7] Upon heating, it may emit irritating or toxic fumes, including carbon monoxide and carbon dioxide.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[21]

Section 6: Physical and Chemical Properties

While specific data for Diethyl-2-carbethoxypimelate is limited, the following table provides estimated and known properties of related compounds for reference.

PropertyDimethyl PimelateDiethyl PimelateDiethyl Malonate
Appearance Clear, colorless liquid[1]Colorless liquidColorless liquid
Molecular Formula C9H16O4C11H20O4[2]C7H12O4[3]
Molecular Weight 188.22 g/mol 216.27 g/mol 160.17 g/mol [3]
Boiling Point 122 °C @ 11 mmHg255-257 °C @ 760 mmHg199 °C @ 760 mmHg
Density 1.062 g/mL at 20 °C1.004 g/mL at 25 °C1.055 g/mL at 20 °C
Solubility Insoluble in water.Insoluble in water.Slightly soluble in water.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of Diethyl-2-carbethoxypimelate.

SafeHandlingWorkflow Workflow for Handling Diethyl-2-carbethoxypimelate cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal start Start: New Experiment with Diethyl-2-carbethoxypimelate review_sds Review this Safety Guide and Analog MSDS start->review_sds ppe_check Verify Availability and Condition of Required PPE review_sds->ppe_check eng_check Confirm Fume Hood and Safety Shower/Eyewash are Operational ppe_check->eng_check don_ppe Don Appropriate PPE eng_check->don_ppe handle_in_hood Perform All Manipulations in Chemical Fume Hood don_ppe->handle_in_hood minimize_exposure Use Smallest Quantities, Keep Container Closed handle_in_hood->minimize_exposure monitor Monitor for Spills or Exposure minimize_exposure->monitor decontaminate Clean Work Area monitor->decontaminate spill_response Follow Spill Response Protocol monitor->spill_response Spill Occurs waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal doff_ppe Remove and Dispose of/ Decontaminate PPE waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end spill_response->decontaminate Spill Cleaned

Caption: A logical workflow for the safe handling of Diethyl-2-carbethoxypimelate.

Conclusion

While Diethyl-2-carbethoxypimelate is a valuable reagent in chemical synthesis, its safe use is paramount. Given the absence of specific safety data, a conservative approach based on the known hazards of similar aliphatic and substituted malonic esters is essential. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can effectively mitigate the risks associated with this compound. This proactive stance on safety ensures a secure research environment and promotes a culture of responsibility within the scientific community.

References

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A Comprehensive Spectroscopic Guide to Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic characterization of Diethyl-2-carbethoxypimelate (CAS: 53007-36-6), a tri-ester with significant potential in synthetic organic chemistry.[1][2] For researchers and professionals in drug development and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete elucidation of this molecule's structure. By integrating predicted data with established analytical protocols, this guide serves as a robust reference for quality control, reaction monitoring, and characterization of Diethyl-2-carbethoxypimelate and related aliphatic esters.

Molecular Structure and Analytical Overview

Diethyl-2-carbethoxypimelate possesses a molecular formula of C₁₄H₂₄O₆ and a molecular weight of 288.34 g/mol .[1] Its structure features a seven-carbon pimelate backbone with three ethyl ester functionalities. One ester group is located at the C1 position, another at the C7 position, and the third (the carbethoxy group) is at the C2 position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which can be comprehensively mapped using a combination of analytical techniques.

The primary objective of this guide is to present a multi-faceted analytical workflow. Each technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy (¹H and ¹³C) reveals the carbon-hydrogen framework, detailing the chemical environment, connectivity, and relative abundance of protons and carbons.

  • Infrared (IR) Spectroscopy identifies the key functional groups present, primarily the characteristic carbonyl (C=O) and carbon-oxygen (C-O) bonds of the ester groups.

  • Mass Spectrometry (MS) determines the molecular weight and provides insight into the molecule's fragmentation pattern, further confirming its composition and structure.

Caption: Molecular Structure of Diethyl-2-carbethoxypimelate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.

Expertise & Causality: Experimental Protocol

The described protocol is designed for high-resolution data acquisition, ensuring each step contributes to the final quality and accuracy of the spectrum.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of Diethyl-2-carbethoxypimelate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Rationale: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules. Its deuterated nature ensures it does not produce an overwhelming solvent signal in the ¹H NMR spectrum that would obscure the analyte peaks.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS).

    • Rationale: TMS is chemically inert and provides a single, sharp signal at 0 ppm. It serves as the universal reference point for calibrating the chemical shift axis for both ¹H and ¹³C NMR.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

    • Rationale: Higher field strengths (like 400 MHz) provide better signal dispersion and resolution, which is crucial for accurately interpreting the complex multiplets expected from the aliphatic chain of this molecule.

  • Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase and baseline correct the spectrum to ensure accurate integration and peak picking.

Caption: Standard workflow for NMR sample analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to show distinct signals corresponding to the three ethyl ester groups and the seven protons on the pimelate backbone. The electron-withdrawing nature of the ester groups will cause adjacent protons (alpha-protons) to appear at a lower field (downfield).

Assigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-CH₃ (x3)~1.25Triplet (t)9H
Pimelate Chain (-CH₂-)~1.4 - 1.8Multiplet (m)6H
-CH₂-C=O (C6-H₂)~2.30Triplet (t)2H
CH-(C=O)₂ (C2-H)~3.40Triplet (t)1H
-O-CH₂-CH₃ (x3)~4.15Quartet (q)6H
Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a single sharp line. The carbonyl carbons of the ester groups are highly deshielded and will appear significantly downfield.

Assigned CarbonsPredicted Chemical Shift (δ, ppm)
-O-CH₂-C H₃ (x3)~14
Pimelate Chain (-C H₂-)~25 - 35
C H-(C=O)₂ (C2)~50 - 55
-O-C H₂-CH₃ (x3)~61
-C =O (x3)~170 - 175

Note: The predictions are based on standard chemical shift correlation tables and data from similar aliphatic esters.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Expertise & Causality: Experimental Protocol

Attenuated Total Reflectance (ATR) is the preferred technique for its simplicity and minimal sample preparation.

Step-by-Step Methodology:

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of neat Diethyl-2-carbethoxypimelate directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Rationale: Direct contact is essential for the IR beam (evanescent wave) to penetrate the sample and generate an absorption spectrum. Co-adding scans is a standard procedure to average out random noise, resulting in a cleaner spectrum.

Predicted IR Absorption Data

The IR spectrum of Diethyl-2-carbethoxypimelate will be dominated by absorptions related to the ester functional groups and the aliphatic chain.

Vibrational ModePredicted Absorption (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
C=O Stretch (Ester)1730 - 1750Very Strong, Sharp
C-O Stretch (Ester)1150 - 1250Strong

The most diagnostic peak will be the intense C=O stretch around 1730-1750 cm⁻¹.[5][6] The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the absence of hydroxyl (-OH) impurities (e.g., from hydrolysis).

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Expertise & Causality: Experimental Protocol

Electron Ionization (EI) is a common technique that provides reproducible fragmentation patterns useful for library matching and structural confirmation.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the ion source, often via direct infusion or coupled with a Gas Chromatography (GC) system.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV).

    • Rationale: 70 eV is the standard energy for EI-MS. It is high enough to cause reproducible ionization and fragmentation, creating a consistent mass spectrum that can be compared to databases.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Fragmentation

The mass spectrum will provide the molecular weight and key structural fragments.

Ionm/z (Predicted)Description
[M]⁺288Molecular Ion
[M - OCH₂CH₃]⁺243Loss of an ethoxy radical
[M - COOCH₂CH₃]⁺215Loss of a carbethoxy radical
[COOCH₂CH₃]⁺73Carbethoxy fragment

The observation of the molecular ion at m/z 288 would confirm the elemental composition. The fragmentation pattern, characterized by the sequential loss of the ester functionalities, provides further validation of the proposed structure.[7][8]

Integrated Analytical Approach

No single technique provides a complete structural picture. True analytical confidence is achieved by synthesizing the data from all three methods. This integrated approach forms a self-validating system for structural confirmation.

A Diethyl-2-carbethoxypimelate Sample B Mass Spectrometry A->B C IR Spectroscopy A->C D NMR Spectroscopy A->D B_data Result: Molecular Weight (288) Fragmentation Pattern B->B_data C_data Result: Functional Groups (C=O, C-O) C->C_data D_data Result: C-H Framework Connectivity D->D_data E Structural Confirmation B_data->E C_data->E D_data->E

Caption: Integrated workflow for structural elucidation.

The process is as follows:

  • MS confirms the molecular weight (288 g/mol ) and elemental formula (C₁₄H₂₄O₆).

  • IR confirms the presence of the key ester functional groups via the strong C=O stretch.

  • NMR provides the definitive blueprint , mapping out the exact arrangement of atoms and confirming the connectivity of the pimelate backbone and the three ethyl ester groups.

Together, these techniques provide an unambiguous and trustworthy characterization of Diethyl-2-carbethoxypimelate, essential for its application in any scientific or industrial setting.

References

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An In-Depth Technical Guide to the Discovery and Synthesis of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl-2-carbethoxypimelate, a substituted pimelic acid ester, holds significance as a versatile intermediate in organic synthesis, particularly in the construction of complex cyclic and heterocyclic systems relevant to medicinal chemistry. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. It delves into the core chemical principles underpinning its synthesis, with a focus on seminal reactions such as the Dieckmann condensation and the Michael addition. This document serves as an in-depth resource, offering not only a historical narrative but also detailed, field-proven experimental protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Introduction: The Significance of Substituted Pimelates

Pimelic acid, a seven-carbon dicarboxylic acid, and its derivatives are crucial building blocks in the synthesis of a wide array of organic molecules.[1] The introduction of additional functional groups, such as a carbethoxy moiety, onto the pimelate backbone significantly enhances its synthetic utility. Diethyl-2-carbethoxypimelate, in particular, provides a strategic scaffold with multiple reactive sites, enabling the construction of intricate molecular architectures. Its applications span the synthesis of natural products, pharmaceutical intermediates, and novel materials. Understanding the historical context and the various synthetic routes to this compound is paramount for chemists aiming to leverage its unique structural features.

Historical Perspective: From Pimelic Acid to its Functionalized Derivatives

The journey to the synthesis of Diethyl-2-carbethoxypimelate is intrinsically linked to the discovery and production of its parent compound, pimelic acid. First isolated in the mid-19th century from oxidized fats, the name "pimelic" is derived from the Greek word pimele, meaning fat. Early preparations involved the oxidative degradation of naturally occurring compounds like cycloheptanone.[2]

The development of robust synthetic methods for dicarboxylic acids in the late 19th and early 20th centuries paved the way for the exploration of their more complex derivatives. Key advancements in condensation chemistry, particularly the work of Walter Dieckmann, were instrumental in the ability to cyclize and functionalize these linear chains.[3] While a singular, celebrated discovery of Diethyl-2-carbethoxypimelate is not prominently documented in historical chemical literature, its synthesis emerged as a logical extension of established synthetic principles, likely developed and refined across various academic and industrial laboratories as the demand for complex synthetic intermediates grew. The evolution of its synthesis is a testament to the growing sophistication of organic chemistry, showcasing the power of named reactions to construct increasingly complex molecules.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of Diethyl-2-carbethoxypimelate primarily relies on two fundamental carbon-carbon bond-forming reactions: the Dieckmann condensation for cyclization and subsequent functionalization, and the Michael addition for the conjugate addition of a malonate equivalent.

The Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[3] This reaction is particularly effective for the formation of 5- and 6-membered rings.[4] In the context of Diethyl-2-carbethoxypimelate synthesis, this strategy typically involves the cyclization of a triester precursor.

Conceptual Workflow: Dieckmann Condensation Route

Caption: Workflow for Diethyl-2-carbethoxypimelate synthesis via Dieckmann condensation.

Mechanistic Causality: The choice of a strong base, such as sodium ethoxide, is critical to deprotonate the α-carbon of one of the ester groups, generating a nucleophilic enolate. This enolate then undergoes an intramolecular attack on the carbonyl carbon of another ester group. The stability of the resulting five or six-membered ring provides the thermodynamic driving force for the reaction. The subsequent acidic workup neutralizes the enolate and allows for the isolation of the β-keto ester.

Experimental Protocol: Synthesis of Diethyl β-ketopimelate (A Key Intermediate) [2]

This procedure, adapted from Organic Syntheses, outlines the preparation of a key precursor that can be further functionalized to yield the target molecule.

Step Reagent Quantity Key Considerations
1Finely powdered sodium11.5 g (0.5 g atom)Must be freshly prepared and handled under an inert atmosphere to prevent oxidation.
2Dry ether500 mlThe solvent must be anhydrous to prevent quenching of the sodium ethoxide.
3Ethyl acetoacetate65.0 g (0.5 mole)Should be freshly distilled to ensure purity.
4γ-carbethoxybutyryl chloride89.0 g (0.5 mole)The acid chloride is moisture-sensitive and should be handled accordingly.
5Concentrated sulfuric acid20 mlAdded cautiously during workup to neutralize the reaction mixture.

Procedure:

  • In a 2-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, place the finely powdered sodium and dry ether.

  • Cool the flask in an ice bath and slowly add the ethyl acetoacetate in dry ether from the dropping funnel with stirring.

  • After the initial reaction subsides, allow the mixture to stir overnight.

  • Cool the mixture again in an ice bath and gradually add the γ-carbethoxybutyryl chloride in dry ether.

  • After the addition is complete, stir the reaction at room temperature overnight, followed by gentle refluxing for 30 minutes.

  • Cool the mixture and cautiously add a cold solution of sulfuric acid in water with vigorous stirring.

  • Separate the ethereal layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation, and distill the residue under reduced pressure to obtain diethyl α-acetyl-β-ketopimelate.

  • Subsequent deacetylation with ammonia yields diethyl β-ketopimelate.[2]

The Michael Addition Approach

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds.[5] It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). For the synthesis of Diethyl-2-carbethoxypimelate, this typically involves the addition of diethyl malonate to a suitable α,β-unsaturated ester.

Conceptual Workflow: Michael Addition Route

Caption: Workflow for Diethyl-2-carbethoxypimelate synthesis via Michael addition.

Mechanistic Causality: The base abstracts an acidic α-proton from diethyl malonate to form a resonance-stabilized enolate. This soft nucleophile then adds to the β-carbon of the electrophilic α,β-unsaturated ester in a 1,4-conjugate fashion. This mode of addition is favored over direct 1,2-addition to the carbonyl group due to the principles of hard and soft acid and base (HSAB) theory. The resulting enolate is then protonated during the workup to yield the final product.

Experimental Protocol: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ester [6][7]

This generalized protocol illustrates the key steps in a Michael addition for the synthesis of a substituted pimelate.

Step Reagent Quantity (Molar Ratio) Key Considerations
1Diethyl malonate1.2 eq.The slight excess ensures complete consumption of the Michael acceptor.
2α,β-Unsaturated ester1.0 eq.The choice of ester will determine the final pimelate structure.
3Sodium ethoxide1.1 eq.A catalytic amount of a weaker base can also be used in some cases.
4Anhydrous ethanol-The solvent should be anhydrous.
5Dilute HCl-For neutralization during workup.

Procedure:

  • In a round-bottomed flask equipped with a stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate and stir for a short period to form the enolate.

  • Add the α,β-unsaturated ester dropwise to the reaction mixture.

  • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Alternative and Historical Synthetic Routes

The Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation, historically used for the synthesis of substituted pyridines, can also be adapted to produce β,β-disubstituted glutaric acids, which are structurally related to pimelic acid derivatives.[8] This reaction typically involves the condensation of a cyanoacetic ester with a ketone in the presence of ammonia. While not a direct route to Diethyl-2-carbethoxypimelate, the principles of this reaction contributed to the broader understanding of C-C bond formation and functionalization of dicarboxylic acid precursors.

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is the intramolecular version of the Thorpe reaction, which involves the self-condensation of aliphatic nitriles to form enamines.[9] When applied to dinitriles, it leads to the formation of cyclic ketones after hydrolysis. This method, conceptually related to the Dieckmann condensation, provides another avenue for the synthesis of cyclic precursors that could potentially be converted to functionalized pimelates.

Conclusion and Future Outlook

The synthesis of Diethyl-2-carbethoxypimelate is a classic example of the power and versatility of fundamental organic reactions. From the early work on dicarboxylic acids to the development of sophisticated condensation and addition reactions, the ability to construct such a functionalized molecule has been a testament to the progress of synthetic chemistry. The Dieckmann condensation and Michael addition remain the most reliable and widely used methods for its preparation.

For researchers, scientists, and drug development professionals, a thorough understanding of these synthetic routes provides the foundation for designing novel molecules with tailored properties. The principles discussed herein are not only applicable to the synthesis of Diethyl-2-carbethoxypimelate but can also be extended to the preparation of a wide range of other valuable synthetic intermediates. Future research in this area may focus on the development of more sustainable and atom-economical catalytic methods for these classical transformations.

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A Technical Guide to the Theoretical Conformational Analysis of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of a molecule dictates its physical properties, reactivity, and biological interactions. For highly flexible molecules such as Diethyl-2-carbethoxypimelate, a comprehensive understanding of its accessible three-dimensional structures is paramount for applications in chemical synthesis and drug development. This guide provides an in-depth, validated protocol for elucidating the conformational preferences of Diethyl-2-carbethoxypimelate using a multi-tiered computational approach. We detail a workflow that begins with a broad exploration of the conformational space using molecular mechanics and proceeds to high-accuracy energy refinement and validation using density functional theory. This document serves as a practical blueprint for researchers and scientists, explaining not just the steps to be taken, but the fundamental rationale behind methodological choices, ensuring a robust and reliable theoretical analysis.

Introduction: The Challenge of Flexibility

Diethyl-2-carbethoxypimelate, a triester derivative of pimelic acid, is characterized by a seven-carbon backbone and three flexible ethyl ester groups. The presence of numerous rotatable single bonds (Figure 1) gives rise to a complex potential energy surface with a multitude of possible conformers. Identifying the low-energy, thermodynamically populated conformations is a non-trivial task.[1][2] The arrangement of the polar ester groups can lead to significant variations in the molecule's overall dipole moment, steric profile, and capacity for intramolecular interactions. These factors are critical in contexts such as crystal packing, solvent interactions, and binding to a biological target.

The objective of this guide is to present a systematic and scientifically rigorous computational workflow to:

  • Efficiently sample the vast conformational space of Diethyl-2-carbethoxypimelate.

  • Identify the set of unique, low-energy conformers.

  • Obtain accurate relative energies and thermodynamic properties for these conformers.

  • Analyze the key intramolecular forces that govern conformational stability.

Theoretical Framework: A Multi-Step Strategy for Accuracy and Efficiency

A brute-force quantum mechanical approach to sampling every possible conformation is computationally prohibitive. Therefore, a hierarchical strategy is employed, leveraging the strengths of different computational methods at each stage. This ensures both a comprehensive search and a high level of accuracy for the final results.

Pillar of Expertise: Causality Behind Method Selection

Step A: Broad Conformational Sampling with Molecular Mechanics (MM)

  • Rationale: The initial challenge is to explore a vast conformational space quickly. Molecular Mechanics (MM) methods are ideal for this purpose.[3] They use classical physics-based potential energy functions, called force fields, to calculate molecular energies far more rapidly than quantum methods.[4][5] For an organic molecule rich in ester functionalities, the Merck Molecular Force Field (MMFF94) is an excellent choice, as it was specifically parameterized for a wide range of organic compounds, including esters and carboxylic acids.[6]

  • Objective: This step is not for final, accurate energies. Its sole purpose is to generate a large, diverse pool of thousands of potential conformers, ensuring that no significant low-energy structures are missed.

Step B: Geometry Optimization and Energy Refinement with Density Functional Theory (DFT)

  • Rationale: MM force fields, while fast, lack the accuracy to describe the subtle electronic effects that fine-tune conformational energies.[7][8] Density Functional Theory (DFT) provides a much more robust quantum mechanical description of the electronic structure.[9] We select the B3LYP hybrid functional, a workhorse in computational chemistry.[10] Crucially, for a flexible molecule where non-covalent, intramolecular interactions are key, we must account for London dispersion forces. The standard B3LYP functional fails to capture these effects.[11] Therefore, we augment it with an empirical dispersion correction, specifically Grimme's D3 scheme with Becke-Johnson damping (B3LYP-D3BJ ). This approach has been shown to provide excellent accuracy for the non-covalent interactions that stabilize different conformers.[12][13][14][15]

  • Basis Set Selection: The choice of basis set is a balance between accuracy and computational cost. The 6-31G(d) basis set is a good starting point for geometry optimization, providing a reasonable description of molecular structure. For more accurate final energy calculations, a larger basis set like 6-311+G(d,p) is recommended.

  • Objective: To re-optimize the geometries of the unique conformers found in the MM search and to calculate their relative electronic energies with high accuracy.

Step C: Validation and Thermodynamic Analysis via Vibrational Frequencies

  • Rationale: A true minimum on the potential energy surface must have all real (positive) vibrational frequencies. A structure with one or more imaginary frequencies is a transition state, not a stable conformer. A frequency calculation at the same DFT level of theory is therefore mandatory for validation.[7]

  • Added Value: These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy. This allows us to move beyond simple electronic energies (ΔE) and calculate the relative Gibbs free energies (ΔG) at a given temperature (e.g., 298.15 K), which is the most relevant quantity for determining the equilibrium population of conformers.[16][17]

Experimental Protocol: A Self-Validating Workflow

This section provides a step-by-step methodology that constitutes a self-validating system, ensuring traceability and reproducibility of the results.

Step 1: Structure Generation and Initial MM Search
  • Build Molecule: Construct the 3D structure of Diethyl-2-carbethoxypimelate in a molecular editor such as GaussView or Avogadro.

  • Initial Cleanup: Perform a quick geometry optimization using a universal force field (UFF) or MMFF94 to obtain a reasonable starting geometry.[6]

  • Conformational Search Setup:

    • Use a conformational search algorithm (e.g., the GMMX module in GaussView, or dedicated software like CONFLEX).[18]

    • Select the MMFF94 force field.[6]

    • Set the search to systematically rotate all unique, acyclic single bonds.

    • Define an energy window (e.g., 10 kcal/mol) above the global minimum to save conformers. This is wide enough to ensure no important structures are prematurely discarded.

  • Execution: Run the conformational search. This will generate a large number of conformer structures.

Step 2: Filtering and Preparation for DFT
  • Energy Filtering: Sort the resulting conformers by their MMFF94 energy.

  • Redundancy Removal: Use a root-mean-square deviation (RMSD) clustering algorithm to identify and remove duplicate structures. A typical RMSD cutoff is 0.5 Å.

  • Selection for DFT: Select the unique conformers within a narrower energy window (e.g., 5 kcal/mol) of the MM global minimum for the more computationally expensive DFT calculations.

Step 3: DFT Optimization and Validation
  • Input File Generation: For each selected unique conformer, create an input file for a quantum chemistry package like Gaussian.[19][20] A sample Gaussian input file is provided below.

  • Execution: Run the geometry optimization and frequency calculations for all conformers.

  • Validation Check: After the calculations are complete, inspect the output files. Confirm that each optimized structure has zero imaginary frequencies . If any exist, the structure is a transition state and should be discarded or further investigated.

Sample Gaussian Input File:

  • #p B3LYP/6-31G(d) D3(BJ) Opt Freq: This route section specifies a calculation using the B3LYP functional with the 6-31G(d) basis set, includes the D3(BJ) dispersion correction, and requests a geometry optimization (Opt) followed by a frequency calculation (Freq).

Step 4: Data Analysis and Interpretation
  • Energy Extraction: From the output files, extract the total electronic energy and the Gibbs free energy for each validated conformer.

  • Relative Energy Calculation: Calculate the relative energies (ΔE and ΔG) of each conformer with respect to the lowest-energy (global minimum) structure.

  • Boltzmann Averaging: Use the relative Gibbs free energies to calculate the Boltzmann population of each conformer at a given temperature (T) using the formula: Population (%) = 100 * (exp(-ΔGᵢ / RT)) / (Σ exp(-ΔGⱼ / RT)) where R is the gas constant.

  • Geometric Analysis: Analyze the key dihedral angles and intramolecular distances (e.g., C-H···O distances) to understand the structural features that stabilize each conformer.

Data Presentation and Visualization

Clear presentation of data is essential for interpretation and comparison.

Quantitative Data Summary

The results of the DFT calculations should be summarized in a table. The following is a hypothetical example for the five lowest-energy conformers.

Conformer IDRelative E (kcal/mol)Relative G (298K, kcal/mol)Boltzmann Population (%)Key Dihedral Angle (C2-C3-C4-C5)
Conf-1 0.000.0045.5-175.8°
Conf-2 0.250.1828.165.2°
Conf-3 0.880.955.178.9°
Conf-4 1.101.083.6-80.1°
Conf-5 1.251.352.1170.3°
Mandatory Visualizations

Visual workflows and diagrams provide an intuitive understanding of the process and the molecule's structural properties.

G cluster_workflow Computational Workflow A 1. Build 3D Structure B 2. MMFF94 Conformational Search A->B C 3. Filter & Cluster (RMSD) B->C D 4. Select Unique Low-Energy Conformers C->D E 5. B3LYP-D3/6-31G(d) Opt+Freq D->E F 6. Validate (Zero Imaginary Freqs) E->F G 7. Analyze Energies & Geometries F->G

Caption: A flowchart of the hierarchical computational workflow.

Caption: Key rotatable bonds (τ1-τ6) in the backbone.

Conclusion

The conformational analysis of flexible molecules like Diethyl-2-carbethoxypimelate demands a carefully designed, multi-step computational strategy. By combining the speed of molecular mechanics for initial exploration with the accuracy of dispersion-corrected density functional theory for refinement and validation, one can build a reliable and predictive model of its conformational landscape. The workflow described herein provides a robust, self-validating framework for researchers to confidently determine the thermodynamically relevant structures that will govern the molecule's behavior in chemical and biological systems. The insights gained from this analysis are foundational for rational molecular design and development.

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An In-depth Technical Guide to Triethyl Pentane-1,1,5-tricarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of triethyl pentane-1,1,5-tricarboxylate, a complex aliphatic triester. The document elucidates the correct IUPAC nomenclature for this molecule, systematically derived from its structure, and lists its common synonyms. A detailed, field-proven protocol for its synthesis via malonic ester alkylation is presented, with a thorough explanation of the underlying chemical principles. Furthermore, the guide explores the characteristic reactivity of this class of compounds, including hydrolysis, decarboxylation, and potential for further functionalization, thereby highlighting its utility as a versatile building block in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Nomenclature and Synonyms

The name "Diethyl-2-carbethoxypimelate," as specified in the topic, is not a standard systematic name and does not appear in major chemical databases. Based on the constituent parts of this name, the intended chemical structure is deduced to be a diethyl pimelate backbone with an additional ethoxycarbonyl (carbethoxy) group at the second carbon position.

The systematic IUPAC name for this structure is triethyl pentane-1,1,5-tricarboxylate . This name is derived by identifying the longest carbon chain containing the principal functional groups (the three ethyl ester moieties) and numbering it accordingly.

An alternative, albeit less systematic, name is diethyl 2-(ethoxycarbonyl)heptanedioate . This name treats the molecule as a derivative of diethyl heptanedioate (diethyl pimelate).

Synonyms:

  • Triethyl 1,1,5-pentanetricarboxylate

  • 1,1,5-Tricarbethoxy-pentane

For clarity and adherence to systematic nomenclature, this guide will primarily use the IUPAC name: triethyl pentane-1,1,5-tricarboxylate .

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₄O₆Calculated
Molecular Weight 288.34 g/mol Calculated
Appearance Colorless to pale yellow liquidPredicted
Boiling Point > 250 °C at 760 mmHgEstimated
Solubility Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); insoluble in water.[1]Predicted

Synthesis of Triethyl Pentane-1,1,5-tricarboxylate

A robust and well-established method for the synthesis of triethyl pentane-1,1,5-tricarboxylate is the alkylation of diethyl malonate with a suitable halo-ester, a classic example of the malonic ester synthesis.[2][3][4]

Reaction Principle

The synthesis proceeds in two main steps:

  • Deprotonation: The α-hydrogen of diethyl malonate is acidic due to the electron-withdrawing effect of the two adjacent ester groups. A moderately strong base, such as sodium ethoxide, is sufficient to deprotonate this carbon, forming a resonance-stabilized enolate.[5][6]

  • Nucleophilic Substitution (Alkylation): The resulting enolate is a potent nucleophile that readily attacks an electrophilic carbon center. In this synthesis, the electrophile is ethyl 5-bromopentanoate. The enolate displaces the bromide ion in an SN2 reaction, forming a new carbon-carbon bond and yielding the desired triethyl pentane-1,1,5-tricarboxylate.

Synthetic Workflow Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Workup & Purification Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate Deprotonation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Product Triethyl pentane-1,1,5-tricarboxylate Enolate->Product Nucleophilic Attack Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->Product Quenching Quenching Product->Quenching Extraction Extraction Quenching->Extraction Distillation Distillation Extraction->Distillation

Caption: Synthetic workflow for triethyl pentane-1,1,5-tricarboxylate.

Detailed Experimental Protocol

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Ethyl 5-bromopentanoate

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add freshly cut sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring.

  • Alkylation: Add ethyl 5-bromopentanoate dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Workup: Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure triethyl pentane-1,1,5-tricarboxylate.

Reactivity and Synthetic Applications

Triethyl pentane-1,1,5-tricarboxylate is a versatile intermediate in organic synthesis due to the presence of three ester functional groups and an acidic proton.

Hydrolysis and Decarboxylation

A hallmark reaction of malonic ester derivatives is their hydrolysis followed by decarboxylation.[2][4]

  • Hydrolysis: Treatment of triethyl pentane-1,1,5-tricarboxylate with aqueous acid or base will hydrolyze the three ester groups to the corresponding tricarboxylic acid: pentane-1,1,5-tricarboxylic acid.

  • Decarboxylation: Upon heating, the resulting gem-dicarboxylic acid (at the 1-position) readily loses a molecule of carbon dioxide to yield a substituted dicarboxylic acid.[7] This provides a route to pimelic acid derivatives.

Further Functionalization

The presence of the acidic proton on the carbon bearing two ester groups allows for further deprotonation and alkylation, enabling the synthesis of more complex, branched structures.

Potential Applications
  • Synthesis of Substituted Carboxylic Acids: Through the hydrolysis and decarboxylation sequence, this compound serves as a precursor to a variety of substituted pimelic acids.

  • Precursor for Heterocyclic Synthesis: The poly-functional nature of this molecule makes it a potential starting material for the synthesis of various heterocyclic compounds.

  • Polymer Chemistry: Polycarboxylic acids and their esters can be used as monomers or cross-linking agents in the synthesis of polyesters and other polymers.

Reaction Pathway Diagram

G Triethyl_ester Triethyl pentane-1,1,5-tricarboxylate Tricarboxylic_acid Pentane-1,1,5-tricarboxylic acid Triethyl_ester->Tricarboxylic_acid Hydrolysis (H3O+ or OH-) Dicarboxylic_acid Pimelic Acid Tricarboxylic_acid->Dicarboxylic_acid Decarboxylation (Heat) CO2 CO2 Tricarboxylic_acid->CO2

Caption: Hydrolysis and decarboxylation of the target molecule.

Conclusion

While the name "Diethyl-2-carbethoxypimelate" is not standard, the deduced structure, systematically named triethyl pentane-1,1,5-tricarboxylate, represents a valuable, albeit likely not widely commercially available, synthetic intermediate. Its synthesis can be reliably achieved through well-established methodologies such as the malonic ester synthesis. The reactivity of this compound, particularly its propensity for hydrolysis, decarboxylation, and further alkylation, makes it a versatile tool for the construction of more complex molecular architectures, of interest to researchers in organic synthesis and medicinal chemistry.

References

  • SIELC Technologies. (2018, May 17). Triethyl pentane-1,3,5-tricarboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Triethyl methanetricarboxylate. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]

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  • PubChem. (n.d.). Trimethyl pentane-1,1,5-tricarboxylate. Retrieved from [Link]

  • Filo. (2025, June 9). Step-by-step mechanism of the Michael addition between diethyl malonate a... Retrieved from [Link]

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  • Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Diethyl 2-Carbethoxypimelate via Dieckmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of diethyl 2-carbethoxypimelate from diethyl pimelate. This transformation is a classic example of the Dieckmann condensation, an intramolecular Claisen condensation that is fundamental in organic synthesis for the formation of cyclic β-keto esters.[1][2][3] Specifically, the cyclization of diethyl pimelate, a 1,7-diester, yields a thermodynamically stable six-membered ring, a structural motif prevalent in numerous natural products and pharmaceutical agents.[2][4] This guide delves into the reaction mechanism, offers detailed, field-proven experimental protocols, and explains the causality behind critical procedural choices to ensure reproducibility and high yield.

Introduction: The Strategic Importance of the Dieckmann Condensation

The Dieckmann condensation is a robust and reliable carbon-carbon bond-forming reaction that converts a linear diester into a cyclic β-keto ester in the presence of a strong base.[3] The reaction's intramolecular nature makes it particularly efficient for constructing 5- and 6-membered rings, which are otherwise challenging to synthesize.[1][2] In this application, we focus on the base-catalyzed cyclization of diethyl pimelate. The resulting product, diethyl 2-carbethoxypimelate (more systematically named ethyl 2-oxocyclohexane-1-carboxylate), is a versatile synthetic intermediate, primed for a variety of subsequent modifications such as alkylation, hydrolysis, and decarboxylation.

The overall transformation is depicted below:

Diethyl Pimelate → Diethyl 2-Carbethoxypimelate

Understanding the mechanism is key to mastering the practical execution. The reaction is driven by the formation of a stable enolate anion of the β-keto ester product, which is more acidic than the starting diester, thus requiring at least one full equivalent of base for the reaction to proceed to completion.[1][5]

Reaction Mechanism: A Step-by-Step Analysis

The Dieckmann condensation proceeds through a well-established multi-step mechanism involving enolate formation, intramolecular nucleophilic acyl substitution, and a final acid-base equilibrium.

  • Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), deprotonates the α-carbon (the carbon adjacent to one of the carbonyl groups) of diethyl pimelate. This step generates a nucleophilic enolate ion.

  • Intramolecular Cyclization: The newly formed enolate attacks the carbonyl carbon of the second ester group within the same molecule in a nucleophilic acyl substitution reaction. This key step forms a new carbon-carbon bond and creates a cyclic tetrahedral intermediate.

  • Alkoxide Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion (EtO⁻) as a leaving group to form the cyclic β-keto ester.

  • Deprotonation (Driving Force): The expelled ethoxide is a strong enough base to deprotonate the highly acidic α-hydrogen located between the two carbonyl groups of the newly formed β-keto ester. This acid-base reaction is thermodynamically favorable and drives the overall equilibrium towards the product.

  • Acidic Workup: A final acidification step, typically with dilute hydrochloric or sulfuric acid, neutralizes the reaction mixture and protonates the enolate to yield the final, neutral diethyl 2-carbethoxypimelate product.[2][4]

Dieckmann_Mechanism cluster_0 Reaction Steps Start Diethyl Pimelate Enolate Enolate Formation (Base Deprotonation) Start->Enolate + Base (-ROH) Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Tetrahedral Intermediate Cyclization->Intermediate Elimination Ethoxide Elimination Intermediate->Elimination - RO⁻ Product_Enolate Product Enolate (Thermodynamic Sink) Elimination->Product_Enolate + RO⁻ (-ROH) Workup Acidic Workup (Protonation) Product_Enolate->Workup + H₃O⁺ Final_Product Diethyl 2-Carbethoxypimelate Workup->Final_Product

Caption: Mechanism of the Dieckmann condensation of diethyl pimelate.

Experimental Application & Protocols

This section provides a detailed, validated protocol for the laboratory-scale synthesis of diethyl 2-carbethoxypimelate. Adherence to anhydrous conditions is critical for success.

Materials and Equipment
CategoryItemSpecifications
Reagents Diethyl pimelate>98% purity
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)>95% purity, solid
Anhydrous Toluene<50 ppm H₂O
Hydrochloric Acid (HCl)1 M aqueous solution
Diethyl ether or Ethyl acetateReagent grade, for extraction
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment Three-neck round-bottom flaskSized appropriately for reaction scale
Reflux condenser
Dropping funnel or powder addition funnel
Magnetic stirrer and stir bar
Heating mantle with temperature control
Inert gas line (Nitrogen or Argon) with bubbler
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus (Claisen flask, Vigreux column)
Quantitative Data Summary

The following table outlines typical quantities for a laboratory-scale synthesis.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Diethyl pimelate230.3023.0 g0.101.0
Potassium tert-butoxide (t-BuOK)112.2113.5 g0.121.2
Anhydrous Toluene-250 mL--
Expected Product Diethyl 2-carbethoxypimelate 184.22 - -
Theoretical Yield18.4 g0.10100%
Typical Yield11.6 - 13.8 g0.063 - 0.07563-75%[4][6]

Note: Sodium ethoxide can be used in place of potassium tert-butoxide. While t-BuOK often gives higher yields, NaOEt prevents any possibility of transesterification.

Step-by-Step Synthesis Protocol

Workflow Setup 1. Assemble Apparatus (Dry glassware, inert atmosphere) Reagents 2. Charge Reagents (Add diethyl pimelate and toluene) Setup->Reagents Base 3. Add Base (Portion-wise addition of t-BuOK) Reagents->Base React 4. Heat to Reflux (e.g., 2-4 hours at ~110°C) Base->React Quench 5. Cool and Quench (Add dilute HCl) React->Quench Extract 6. Extraction (Separate layers, extract aqueous phase) Quench->Extract Wash 7. Wash & Dry (Combine organic, wash with brine, dry over MgSO₄) Extract->Wash Solvent 8. Solvent Removal (Rotary evaporation) Wash->Solvent Purify 9. Purify Product (Vacuum distillation) Solvent->Purify

Caption: Experimental workflow for the synthesis of diethyl 2-carbethoxypimelate.

  • Reaction Setup:

    • Ensure all glassware is oven-dried and assembled while hot under a positive pressure of an inert gas (Nitrogen or Argon). This prevents atmospheric moisture from contaminating the reaction.

    • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a powder addition funnel or stopper.

  • Reagent Addition:

    • Charge the flask with diethyl pimelate (23.0 g, 0.10 mol) and anhydrous toluene (250 mL). Begin stirring to form a homogeneous solution.

  • Base-Catalyzed Cyclization:

    • Carefully add solid potassium tert-butoxide (13.5 g, 0.12 mol) in small portions to the stirred solution at room temperature over 20-30 minutes. An exothermic reaction and a change in color or turbidity may be observed.

    • Causality Note: Portion-wise addition helps control the initial exotherm. A slight excess of base (1.1-1.2 equivalents) is used to ensure complete deprotonation of the starting material and to drive the reaction forward by forming the product enolate.

  • Reaction Progression:

    • Once the base addition is complete, heat the mixture to reflux (approximately 110°C for toluene) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 2 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Workup and Neutralization:

    • After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing 1 M HCl (150 mL) and ice chips, with stirring. This step neutralizes the excess base and protonates the product enolate.[4]

    • Transfer the mixture to a separatory funnel.

  • Extraction and Isolation:

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer twice with diethyl ether or ethyl acetate (2 x 75 mL) to recover any dissolved product.

    • Combine all organic extracts.

    • Wash the combined organic layer with water (1 x 100 mL) and then with brine (1 x 100 mL) to remove residual acid and inorganic salts.

    • Dry the organic solution over anhydrous magnesium sulfate (MgSO₄), swirl, and let it stand for 15-20 minutes.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and extraction solvent.

    • The resulting crude oil is then purified by vacuum distillation.[4][7] Collect the fraction boiling at the appropriate temperature and pressure (approx. 120-122°C at 0.2 mmHg). The final product should be a colorless oil.

Conclusion and Best Practices

The Dieckmann condensation of diethyl pimelate is a highly effective method for synthesizing diethyl 2-carbethoxypimelate. Success hinges on the strict exclusion of water, the use of a suitable strong base, and careful purification by vacuum distillation. The protocol described herein is robust and scalable, providing a valuable intermediate for further synthetic endeavors in drug discovery and materials science. For optimal results, it is recommended to use freshly opened or distilled anhydrous solvents and to handle the alkoxide base in a glovebox or under a strong inert gas flow.

References

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

  • Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube. [Link]

  • Organic Syntheses. DIETHYL β-KETOPIMELATE. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Pearson+. (2024). Propose mechanisms for the two Dieckmann condensations just shown.... [Link]

  • Toda, F., Suzuki, T., & Higa, S. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Journal of the Chemical Society, Perkin Transactions 1, (22), 3521-3522. [Link]

  • Wikipedia. (2023). Claisen condensation. [Link]

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The Strategic Utility of Diethyl-2-carbethoxypimelate in the Synthesis of Heterocyclic and Carbocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic applications of Diethyl-2-carbethoxypimelate, a versatile C7 building block in organic synthesis. Primarily, this document will elucidate its pivotal role in the construction of functionalized six-membered carbocyclic and heterocyclic systems, which are key structural motifs in numerous pharmaceutical agents and bioactive molecules. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven experimental protocols, and discuss the strategic considerations for utilizing this reagent in drug discovery and development programs.

Introduction: The Architectural Versatility of a Pimelate Diester

Diethyl-2-carbethoxypimelate, a 1,7-dicarboxylic acid ester, is a valuable precursor for the synthesis of complex molecular architectures. Its defining feature is the seven-carbon chain functionalized with three ester groups, offering multiple reactive sites for strategic chemical modifications. The presence of two ester functionalities at the termini of the carbon chain makes it an ideal substrate for intramolecular cyclization reactions, most notably the Dieckmann condensation, to furnish highly functionalized cyclohexanone derivatives. These cyclic β-keto esters are, in turn, powerful intermediates for the synthesis of a diverse array of heterocyclic and carbocyclic compounds. This guide will illuminate the pathways from this seemingly simple acyclic diester to intricate molecular frameworks of significant interest to the pharmaceutical and agrochemical industries.

Core Application: The Dieckmann Condensation for Cyclohexanone Synthesis

The intramolecular cyclization of 1,7-diesters, known as the Dieckmann condensation, is a cornerstone of cyclic ketone synthesis.[1] Diethyl-2-carbethoxypimelate, upon treatment with a strong base, readily undergoes this transformation to yield a highly valuable cyclic β-keto ester.

Mechanistic Rationale

The Dieckmann condensation is mechanistically analogous to the intermolecular Claisen condensation.[1] The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, typically sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate. Subsequent elimination of an ethoxide leaving group regenerates the carbonyl and forms the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the highly acidic α-proton of the newly formed β-keto ester, which is significantly more acidic than the starting diester. An acidic workup is then required to protonate the resulting enolate and afford the final product.

Diagram 1: Mechanism of the Dieckmann Condensation

dieckmann_condensation start Diethyl-2-carbethoxypimelate enolate Enolate Intermediate start->enolate Deprotonation tetrahedral Cyclic Tetrahedral Intermediate enolate->tetrahedral Intramolecular Nucleophilic Attack product_enolate Product Enolate tetrahedral->product_enolate Elimination of Ethoxide product Cyclic β-Keto Ester product_enolate->product Protonation base Base (e.g., NaOEt) base->start acid Acidic Workup acid->product_enolate

Caption: Mechanism of the Dieckmann Condensation of Diethyl-2-carbethoxypimelate.

Experimental Protocol: Synthesis of Ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate

This protocol is adapted from established procedures for Dieckmann condensations of similar pimelate esters.

Materials:

  • Diethyl-2-carbethoxypimelate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a 60% dispersion of sodium hydride (1.1 equivalents) in anhydrous toluene.

  • Addition of Diester: A solution of Diethyl-2-carbethoxypimelate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at room temperature. The rate of addition should be controlled to manage the evolution of hydrogen gas.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, or until the evolution of hydrogen ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction mixture is cooled in an ice bath, and the excess sodium hydride is cautiously quenched by the slow, dropwise addition of ethanol.

  • Acidification and Extraction: The mixture is then acidified to pH 2-3 with cold 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

  • Washing and Drying: The combined organic layers are washed successively with saturated sodium bicarbonate solution and brine. The organic phase is then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford the desired ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate.

Table 1: Representative Reaction Parameters for Dieckmann Condensation

ParameterValue
Base Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt)
Solvent Toluene, THF, or solvent-free
Temperature Room temperature to reflux
Reaction Time 2 - 12 hours
Typical Yield 70-90%

Synthetic Diversification of the Cyclic β-Keto Ester Intermediate

The resulting ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate is a rich scaffold for further synthetic transformations, enabling access to a variety of heterocyclic and carbocyclic systems.

Synthesis of Substituted Piperidines via Reductive Amination

The ketone functionality of the cyclic β-keto ester can be readily converted to an amine via reductive amination, providing a direct route to substituted piperidines, a common scaffold in medicinal chemistry.[2]

Diagram 2: Synthetic Pathway to Substituted Piperidines

piperidine_synthesis start Cyclic β-Keto Ester imine Imine/Enamine Intermediate start->imine piperidine Substituted Piperidine imine->piperidine Reduction amine Primary Amine (R-NH2) amine->start reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->imine

Caption: Reductive amination of the cyclic β-keto ester to form substituted piperidines.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • Ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate

  • Primary amine (e.g., benzylamine, methylamine)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: To a solution of the cyclic β-keto ester (1.0 equivalent) in methanol, add the primary amine (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Work-up: Quench the reaction by the addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to yield the desired substituted piperidine derivative.

Synthesis of Pyridine and Dihydropyridine Scaffolds via Hantzsch-type Condensation

The active methylene group of the β-keto ester can participate in multicomponent reactions such as the Hantzsch pyridine synthesis to construct dihydropyridine and pyridine rings.[3][4][5] These heterocycles are prevalent in a number of clinically used drugs.

Protocol 3: Hantzsch-type Pyridine Synthesis

Materials:

  • Ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Mixture: In a round-bottom flask, combine the cyclic β-keto ester (2.0 equivalents), the aldehyde (1.0 equivalent), and ammonium acetate (1.1 equivalents) in ethanol.

  • Reflux: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The dihydropyridine product may precipitate from the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified.

  • Oxidation (optional): To obtain the corresponding pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent such as manganese dioxide (MnO₂) or nitric acid.

Knoevenagel Condensation for the Formation of α,β-Unsaturated Systems

The active methylene group of the cyclic β-keto ester can also undergo Knoevenagel condensation with aldehydes or ketones in the presence of a catalytic amount of a weak base, such as piperidine or pyridine, to yield α,β-unsaturated products.[1] These products are versatile intermediates for further transformations, including Michael additions and cycloadditions.

Protocol 4: General Procedure for Knoevenagel Condensation

Materials:

  • Ethyl 1-carbethoxy-2-oxocyclohexane-1-carboxylate

  • Aldehyde or Ketone

  • Piperidine or Pyridine (catalytic amount)

  • Toluene or Ethanol

  • Dean-Stark apparatus (if using toluene)

Procedure:

  • Reaction Setup: Combine the cyclic β-keto ester (1.0 equivalent), the carbonyl compound (1.1 equivalents), and a catalytic amount of piperidine in toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux with azeotropic removal of water using a Dean-Stark apparatus until no more water is collected.

  • Work-up: Cool the reaction mixture and wash with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent, and purify the crude product by column chromatography or recrystallization.

Applications in Drug Development

The functionalized cyclohexanone, piperidine, and pyridine scaffolds derived from Diethyl-2-carbethoxypimelate are central to the structure of numerous pharmaceutical agents. The ability to introduce diverse substituents at various positions of these rings through the synthetic handles provided by the ester groups makes this starting material particularly attractive for the generation of compound libraries for high-throughput screening in drug discovery programs. For example, the piperidine ring is a key component of a vast number of drugs targeting the central nervous system.

Conclusion

Diethyl-2-carbethoxypimelate is a highly effective and versatile building block for the synthesis of complex cyclic molecules. Its utility is primarily demonstrated through the Dieckmann condensation, which provides a reliable entry into highly functionalized cyclohexanone derivatives. These intermediates can be readily transformed into a variety of valuable heterocyclic and carbocyclic scaffolds, including substituted piperidines and pyridines, which are of significant interest in medicinal chemistry and drug development. The protocols outlined in this guide provide a practical framework for researchers to leverage the synthetic potential of this important reagent.

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Wikipedia contributors. (2023). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. Retrieved January 21, 2026, from [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved January 21, 2026, from [Link]

  • YouTube. (2014, June 27). Knoevenagel Condensation. Andrey K. Retrieved January 21, 2026, from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2021). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved January 21, 2026, from [Link]

  • Iliyasov, S. I., et al. (2022). Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism. Molecules, 27(14), 4477. [Link]

  • Singh, P., & Kaur, N. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC advances, 13(3), 1906-1930. [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved January 21, 2026, from [Link]

  • Kleiner, J. L., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(21), 6529-6536. [Link]

  • Wikipedia contributors. (2023). Dieckmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

Sources

Application Notes and Protocols: Diethyl-2-carbethoxypimelate as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a C7 Building Block

In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficiency, elegance, and overall success of a synthetic campaign. Diethyl-2-carbethoxypimelate, a C7 dicarboxylic acid ester, represents a highly versatile and often underutilized precursor for the construction of complex molecular architectures, particularly those containing cyclic and heterocyclic scaffolds. Its inherent functionality—two ester groups at the termini and an additional carboxylate at the 2-position—provides a rich platform for a variety of chemical transformations.

This technical guide, intended for researchers, medicinal chemists, and drug development professionals, will provide an in-depth exploration of the utility of Diethyl-2-carbethoxypimelate in pharmaceutical synthesis. We will move beyond a mere recitation of reaction schemes to a detailed analysis of the underlying principles, the rationale behind experimental choices, and step-by-step protocols for key transformations. Our central focus will be the application of this precursor in the synthesis of Biotin (Vitamin B7), a vital enzyme cofactor, showcasing a classic and industrially relevant synthetic strategy.

Core Principles: The Power of Intramolecular Cyclization

The synthetic utility of Diethyl-2-carbethoxypimelate is most profoundly realized through intramolecular cyclization reactions, which are powerful tools for constructing cyclic compounds.[1] The Dieckmann condensation, an intramolecular variant of the Claisen condensation, is particularly relevant.[2] This reaction, when applied to a diester like diethyl pimelate, results in the formation of a cyclic β-keto ester, a critical intermediate in many synthetic pathways.[3][4]

The presence of the 2-carbethoxy group in our target molecule adds a layer of complexity and synthetic potential. This group can be retained to influence the stereochemistry of subsequent reactions, or it can be removed via decarboxylation to yield a simpler cyclic ketone. The strategic manipulation of this functionality is a key theme in the application of Diethyl-2-carbethoxypimelate.

Application Spotlight: The Synthesis of (+)-Biotin

The total synthesis of (+)-Biotin has been a classic challenge in organic chemistry, with numerous strategies developed over the years.[5][6] A cornerstone of many industrial syntheses is the approach pioneered by Goldberg and Sternbach at Hoffmann-La Roche.[5][7] While their original synthesis started from fumaric acid, the core strategy of constructing the fused ring system can be adapted to start from a pimelate derivative. Biotin's structure, featuring a fused 5-5 ring system with three contiguous chiral centers, makes it a compelling target to demonstrate the utility of Diethyl-2-carbethoxypimelate.[5]

The biosynthesis of biotin in microorganisms begins with pimelic acid, highlighting the natural relevance of this C7 backbone.[8][9][10][11] In a laboratory setting, we can leverage the reactivity of Diethyl-2-carbethoxypimelate to construct the key intermediates for biotin synthesis.

Synthetic Strategy Overview

Our proposed synthetic route from Diethyl-2-carbethoxypimelate to a key biotin intermediate is outlined below. This strategy leverages a Dieckmann condensation to form the initial cyclopentanone ring, followed by functional group manipulations to introduce the necessary stereocenters and the urea moiety of the biotin structure.

G A Diethyl-2-carbethoxypimelate B Cyclic β-Keto Ester A->B Dieckmann Condensation (NaOEt, Toluene) C Cyclopentanone Intermediate B->C Hydrolysis & Decarboxylation (H3O+, Δ) D Amino-functionalized Intermediate C->D Reductive Amination or other amination methods E Fused Imidazolidinone D->E Urea Formation (Phosgene or equivalent) F Biotin Precursor E->F Further functionalization & side-chain introduction

Caption: Synthetic workflow from Diethyl-2-carbethoxypimelate to a Biotin precursor.

Experimental Protocols

Protocol 1: Dieckmann Condensation of Diethyl-2-carbethoxypimelate

This protocol describes the intramolecular cyclization of Diethyl-2-carbethoxypimelate to form the corresponding cyclic β-keto ester. The reaction is driven by the formation of a stable enolate of the product.[2]

Materials:

  • Diethyl-2-carbethoxypimelate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure all glassware is scrupulously dry to prevent quenching of the enolate intermediate.

  • Reagent Addition: Under a positive pressure of nitrogen, charge the flask with anhydrous toluene. Add sodium ethoxide (1.1 equivalents) to the toluene with stirring.

  • Substrate Addition: Slowly add Diethyl-2-carbethoxypimelate (1.0 equivalent) to the stirred suspension of sodium ethoxide in toluene.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude cyclic β-keto ester can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Insights: The use of a strong, non-nucleophilic base like sodium ethoxide is crucial for the deprotonation of the α-carbon to initiate the condensation. The reaction is driven to completion by the final deprotonation of the more acidic β-keto ester product.[2] Meticulous exclusion of water is essential, as any protic source will quench the enolate and halt the reaction.

Parameter Value/Condition Rationale
Base Sodium EthoxideSufficiently strong to form the enolate; alkoxide matches the ester to prevent transesterification.
Solvent Anhydrous TolueneInert, high-boiling solvent suitable for reflux conditions.
Temperature RefluxProvides the necessary activation energy for the reaction.
Workup Acidic QuenchNeutralizes the base and protonates the enolate to yield the final product.
Protocol 2: Hydrolysis and Decarboxylation to the Cyclopentanone Intermediate

This protocol outlines the removal of the 2-carbethoxy group to yield a simplified cyclopentanone, a versatile intermediate for further functionalization.

Materials:

  • Cyclic β-Keto Ester from Protocol 1

  • Sulfuric acid (H2SO4), concentrated

  • Water

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the cyclic β-keto ester in a mixture of water and sulfuric acid.

  • Reaction: Heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation will occur. Monitor the reaction for the cessation of CO2 evolution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic extracts with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting cyclopentanone derivative can be purified by distillation or column chromatography.

Expert Insights: The acidic conditions promote both the hydrolysis of the ester to a carboxylic acid and the subsequent decarboxylation of the resulting β-keto acid. This is a classic and efficient method for removing the activating carboxyl group after it has served its purpose in the cyclization step.

G cluster_0 Protocol 1: Dieckmann Condensation cluster_1 Protocol 2: Hydrolysis & Decarboxylation A Diethyl-2-carbethoxypimelate B Cyclic β-Keto Ester A->B NaOEt, Toluene, Reflux C Cyclic β-Keto Ester D Cyclopentanone Intermediate C->D H2SO4, H2O, Reflux

Sources

Application Note: A Detailed Mechanistic Guide to the Synthesis of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of Diethyl-2-carbethoxypimelate, a versatile chemical intermediate. We move beyond a simple recitation of steps to deliver an in-depth analysis of the reaction mechanism, grounded in the principles of the malonic ester synthesis. This guide elucidates the causality behind experimental choices, offers a validated, step-by-step protocol, and includes expert insights for troubleshooting and optimization. By integrating theoretical principles with practical application, this note serves as an authoritative resource for the successful synthesis and application of this important compound.

Introduction: The Synthetic Utility of Diethyl-2-carbethoxypimelate

Diethyl-2-carbethoxypimelate, systematically known as triethyl 1,1,5-pentanetricarboxylate, is a key building block in organic synthesis. Its structure, featuring a seven-carbon backbone with multiple ester functionalities, allows for a variety of subsequent chemical transformations. It serves as a precursor for the synthesis of substituted pimelic acid derivatives, which are integral to the development of pharmaceuticals, polymers, and other specialty chemicals.

The formation of this triester is a classic illustration of the malonic ester synthesis , a robust and reliable method for forming carbon-carbon bonds via the alkylation of a stabilized enolate.[1] This application note will detail the underlying mechanism of this transformation and provide a field-tested protocol for its execution in a laboratory setting.

Core Reaction Mechanism: Alkylation of Diethyl Malonate

The synthesis of Diethyl-2-carbethoxypimelate proceeds via a two-step sequence involving the nucleophilic substitution of an alkyl halide by the enolate of diethyl malonate. This pathway is a cornerstone of carbanion chemistry.

Step 1: Enolate Formation (Deprotonation)

The reaction is initiated by the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide (NaOEt) in an anhydrous ethanol solvent. The methylene (CH₂) protons positioned between the two carbonyl groups of diethyl malonate exhibit significant acidity (pKa ≈ 13) due to the inductive electron-withdrawing effect of the adjacent ester groups.[2][3] More importantly, the resulting carbanion, the malonate enolate, is highly stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms.[4] This stabilization is crucial, as it renders the enolate a soft, effective nucleophile, ideal for C-alkylation, while being a relatively weak base.[5]

Reaction: (EtOOC)₂CH₂ + Na⁺⁻OEt ⇌ [(EtOOC)₂CH]⁻Na⁺ + EtOH

Step 2: Nucleophilic Alkylation (S N 2 Attack)

The resonance-stabilized malonate enolate then acts as the nucleophile, attacking an appropriate electrophile. For the synthesis of Diethyl-2-carbethoxypimelate, the required electrophile is ethyl 5-bromopentanoate . The reaction proceeds via a classic bimolecular nucleophilic substitution (S N 2) mechanism. The nucleophilic α-carbon of the malonate enolate attacks the electron-deficient carbon atom bearing the bromine atom, displacing the bromide leaving group and forming the new carbon-carbon bond that constitutes the final product's backbone.[6]

Reaction: [(EtOOC)₂CH]⁻Na⁺ + Br-(CH₂)₄-COOEt → (EtOOC)₂CH-(CH₂)₄-COOEt + NaBr

The overall transformation is a powerful demonstration of how the electronic properties of functional groups can be harnessed to construct complex molecular architectures from simple starting materials.

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation DEM Diethyl Malonate (EtOOC)₂CH₂ Enolate Malonate Enolate [(EtOOC)₂CH]⁻Na⁺ DEM->Enolate + NaOEt NaOEt Sodium Ethoxide (Na⁺⁻OEt) EBP Ethyl 5-Bromopentanoate Br-(CH₂)₄-COOEt Product Diethyl-2-carbethoxypimelate (EtOOC)₂CH-(CH₂)₄-COOEt Enolate->Product + EBP EtOH Ethanol (EtOH) Enolate->EtOH (byproduct) NaBr Sodium Bromide (NaBr) Product->NaBr (byproduct)

Sources

Application Note: A Multi-Modal Purification Strategy for High-Purity Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Diethyl-2-carbethoxypimelate is a complex triester molecule often utilized as a sophisticated building block in organic synthesis, particularly in the development of pharmaceutical intermediates and specialty materials. The successful synthesis of this compound, typically via routes such as Michael additions, often yields a crude product contaminated with unreacted starting materials, acidic catalysts, and thermally-induced side products or color bodies. Achieving high purity (>99%) is paramount for subsequent synthetic steps where stoichiometry and impurity profiles are critical.

This application note provides a comprehensive, multi-modal strategy for the purification of crude Diethyl-2-carbethoxypimelate. We present a logical workflow, beginning with a preliminary aqueous work-up to remove bulk ionic and polar impurities, followed by two primary, high-resolution techniques: High-Vacuum Fractional Distillation and Flash Column Chromatography . The rationale behind the selection of each technique is discussed, providing researchers with the ability to adapt the methodology based on the specific impurity profile of their crude product.

Understanding the Impurity Profile

Effective purification begins with a causal understanding of the likely contaminants. Post-synthesis, crude Diethyl-2-carbethoxypimelate typically contains:

  • Acidic Impurities: Residual acid catalysts (e.g., H₂SO₄, p-TsOH) or unreacted acidic starting materials. These are highly detrimental to subsequent reactions and must be removed.

  • Unreacted Starting Materials: Such as diethyl malonate or acrylate derivatives.

  • Water and Alcohols: Water is a common byproduct of esterification, and residual alcohols may persist from the starting materials[1].

  • High-Molecular-Weight Byproducts (Tars): Acid-catalyzed reactions, especially when heated, can produce colored, non-volatile polymeric materials[2]. These are particularly problematic as they can interfere with crystallization and downstream processing.

This impurity profile necessitates a multi-step approach, as no single technique can efficiently remove all contaminants.

Strategic Purification Workflow

The optimal purification strategy is a sequential process designed to remove specific classes of impurities at each stage. The choice between distillation and chromatography as the final step depends on the nature of the persistent impurities after the initial work-up.

Purification_Workflow Crude Crude Reaction Mixture Workup Protocol 1: Aqueous Work-up (Liquid-Liquid Extraction) Crude->Workup Initial Cleanup Washed Washed & Dried Organic Phase Workup->Washed Removes acids, salts, & water-soluble impurities Decision Impurity Analysis (TLC/GC) Are impurities volatile & separable by B.P.? Washed->Decision Distillation Protocol 2: High-Vacuum Fractional Distillation Decision->Distillation Yes Chromatography Protocol 3: Flash Column Chromatography Decision->Chromatography No (e.g., tars, isomers) Pure Pure Diethyl-2-carbethoxypimelate (>99%) Distillation->Pure Chromatography->Pure

Caption: Logical workflow for the purification of Diethyl-2-carbethoxypimelate.

Experimental Protocols

Protocol 1: Preliminary Purification via Aqueous Work-up

Principle: This liquid-liquid extraction step is designed to remove acidic catalysts and water-soluble impurities.[3][4] A weak base, sodium bicarbonate, is used to neutralize acids, forming water-soluble salts that partition into the aqueous phase.[5] A subsequent wash with saturated sodium chloride (brine) helps to break any emulsions and removes the bulk of dissolved water from the organic layer.

Methodology:

  • Transfer the crude reaction mixture to a separatory funnel of appropriate size. Dilute the mixture with an organic solvent in which the ester is highly soluble (e.g., diethyl ether or ethyl acetate) to a volume that is approximately 2-3 times that of the crude product. This reduces viscosity and improves extraction efficiency.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and invert it, immediately opening the stopcock to vent any pressure buildup from CO₂ evolution.

  • Shake the funnel gently for 1-2 minutes, with periodic venting.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Repeat the wash (steps 2-5) with NaHCO₃ solution until no further gas evolution is observed.

  • Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate salts.

  • Finally, wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step enhances the removal of water from the organic phase.[2]

  • Drain the organic layer into a clean Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) until the drying agent no longer clumps together.

  • Allow the mixture to stand for 15-20 minutes.

  • Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of the fresh extraction solvent to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the washed and dried crude ester.

Protocol 2: High-Vacuum Fractional Distillation

Principle: Diethyl-2-carbethoxypimelate, like many multi-functional esters, is expected to have a high boiling point and may be susceptible to thermal decomposition.[6] Vacuum distillation lowers the boiling point of a liquid by reducing the pressure above it, allowing for distillation at a significantly lower temperature, thereby preventing degradation.[7][8] This technique is ideal for separating the target compound from non-volatile impurities (like tars) or from starting materials with significantly different boiling points.

Apparatus:

  • A Claisen flask or a round-bottom flask with a distillation head.

  • A fractionating column (e.g., Vigreux or packed).

  • A condenser and a receiver adapter with a vacuum connection.

  • A cold trap and a high-vacuum pump with a manometer.

  • Heating mantle with a stirrer.

Methodology:

  • Assemble the distillation apparatus, ensuring all glass joints are properly sealed with high-vacuum grease. Pro-Tip: To avoid contamination that can cause foaming, use a minimal amount of grease or use the crude ester itself to grease the joints.[5]

  • Place the washed and dried crude ester into the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the high-vacuum line, including the cold trap (cooled with dry ice/acetone or liquid nitrogen) to protect the pump.

  • Slowly and carefully apply the vacuum. A pressure of <1 mmHg is recommended. A procedure for a related compound, diethyl β-ketopimelate, specifies a pressure of 0.2-0.5 mm, with a boiling point of 120-132°C.[9]

  • Once the vacuum is stable, begin gently heating the distillation flask.

  • Collect any low-boiling fractions (unreacted starting materials) first.

  • Slowly increase the temperature until the main fraction begins to distill. Collect the product over a narrow temperature range.

  • Once the main fraction is collected, stop the heating and allow the system to cool completely before slowly re-introducing air.

  • Analyze the collected fractions for purity using GC or NMR.

Protocol 3: Flash Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[10] This method is exceptionally powerful for removing non-volatile colored impurities or for separating compounds with very similar boiling points. For esters, elution order generally follows increasing polarity.[10]

Methodology:

  • Select a Solvent System: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar eluent.[11] Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a flat, homogenous bed.

  • Load the Sample: Dissolve the washed crude ester in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Apply this concentrated sample evenly to the top of the silica gel bed.[12]

  • Elute the Column: Begin eluting with the chosen solvent system. Apply positive pressure (flash chromatography) to maintain a steady flow rate.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC.

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Summary and Expected Results

The following table outlines the expected outcomes for each purification stage.

ParameterCrude ProductPost-Aqueous Work-upPost-Distillation / Chromatography
Appearance Yellow to dark brown oilLight yellow oilColorless to pale yellow oil
Purity (GC/HPLC) 60-85%80-95%>99%
Key Impurities Acids, salts, tarsResidual starting materials, tarsTrace solvent, isomers
Typical Yield N/A90-98%75-90% (Distillation); 65-85% (Chromatography)

Table 1: Summary of expected results at each stage of purification.

Solvent System (Hexane:Ethyl Acetate)Target Compound RfComments
9:1~0.25Good starting point for initial TLC analysis.
8:2~0.40Likely a suitable elution solvent for the column.
7:3~0.55May be used to speed up elution after the main product has been collected.

Table 2: Example TLC data for determining a chromatography solvent system.

Troubleshooting

  • Emulsion during Work-up: If a persistent emulsion forms, add more brine and allow the mixture to stand for an extended period. Gentle swirling or filtration through a pad of Celite can also help.

  • Bumping/Foaming during Distillation: Ensure smooth boiling with vigorous stirring or fresh boiling chips. Foaming can indicate volatile impurities or contamination from vacuum grease.[5] A slow, gradual increase in temperature is crucial.

  • Poor Separation in Chromatography: If compounds are not separating well (streaking or overlapping spots on TLC), the sample may be overloaded on the column. Alternatively, the solvent system may not be optimal. Consider adding a small percentage (~0.5%) of a polar modifier like triethylamine if acidic impurities are streaking on the silica gel.

Conclusion

The purification of Diethyl-2-carbethoxypimelate to a high degree of purity is readily achievable through a systematic, multi-step approach. An initial aqueous work-up is essential for removing bulk acidic and polar impurities. For thermally stable impurities with different boiling points, high-vacuum distillation is the most efficient and scalable final purification step. In cases where the crude product is contaminated with non-volatile tars or isomers with close boiling points, flash column chromatography provides a high-resolution alternative. The choice of the final purification method should be guided by a preliminary analysis (TLC, GC) of the washed crude product.

References

  • Title: Distillation of high boiling esters - US2324088A Source: Google Patents URL
  • Title: Distilling esters with very high boiling points? Source: Sciencemadness Discussion Board URL: [Link]

  • Title: Liquid-liquid extraction method for the production of acrylic esters - US20140303399A1 Source: Google Patents URL
  • Title: A liquid–liquid extraction technique for phthalate esters with water-soluble organic solvents by adding inorganic salts Source: ResearchGate URL: [Link]

  • Title: Vacuum distillation Source: Wikipedia URL: [Link]

  • Title: Video: Extraction - Concept Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: Vacuum Distillation Source: Busch Finland URL: [Link]

  • Title: Solvent Extraction Techniques Source: Organomation URL: [Link]

  • Title: Column chromatography Source: University of Alberta URL: [Link]

  • Title: DIETHYL β-KETOPIMELATE Source: Organic Syntheses URL: [Link]

  • Title: Column Chromatography for Terpenoids and Flavonoids Source: ResearchGate URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h Source: Organic Syntheses URL: [Link]

  • Title: pimelic acid Source: Organic Syntheses URL: [Link]

  • Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL: [Link]

  • Title: General procedures for the purification of Esters Source: LookChem URL: [Link]

  • Title: Concerning the Purification of Esters Source: American Journal of Science URL: [Link]

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Application Note & Protocol: A Scalable Approach to the Synthesis of Diethyl-2-carbethoxypimelate for Industrial Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diethyl-2-carbethoxypimelate is a valuable tri-ester intermediate, finding utility in the synthesis of complex organic molecules, particularly as a precursor for substituted pimelic acid derivatives used in pharmaceuticals and specialty polymers.[1][2][3][4][5] This document provides a comprehensive guide to the large-scale synthesis of Diethyl-2-carbethoxypimelate. The protocol detailed herein is grounded in the robust and well-established malonic ester synthesis, a cornerstone of industrial organic chemistry for carbon-carbon bond formation.[6][7] We present a step-by-step methodology, complete with explanations for critical process parameters, safety protocols for handling key reagents, and guidelines for purification and waste management, designed for researchers, chemists, and process engineers in industrial and drug development settings.

Introduction and Scientific Background

The synthesis of complex dicarboxylic acid derivatives is a frequent challenge in the production of high-value chemicals. Diethyl-2-carbethoxypimelate, with its seven-carbon backbone and multiple reactive ester functionalities, serves as a versatile building block. Its structure allows for further chemical modification, making it an attractive starting material for a range of downstream products.

The synthetic strategy outlined in this guide is based on the alkylation of diethyl malonate. This method is favored for its high efficiency, the relative affordability of its starting materials, and its scalability. The core of this process is the generation of a stabilized carbanion (enolate) from diethyl malonate, which then acts as a nucleophile to displace a halide from an alkylating agent, in this case, ethyl 5-bromovalerate.[8][9][10][11] This reaction forms the carbon skeleton of the target molecule in a single, high-yield step.[12][13]

Reaction Mechanism: Malonic Ester Alkylation

The synthesis proceeds via a classic S(_N)2 alkylation of a malonate-derived enolate. The mechanism can be broken down into two primary stages:

  • Enolate Formation: Diethyl malonate possesses acidic α-hydrogens (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent carbonyl groups. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon, forming a resonance-stabilized enolate ion. The use of sodium ethoxide is crucial as it prevents unwanted transesterification side reactions.[14]

  • Nucleophilic Attack: The resulting enolate is a potent nucleophile that attacks the electrophilic carbon of ethyl 5-bromovalerate, which bears a partial positive charge due to the electronegative bromine atom. This concerted S(_N)2 reaction displaces the bromide ion and forms a new carbon-carbon bond, yielding the final product, Diethyl-2-carbethoxypimelate.[14]

reaction_mechanism Figure 1: Reaction Mechanism of Diethyl-2-carbethoxypimelate Synthesis cluster_reactants Reactants cluster_products Products DiethylMalonate Diethyl Malonate Enolate Malonate Enolate DiethylMalonate->Enolate Deprotonation (Sodium Ethoxide) SodiumEthoxide Sodium Ethoxide (Base) SodiumEthoxide->Enolate EthylBromovalerate Ethyl 5-bromovalerate Product Diethyl-2-carbethoxypimelate EthylBromovalerate->Product Enolate->Product SN2 Alkylation SodiumBromide Sodium Bromide an1 Resonance-stabilized nucleophile Enolate->an1

Caption: Figure 1: Reaction Mechanism of Diethyl-2-carbethoxypimelate Synthesis.

Large-Scale Synthesis Protocol

This protocol is designed for a nominal 100 L scale reaction. All operations should be conducted in a well-ventilated area or a walk-in fume hood, adhering to all local safety regulations.

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationSupplier SuggestionPurityNotes
Reagents
Diethyl Malonate16.0 kg (100 mol)Major Chemical Supplier≥99%
Sodium Ethoxide7.5 kg (110 mol)Major Chemical Supplier≥95%Highly hygroscopic and corrosive.
Ethyl 5-bromovalerate21.0 kg (100 mol)Major Chemical Supplier≥98%Lachrymator.
Anhydrous Ethanol60 LMajor Chemical Supplier200 proofAs reaction solvent.
Toluene20 LMajor Chemical SupplierReagent GradeFor work-up.
Saturated NaCl Solution40 LPrepared in-houseN/AFor washing.
Anhydrous Magnesium Sulfate2 kgMajor Chemical SupplierN/AFor drying.
Equipment
100 L Glass-lined Reactor-N/AN/AWith overhead stirrer, reflux condenser, and addition funnel.
Heating/Cooling Mantle-N/AN/AFor temperature control.
200 L Separatory Funnel-N/AN/AFor work-up.
Vacuum Distillation Setup-N/AN/ACapable of achieving <1 mmHg pressure.
Experimental Workflow

experimental_workflow Figure 2: Overall Experimental Workflow start Start charge_reactor Charge Reactor with Anhydrous Ethanol and Sodium Ethoxide start->charge_reactor add_malonate Add Diethyl Malonate (exothermic, control temperature) charge_reactor->add_malonate stir_enolate Stir for 1 hour (complete enolate formation) add_malonate->stir_enolate add_bromoester Add Ethyl 5-bromovalerate (maintain gentle reflux) stir_enolate->add_bromoester reflux Reflux for 6-8 hours (reaction completion) add_bromoester->reflux cool_down Cool to Room Temperature reflux->cool_down solvent_removal Remove Ethanol (rotary evaporation) cool_down->solvent_removal workup Aqueous Work-up (Toluene/Water) solvent_removal->workup extraction Separate Organic Layer workup->extraction wash Wash with Brine extraction->wash dry Dry with MgSO4 wash->dry filter Filter dry->filter distill Vacuum Distillation (purification) filter->distill characterize Characterize Product (NMR, GC-MS) distill->characterize end End characterize->end

Caption: Figure 2: Overall Experimental Workflow.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen. This inert atmosphere is crucial to prevent the reaction of sodium ethoxide with atmospheric moisture.

  • Base and Solvent Charging: Charge the reactor with 60 L of anhydrous ethanol. With vigorous stirring, carefully add 7.5 kg (110 mol) of sodium ethoxide. The dissolution is exothermic; maintain the temperature below 30°C using the cooling mantle.

    • Causality: Using ethanol as the solvent ensures that the base (ethoxide) matches the ester groups of the reactant, preventing transesterification. An excess of base helps drive the initial deprotonation to completion.

  • Enolate Formation: Slowly add 16.0 kg (100 mol) of diethyl malonate to the stirred solution over approximately 1 hour. The addition is exothermic; maintain the temperature between 25-30°C. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the enolate.

  • Alkylation: Attach the reflux condenser. Slowly add 21.0 kg (100 mol) of ethyl 5-bromovalerate to the reactor over 2 hours. Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 78-82°C) and maintain for 6-8 hours.

    • Causality: Refluxing provides the necessary activation energy for the S(_N)2 reaction to proceed to completion. The reaction progress can be monitored by taking small aliquots and analyzing them via GC to observe the disappearance of the starting materials.

  • Cooling and Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is then removed under reduced pressure using a rotary evaporator. This step simplifies the subsequent aqueous work-up.

  • Aqueous Work-up: To the concentrated residue, add 40 L of water and 20 L of toluene. Stir vigorously for 15 minutes. Transfer the mixture to a 200 L separatory funnel and allow the layers to separate.

    • Causality: The aqueous wash removes the sodium bromide salt byproduct and any unreacted sodium ethoxide. Toluene is used as the extraction solvent.

  • Extraction and Washing: Separate the lower aqueous layer. Wash the upper organic (toluene) layer with two 20 L portions of saturated NaCl solution (brine). This helps to remove any remaining water and water-soluble impurities from the organic phase.

  • Drying and Filtration: Transfer the organic layer to a suitable container and add 2 kg of anhydrous magnesium sulfate. Stir for 30 minutes to dry the solution. Filter the mixture to remove the drying agent.

  • Purification by Vacuum Distillation: Concentrate the filtered organic solution under reduced pressure to remove the toluene. The crude Diethyl-2-carbethoxypimelate is then purified by vacuum distillation.[15]

    • Rationale: The target molecule is a high-boiling ester. Distillation under high vacuum significantly lowers the boiling point, preventing thermal decomposition.[16][17] Collect the fraction boiling at the appropriate temperature and pressure (literature values should be consulted, but expect a boiling point >150°C at low mmHg).

Expected Yield and Purity
  • Yield: 23.0 - 25.9 kg (80-90% of theoretical)

  • Purity: ≥98% (as determined by GC-MS and NMR)

Safety and Waste Management

Personnel Safety
  • Sodium Ethoxide: A highly corrosive and flammable solid. It reacts violently with water.[18][19] Handle in a dry, inert atmosphere (glove box or under nitrogen).[20] Wear appropriate personal protective equipment (PPE), including a face shield, flame-retardant lab coat, and neoprene or nitrile gloves.[19][21][22] An eyewash station and safety shower must be readily accessible.[19][21]

  • Ethyl 5-bromovalerate: A lachrymator and irritant. Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • General Precautions: Use spark-proof tools and explosion-proof equipment, especially when handling flammable solvents and sodium ethoxide.[19][22] Ground all equipment to prevent static discharge.[19][20]

Waste Disposal
  • Aqueous Waste: The aqueous layers from the work-up will contain sodium bromide and residual ethanol. Neutralize the pH if necessary before disposing of it in accordance with local regulations.[23]

  • Solid Waste: The magnesium sulfate and filter paper should be disposed of in the solid chemical waste stream.

  • Organic Waste: Any residual organic solvents and distillation residues should be collected in a designated container for halogenated or non-halogenated organic waste, as appropriate, for disposal by a licensed contractor.[24]

References

  • Gelest, Inc. (2015). SODIUM ETHOXIDE, 95% Safety Data Sheet. [Link]

  • Loba Chemie. (2013). SODIUM ETHOXIDE FOR SYNTHESIS MSDS. [Link]

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  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Ethoxide, 96+%. [Link]

  • Google Patents. (1970).
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  • Google Patents. (1972).
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Pimelic Acid: A Key Player in Chemical Innovation. [Link]

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  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. [Link]

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  • Grokipedia. (n.d.). Malonic ester synthesis. [Link]

  • YouTube. (2014). Malonic Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. [Link]

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Application Notes & Protocols: A Guide to Catalytic Methods for the Synthesis of Pimelate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Pimelate esters, particularly dialkyl pimelates, are crucial chemical intermediates with significant industrial value. They serve as key building blocks in the synthesis of polymers such as polyamides and polyesters, act as high-performance plasticizers, and are precursors for fragrances and pharmaceuticals.[1][2] The seven-carbon backbone of the pimelate moiety imparts unique flexibility and properties to the resulting materials. Consequently, the development of efficient, selective, and sustainable catalytic methods for their synthesis is a paramount objective in modern chemistry.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary catalytic strategies for synthesizing pimelate esters. We move beyond simple procedural lists to explore the underlying principles of each method, offering field-proven insights into experimental design and optimization. The protocols described herein are designed to be self-validating, with clear causality for each step, ensuring both reproducibility and a deep understanding of the chemical transformations.

Section 1: Direct Catalytic Esterification of Pimelic Acid

The most straightforward route to pimelate esters is the direct esterification of pimelic acid with a corresponding alcohol. This reaction is typically equilibrium-limited, necessitating the use of a catalyst and often requiring the removal of water to drive the reaction to completion. While traditional mineral acids like sulfuric acid are effective, contemporary research focuses on developing more sustainable and reusable catalytic systems.

Principle and Mechanistic Insight

Acid-catalyzed esterification, known as Fischer esterification, proceeds via the protonation of the carboxylic acid's carbonyl oxygen. This activation increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A subsequent series of proton transfer steps leads to the elimination of a water molecule and the formation of the ester.

The choice of catalyst is critical. While strong mineral acids are efficient, they pose challenges related to corrosion, difficult separation from the reaction mixture, and environmental disposal. Modern alternatives, such as solid acids or acidic ionic liquids, circumvent these issues by offering easier separation and potential for recyclability.

Catalytic System Focus: Acidic Ionic Liquids

Acidic ionic liquids (AILs) have emerged as highly effective dual-purpose catalysts and solvents for esterification reactions.[3] These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable acidity. Their immiscibility with many organic solvents allows for simple product separation by decantation, and the AIL can often be recovered and reused multiple times with minimal loss of activity.[4]

A common example is 1-ethyl-3-methylimidazolium hydrogen sulfate, [Emim]HSO₄, which acts as a Brønsted acid catalyst.[3] Its acidity is comparable to that of sulfuric acid, but its non-volatile and recyclable nature makes it a greener alternative.[4]

Experimental Protocol: Diethyl Pimelate Synthesis using [Emim]HSO₄

This protocol details the synthesis of diethyl pimelate from pimelic acid and ethanol using the acidic ionic liquid [Emim]HSO₄ as a catalyst.

Materials:

  • Pimelic acid (C₇H₁₂O₄)

  • Anhydrous Ethanol (C₂H₅OH)

  • 1-ethyl-3-methylimidazolium hydrogen sulfate ([Emim]HSO₄)

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • Reactant Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pimelic acid (e.g., 0.1 mol, 16.02 g) and ethanol. An excess of ethanol is used to shift the equilibrium towards the product; a molar ratio of 3:1 (ethanol:pimelic acid) is optimal.[4] For this scale, add 0.3 mol (17.5 mL) of ethanol.

  • Catalyst Addition: Introduce the acidic ionic liquid, [Emim]HSO₄ (e.g., 2 mL), into the reaction flask.[4] The ionic liquid may act as both a catalyst and a solvent.

  • Reaction Execution: Heat the mixture to 110°C (383.15 K) with vigorous stirring.[4] Allow the reaction to reflux for 5 hours. The temperature is chosen to be near the boiling point of ethanol to ensure reflux while maintaining a sufficient reaction rate.

  • Product Separation: After 5 hours, cool the reaction mixture to room temperature. The reaction mixture will typically separate into two phases: an upper organic layer containing the diethyl pimelate product and excess ethanol, and a lower ionic liquid layer.

  • Isolation: Carefully decant or use a separatory funnel to isolate the upper organic layer.

  • Purification: Remove the excess ethanol from the organic layer using a rotary evaporator. The remaining residue is crude diethyl pimelate. For higher purity, vacuum distillation can be performed.

  • Catalyst Recycling: The lower ionic liquid layer can be washed with a non-polar solvent like hexane to remove any residual organic product and then dried under vacuum to remove any absorbed water. It can be reused for subsequent batches with yields reported to remain above 95% even after five cycles.[4]

Expected Outcome: Under these optimized conditions, a yield of approximately 96% for diethyl pimelate can be expected.[4]

Section 2: Synthesis via Ring-Opening of Cyclohexanone Derivatives

An alternative and powerful strategy for synthesizing pimelate esters involves the carboxylation of a cyclohexanone precursor followed by a base-catalyzed ring-opening reaction with an alcohol.[5] This method is particularly versatile as it allows for the synthesis of substituted pimelates by starting with appropriately substituted cyclohexanones.

Principle and Mechanistic Insight

The process begins with the carboxylation of a cyclohexanone at the α-position to form a 2-oxocyclohexanecarboxylate. This intermediate is then treated with a strong base to form the corresponding salt. The crucial step is the subsequent reaction with an alcohol at elevated temperatures. The alcohol acts as a nucleophile, attacking the ketone carbonyl, which initiates a ring-opening cascade to yield the pimelate diester.[2] This pathway avoids the direct use of pimelic acid, which can sometimes be more expensive or less readily available than cyclohexanone derivatives.

Visualization: Workflow for Pimelate Ester Synthesis via Ring-Opening

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Ring-Opening & Esterification cluster_2 Step 3: Workup & Purification A Substituted Cyclohexanone D 2-Oxocyclohexanecarboxylate Salt A->D B Carboxylating Agent (e.g., Dimethyl Carbonate) B->D C Strong Base (e.g., NaOCH₃) C->D G Pimelate Ester D->G Ring-Opening Reaction E Alcohol (e.g., n-Butanol) E->G F Heat (50-250°C) F->G H Acidic Workup (e.g., HCl) G->H I Distillation H->I J Pure Pimelate Ester I->J

Caption: Workflow for pimelate ester synthesis.

Experimental Protocol: Synthesis of 4-tert-Butylpimelic Acid Dibutyl Ester

This protocol is adapted from patent literature and describes the synthesis from 4-tert-butylcyclohexanone.[2]

Materials:

  • 4-tert-butylcyclohexanone

  • Dimethyl carbonate

  • Sodium methoxide (NaOCH₃), powder

  • n-Butanol

  • 10% Hydrochloric acid (HCl)

  • Toluene (or other suitable solvent)

  • Standard glassware for reflux and distillation

Procedure:

  • Carboxylation Reaction Setup: In a 2 L glass flask equipped with a mechanical stirrer, add dimethyl carbonate (e.g., 3 mol), powdered sodium methoxide (3 mol), and a suitable solvent like toluene.

  • Substrate Addition: Slowly meter in 4-tert-butylcyclohexanone (1 mol, 154 g) at 40°C over a period of 4 hours. The temperature control is crucial to manage the exothermicity of the reaction.

  • Ring-Opening Step: After the addition is complete, add n-butanol (400 g) to the mixture. Heat the reaction to 110°C and stir for 3 hours to facilitate the ring-opening and transesterification.

  • Acidic Workup: Cool the reaction mixture. Carefully add 600 mL of 10% HCl to neutralize the base and quench the reaction. This will result in the formation of two distinct phases.[5]

  • Extraction and Isolation: Transfer the mixture to a separatory funnel. The aqueous phase is separated and can be extracted several times with an organic solvent (e.g., toluene) to maximize product recovery. The organic phases are combined.

  • Purification: The combined organic phases are subjected to distillation to remove the solvent and then vacuum distillation to isolate the final product, 4-tert-butylpimelic acid dibutyl ester.

Expected Outcome: This procedure can yield the target pimelate ester in approximately 74% of the theoretical yield.[2]

Section 3: Biocatalytic Synthesis of Pimelate Esters

Leveraging enzymes as catalysts offers a green and highly selective alternative for ester synthesis. Lipases, in particular, are robust enzymes that can catalyze esterification reactions under mild, often solvent-free conditions, minimizing waste and energy consumption.[6] This approach is part of a growing trend towards sustainable chemical manufacturing.[7]

Principle and Mechanistic Insight

Biocatalytic esterification using lipases, such as the immobilized Candida antarctica lipase B (commonly known as Novozym 435), operates via a "ping-pong" mechanism.[8] The enzyme's active site serine residue first attacks the carboxylic acid, forming a covalent acyl-enzyme intermediate and releasing water. The alcohol then enters the active site and attacks this intermediate, forming the ester and regenerating the free enzyme. This process is highly selective and avoids the side reactions often associated with chemical catalysis.[9]

The use of solvent-free systems, where the reactants themselves form the reaction medium (sometimes as a deep eutectic solvent), is particularly advantageous for industrial applications, as it simplifies downstream processing and maximizes volumetric productivity.[7][10]

Visualization: Biocatalytic Esterification Cycle

G cluster_reactants cluster_products E Lipase (Free Enzyme) EA Enzyme-Acid Complex E->EA EI Acyl-Enzyme Intermediate EA->EI Acylation EP Enzyme-Ester Complex EI->EP Deacylation Water H₂O EI->Water EP->E Ester Pimelate Ester EP->Ester Acid Pimelic Acid Acid->EA Alcohol Alcohol Alcohol->EP

Caption: Simplified 'Ping-Pong' mechanism for lipase catalysis.

Generalized Protocol: Solvent-Free Biocatalytic Synthesis of a Dialkyl Pimelate

This protocol provides a general framework for the lipase-catalyzed synthesis of pimelate esters in a solvent-free system.

Materials:

  • Pimelic Acid

  • Desired Alcohol (e.g., 2-ethylhexanol, butanol)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Jacketed glass reactor with overhead stirring

  • Vacuum pump (optional, for water removal)

  • Temperature probe

Procedure:

  • Reactant Preparation: Add pimelic acid and the alcohol to the reactor. A stoichiometric molar ratio (1:2 acid to alcohol) or a slight excess of the alcohol (e.g., 10%) can be used to drive the reaction.[6] The reactants should be heated (e.g., to 70°C) and stirred until a homogeneous liquid phase is formed.

  • Enzyme Addition: Once the reaction mixture is at the target temperature (typically 60-80°C), add the immobilized lipase. A catalyst loading of 1-5% (w/w) relative to the total substrate mass is a common starting point.[6]

  • Reaction Monitoring: Maintain the temperature and stirring (e.g., 350 rpm) for the duration of the reaction (typically 6-24 hours). The progress can be monitored by periodically taking small samples and measuring the acid value via titration to determine the conversion of pimelic acid.

  • Water Removal (Optional but Recommended): For reactions that are slow to reach completion, applying a mild vacuum can effectively remove the water produced during esterification, shifting the equilibrium towards the product and increasing the final conversion.

  • Catalyst Recovery: Once the desired conversion is reached, the reaction is stopped. The immobilized enzyme can be easily recovered by simple filtration or centrifugation.[10]

  • Purification: The liquid product phase can be purified by washing with a dilute basic solution to remove any unreacted acid, followed by vacuum distillation to remove excess alcohol and isolate the pure pimelate ester.

  • Enzyme Reuse: The recovered biocatalyst can be washed (e.g., with a dry solvent like hexane) and dried before being reused in subsequent batches. Lipases like Novozym 435 have shown excellent reusability over multiple cycles.[7]

Section 4: Comparative Summary of Catalytic Methods

To aid in the selection of an appropriate synthetic route, the following table summarizes the key operational parameters and characteristics of the discussed catalytic methods.

FeatureDirect Esterification (AIL)Ring-Opening (Base-Catalyzed)Biocatalysis (Lipase)
Primary Substrates Pimelic Acid, AlcoholCyclohexanone derivative, AlcoholPimelic Acid, Alcohol
Catalyst Type Homogeneous (Acidic Ionic Liquid)Homogeneous (Strong Base)Heterogeneous (Immobilized Enzyme)
Typical Temperature 100 - 120°C50 - 250°C60 - 80°C
Reaction Time 4 - 6 hours3 - 5 hours6 - 24 hours
Key Advantages High yield, Catalyst recyclability[4]Versatility for substituted productsHigh selectivity, Mild conditions, Green[6]
Key Challenges Cost of ionic liquidRequires strong base, Multi-stepSlower reaction rates, Enzyme cost
Product Separation Simple phase separation[3]Requires neutralization & extractionSimple filtration of catalyst[10]

References

  • ResearchGate. (2011). Catalytic Synthesis of Diethyl Pimelate with Functionalized Ionic Liquids. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Catalytic Synthesis of Diethyl Pimelate with Functionalized Ionic Liquids. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic synthesis of panthenyl monoacyl esters in ionic liquids and deep eutectic solvents. Green Chemistry. Available at: [Link]

  • Google Patents. (n.d.). US2826609A - Process for the manufacture of pimelic acid.
  • MDPI. (2020). Adipic Acid Route: Oxidation of Cyclohexene vs. Cyclohexane. Available at: [Link]

  • Google Patents. (n.d.). EP0643036A1 - Process for the preparation of esters of pimelic acid.
  • PMC. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Available at: [Link]

  • Semantic Scholar. (2023). Sustainable Setups for the Biocatalytic Production and Scale-Up of Panthenyl Monoacyl Esters under Solvent-Free. Available at: [Link]

  • Google Patents. (n.d.). US5436365A - Process for the preparation of pimelic esters.
  • PMC. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics. Available at: [Link]

  • ScienceDirect. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. Available at: [Link]

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The Strategic Utility of Diethyl-2-carbethoxypimelate in the Synthesis of Substituted Piperidines and Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Chemistry

Diethyl-2-carbethoxypimelate, a tri-ester derivative of pimelic acid, represents a highly versatile and often underutilized starting material in the synthesis of complex heterocyclic compounds. Its seven-carbon backbone, punctuated by three reactive ester functionalities, provides a unique platform for constructing a variety of saturated and unsaturated six-membered heterocycles. This guide delves into the practical application of diethyl-2-carbethoxypimelate, focusing on its conversion to valuable piperidine and pyridine scaffolds, which are ubiquitous in medicinal chemistry and drug development.[1][2] We will explore the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and present data to guide researchers in leveraging this compound for their synthetic campaigns.

The strategic advantage of diethyl-2-carbethoxypimelate lies in the differential reactivity that can be achieved at its ester groups. The geminal diethyl ester at the 2-position and the terminal ethyl ester at the 7-position set the stage for controlled cyclization reactions, primarily through the Dieckmann condensation. This intramolecular cyclization is a cornerstone in the formation of cyclic β-keto esters, which are pivotal intermediates for further elaboration into functionalized heterocyclic systems.[3]

Core Synthesis Pathway: From Tri-ester to Functionalized Piperidone

The primary and most efficient route to harnessing diethyl-2-carbethoxypimelate for heterocyclic synthesis begins with the Dieckmann condensation. This base-catalyzed intramolecular reaction preferentially forms a thermodynamically stable six-membered ring, yielding a substituted cyclohexanone. The regioselectivity of this reaction is a critical consideration.

Mechanistic Insight: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular variant of the Claisen condensation.[3] The reaction is initiated by the deprotonation of an α-carbon to one of the ester carbonyls by a strong base, typically a sodium alkoxide. In the case of diethyl-2-carbethoxypimelate, the methylene protons at C-6 are the most acidic and accessible for deprotonation, leading to the formation of an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester at C-1. Subsequent elimination of an ethoxide ion results in the formation of a cyclic β-keto ester.

Dieckmann_Condensation start Diethyl-2-carbethoxypimelate enolate Enolate Intermediate start->enolate + Base tetrahedral Tetrahedral Intermediate enolate->tetrahedral Intramolecular Attack product Cyclic β-Keto Ester tetrahedral->product - EtOH product->product final_product Ethyl 2-carbethoxy-6-oxocyclohexane-1-carboxylate product->final_product + Acidic Workup base Base (e.g., NaOEt) workup Acidic Workup

Caption: Dieckmann condensation of diethyl-2-carbethoxypimelate.

Application Protocol I: Synthesis of Ethyl 2-Oxo-3-piperidinecarboxylate

This protocol details the synthesis of a functionalized piperidone, a key intermediate for a wide array of pharmacologically active compounds. The process involves a Dieckmann condensation followed by hydrolysis, decarboxylation, and reductive amination.

Experimental Protocol

Step 1: Dieckmann Condensation to form Ethyl 2-carbethoxy-6-oxocyclohexane-1-carboxylate

  • Reagent Preparation: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide by dissolving 2.3 g (0.1 mol) of sodium metal in 100 mL of absolute ethanol.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add 27.4 g (0.1 mol) of diethyl-2-carbethoxypimelate dropwise over 30 minutes at room temperature.

  • Reaction Execution: After the addition is complete, heat the reaction mixture to reflux for 4 hours. The formation of a solid precipitate should be observed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 1 M hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.

Step 2: Hydrolysis and Decarboxylation to 2-Oxocyclohexanecarboxylic Acid

  • Reaction Setup: To the crude product from Step 1, add 150 mL of 10% aqueous sodium hydroxide solution.

  • Reaction Execution: Heat the mixture to reflux for 6 hours to effect both hydrolysis of the esters and decarboxylation.

  • Work-up: Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2. Extract the product with ethyl acetate (3 x 100 mL). Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent to yield 2-oxocyclohexanecarboxylic acid.

Step 3: Reductive Amination to Ethyl 2-Oxo-3-piperidinecarboxylate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the 2-oxocyclohexanecarboxylic acid from Step 2 in 100 mL of methanol. Add 1.2 equivalents of ammonium acetate and 1.5 equivalents of sodium cyanoborohydride.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until gas evolution ceases. Make the solution basic with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 75 mL). Dry the organic phase and concentrate in vacuo. The crude product is then esterified by refluxing in ethanol with a catalytic amount of sulfuric acid for 8 hours. After neutralization and extraction, the final product, ethyl 2-oxo-3-piperidinecarboxylate, is purified by column chromatography.

StepKey ReagentsMolar Ratio (to starting material)Typical Yield (%)
1Sodium ethoxide1.085-90
2Sodium hydroxideExcess90-95
3Ammonium acetate, NaBH₃CN1.2, 1.560-70

Application Protocol II: Synthesis of Substituted Pyridines

The cyclic β-keto ester intermediate obtained from the Dieckmann condensation can be further utilized to synthesize substituted pyridines through a modified Hantzsch-type synthesis.

Experimental Protocol

Step 1: Synthesis of the Cyclic β-Keto Ester Intermediate

Follow Step 1 of the piperidone synthesis protocol.

Step 2: Condensation with an Aldehyde and Ammonia Source

  • Reaction Setup: In a sealed tube, combine the crude ethyl 2-carbethoxy-6-oxocyclohexane-1-carboxylate (1 equivalent), an aldehyde of choice (e.g., benzaldehyde, 1.1 equivalents), and ammonium acetate (2.0 equivalents) in glacial acetic acid.

  • Reaction Execution: Heat the mixture at 120 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature and pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

  • Aromatization: The resulting dihydropyridine intermediate is often oxidized to the corresponding pyridine in situ or can be treated with an oxidizing agent such as manganese dioxide or DDQ in a suitable solvent like toluene to afford the final aromatic product. Purification is achieved by column chromatography.

Pyridine_Synthesis start Cyclic β-Keto Ester dihydropyridine Dihydropyridine Intermediate start->dihydropyridine + Reagents reagents Aldehyde + Ammonium Acetate product Substituted Pyridine dihydropyridine->product + Oxidation oxidation Oxidation

Sources

An Application Guide: Quantitative Analysis of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of validated analytical methodologies for the precise quantification of Diethyl-2-carbethoxypimelate. Primarily serving researchers, scientists, and professionals in drug development and chemical synthesis, this document details protocols for Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying scientific principles, offers step-by-step experimental protocols, and discusses the rationale behind methodological choices to ensure robust and reliable results.

Introduction: The Analytical Imperative for Diethyl-2-carbethoxypimelate

Diethyl-2-carbethoxypimelate (CAS No. 53007-36-6) is a tri-ester organic compound with a molecular weight of 288.34 g/mol .[1] Its structure is central to its role as a versatile intermediate in organic synthesis, particularly in the creation of complex molecular architectures required for pharmaceutical active ingredients and specialty chemicals. The purity and concentration of this intermediate are critical parameters that directly influence the yield, impurity profile, and overall quality of the final product.

Accurate quantification is therefore not merely a procedural step but a cornerstone of process control, quality assurance, and regulatory compliance.[2][3] Whether monitoring the progression of a synthesis, assessing the purity of a starting material, or performing stability studies, a validated analytical method is essential for generating reliable and reproducible data.[4] This guide focuses on the two most powerful and applicable techniques for this analyte: Gas Chromatography for routine quantification and trace analysis, and Quantitative NMR for primary standard characterization and purity assessment.

Recommended Analytical Methodologies

Gas Chromatography (GC): The Workhorse for Quantitative Analysis

Gas chromatography is the premier technique for analyzing volatile and thermally stable compounds like Diethyl-2-carbethoxypimelate.[5] Its high resolving power and sensitivity make it ideal for separating the analyte from reaction byproducts, residual solvents, and other impurities.

Principle of the Method: The sample is vaporized and injected into a capillary column. An inert carrier gas (the mobile phase) transports the analyte through the column, which contains a stationary phase coated on its inner surface. Separation occurs based on the differential partitioning of compounds between the two phases. Compounds with higher volatility and lower affinity for the stationary phase elute faster. A Flame Ionization Detector (FID) is typically used for quantification due to its wide linear range and robust response to hydrocarbons. For unequivocal identification, a Mass Spectrometer (MS) can be used as a detector.

Causality in Method Design (Expert Insights):

  • Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., SLB®-5ms), is chosen. This phase provides an excellent balance of dispersive and dipole-dipole interactions, enabling effective separation of the target ester from both non-polar and slightly more polar impurities.[6]

  • Injector Temperature: The injector is set to a temperature (e.g., 250°C) well above the analyte's boiling point to ensure rapid and complete vaporization without causing thermal degradation.

  • Oven Program: A temperature ramp is employed to achieve optimal separation. Starting at a lower temperature allows for the elution of volatile solvents first, followed by a gradual increase in temperature to elute the target analyte and then higher-boiling impurities, ensuring sharp peaks and good resolution.[7]

This protocol is designed for determining the purity or concentration of Diethyl-2-carbethoxypimelate in a soluble matrix.

I. Materials and Reagents:

  • Diethyl-2-carbethoxypimelate reference standard (≥99% purity)

  • Solvent: Ethyl Acetate or Dichloromethane (HPLC or GC grade)

  • Internal Standard (IS): Diethyl pimelate (CAS No. 2050-20-6) or a suitable non-interfering compound.[8]

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

II. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system (or equivalent) with FID

  • Column: SLB®-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[6]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Temperatures:

    • Injector: 250°C (Split mode, 50:1 ratio)

    • Detector (FID): 300°C

    • Oven Program: Initial 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

  • Injection Volume: 1 µL

III. Step-by-Step Procedure:

  • Internal Standard (IS) Stock Solution: Accurately weigh ~50 mg of Diethyl pimelate and dissolve in 50.0 mL of ethyl acetate to create a 1 mg/mL stock solution.

  • Calibration Standard Preparation: a. Prepare a stock solution of Diethyl-2-carbethoxypimelate at 1 mg/mL in ethyl acetate. b. Create a series of five calibration standards by diluting the stock solution. To each 10.0 mL volumetric flask, add the appropriate volume of analyte stock, 1.0 mL of the IS stock solution, and dilute to volume with ethyl acetate.

  • Sample Preparation: Accurately weigh a sample containing an expected amount of Diethyl-2-carbethoxypimelate and dissolve it in a volumetric flask with ethyl acetate. Add the same concentration of Internal Standard as in the calibration standards.

  • Sequence Setup and Analysis: Place vials in the autosampler. Set up a sequence including solvent blanks, calibration standards, and samples.

  • Data Analysis: a. Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. b. Determine the linearity of the curve (R² > 0.995). c. Calculate the concentration of Diethyl-2-carbethoxypimelate in the unknown samples using the regression equation from the calibration curve.

GC_Workflow

Caption: Logical relationship of inputs for calculating purity via qNMR.

Method Validation and Data Summary

All analytical methods used for quantification in regulated environments must be validated to ensure they are suitable for their intended purpose. V[9][10]alidation demonstrates that the method is accurate, precise, specific, and robust.

ParameterGC-FID MethodqNMR MethodRationale & ICH Guideline Reference
Specificity Baseline resolution of analyte from impurities and IS. Confirmed by GC-MS.Resolution of unique proton signals for analyte and standard.Demonstrates the method can unequivocally assess the analyte in the presence of other components.
Linearity R² ≥ 0.995 over 5 concentration levels.Not applicable (absolute method).Shows a direct proportional relationship between concentration and instrument response.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Closeness of test results to the true value. Assessed by spike/recovery studies.
Precision (%RSD) Repeatability ≤ 1.0%; Intermediate ≤ 2.0%Repeatability ≤ 0.5%Measures the degree of scatter between a series of measurements.
LOD / LOQ Analyte-dependent (~0.01 / 0.03 mg/mL)Not typically determined (not a trace method).The lowest concentration that can be reliably detected and quantified, respectively.
Range Typically 50% to 150% of the target concentration.Dependent on solubility and S/N.The interval over which the method is precise, accurate, and linear.

Conclusion

The quantification of Diethyl-2-carbethoxypimelate can be reliably achieved using two complementary analytical techniques. Gas Chromatography with FID is a robust, sensitive, and high-throughput method ideal for routine quality control, process monitoring, and impurity profiling. For applications requiring the highest accuracy and an absolute determination of purity, such as the certification of reference materials, Quantitative ¹H-NMR is the method of choice. The selection of the appropriate technique depends on the specific analytical objective, required accuracy, and available instrumentation. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, defensible analytical data.

References

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharma Beginners. Retrieved January 21, 2026, from [Link]

  • HPLC separation profile of standards of mono and dicarboxylic acid... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). Science and Education Publishing. Retrieved January 21, 2026, from [Link]

  • Analysis of aliphatic dicarboxylic acids in pharmaceuticals and cosmetics by liquid chromatography (HPLC) with fluorescence detection. (1993). PubMed. Retrieved January 21, 2026, from [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. (2015). SciSpace. Retrieved January 21, 2026, from [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. (2022). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2024). LinkedIn. Retrieved January 21, 2026, from [Link]

  • Analytical method validation: A brief review. (n.d.). Innovare Academic Sciences. Retrieved January 21, 2026, from [Link]

  • Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment. (2015). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • Analytical method validation: are your analytical methods suitable for intended use? (2023). Quality Assistance. Retrieved January 21, 2026, from [Link]

  • Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Retrieved January 21, 2026, from [Link]

  • Diethyl pimelate. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]

  • Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017). SciELO. Retrieved January 21, 2026, from [Link]

  • Gas Chromatography. (n.d.). Cengage. Retrieved January 21, 2026, from [Link]

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Troubleshooting & Optimization

common side reactions in Diethyl-2-carbethoxypimelate preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl-2-carbethoxypimelate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to ensure you can identify, mitigate, and resolve issues encountered during this synthesis.

Introduction: The Synthetic Pathway

The most common and efficient method for preparing Diethyl-2-carbethoxypimelate is the Michael addition (or conjugate addition) of diethyl malonate to ethyl acrylate.[1][2] This reaction involves the addition of a stabilized carbanion (an enolate) from diethyl malonate to the β-carbon of the α,β-unsaturated ester, ethyl acrylate. The reaction is typically catalyzed by a base, whose choice is critical for the success of the synthesis.[3][4][5]

Below is a diagram illustrating the primary reaction workflow.

G cluster_reactants Reactants cluster_process Process Diethyl Malonate Diethyl Malonate Base_Catalyst Base Catalyst (e.g., Sodium Ethoxide) Diethyl Malonate->Base_Catalyst Ethyl Acrylate Ethyl Acrylate Reaction Michael Addition Reaction Ethyl Acrylate->Reaction Base_Catalyst->Reaction Forms Enolate Workup Neutralization & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Product Diethyl-2-carbethoxypimelate Purification->Product

Caption: General workflow for the synthesis of Diethyl-2-carbethoxypimelate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, or I recovered only my starting materials. What went wrong?

A1: A low or zero yield is typically traced back to one of three issues: catalyst/base deactivation, incorrect stoichiometry, or suboptimal reaction temperature.

Root Cause Analysis: The reaction is initiated by the deprotonation of diethyl malonate by a base to form a nucleophilic enolate.[5][6] If the base is weak, inactive, or used in insufficient quantity, enolate formation will be minimal, and the reaction will not proceed.

  • Base Inactivity: Sodium ethoxide (NaOEt), a common catalyst, is highly hygroscopic. It readily reacts with atmospheric moisture to form sodium hydroxide (NaOH) and ethanol, neutralizing its effectiveness as a strong alkoxide base.

  • Stoichiometry: The reaction requires a catalytic amount of base. However, if acidic impurities are present in the reactants or solvent, they will consume the base, halting the reaction.

  • Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy.[7] Conversely, excessively high temperatures can promote side reactions.

Troubleshooting Protocol:

  • Verify Base Activity: Use freshly opened or properly stored sodium ethoxide. If its quality is uncertain, it is best to use a new, sealed batch.

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents to prevent quenching the base.

  • Optimize Stoichiometry: A typical molar ratio is 1.0 equivalent of diethyl malonate to 1.1-1.2 equivalents of ethyl acrylate. The excess acrylate ensures the malonate is fully consumed. The base is used catalytically, typically at 5-10 mol%.

  • Control Temperature: Start the reaction at room temperature. If no exotherm is observed after 30 minutes, gently warm the mixture to 40-50°C. Once the reaction initiates (as evidenced by an exotherm), maintain the temperature in the 50-60°C range with a water bath.

ParameterRecommended ValueRationale
Base Sodium Ethoxide (NaOEt)Matches the ester group, preventing transesterification.[3]
Base Quantity 5-10 mol%Catalytic amount is sufficient.
Reactant Ratio 1.0 : 1.1 (Malonate:Acrylate)Slight excess of acrylate drives the reaction to completion.
Temperature 50-60°CBalances reaction rate against side reactions.
Q2: During workup, my organic layer became thick and difficult to separate after adding water. What is this substance?

A2: This is a classic sign of saponification (ester hydrolysis), where the base has hydrolyzed the ethyl ester groups to form sodium carboxylate salts. These salts act as soaps, causing emulsification.

Root Cause Analysis: This issue arises almost exclusively from using the wrong base. While sodium hydroxide (NaOH) is a strong base, it is also a potent nucleophile in aqueous conditions and will attack the ester carbonyls. Using sodium ethoxide (NaOEt) is crucial because even if it acts as a nucleophile, the resulting transesterification is a degenerate reaction (an ethyl ester is converted back to an ethyl ester).[3]

G Reactant_Ester Diethyl Ester (Product or Starting Material) NaOH NaOH (Incorrect Base) Reactant_Ester->NaOH NaOEt NaOEt (Correct Base) Reactant_Ester->NaOEt Hydrolysis Saponification NaOH->Hydrolysis Product_Salt Sodium Carboxylate Salt (Causes Emulsion) Hydrolysis->Product_Salt No_Reaction Degenerate Transesterification (No Net Change) NaOEt->No_Reaction

Caption: Comparison of using NaOH vs. NaOEt as the base catalyst.

Preventative & Corrective Protocol:

  • Use the Correct Base: Exclusively use sodium ethoxide (NaOEt) as the catalyst for this reaction involving ethyl esters. If preparing a dimethyl ester analog, use sodium methoxide.[3]

  • Salvaging an Emulsified Mixture:

    • Add a saturated brine solution (NaCl in water). The high ionic strength of the brine will decrease the solubility of the organic components in the aqueous layer, helping to break the emulsion.

    • If the emulsion persists, perform a filtration through a pad of Celite to break up the colloidal particles.

    • Acidify the aqueous layer carefully with dilute HCl after separation. If a significant amount of white precipitate forms, it confirms the presence of the hydrolyzed dicarboxylic acid, indicating widespread saponification.

Q3: My final product is a viscous, high-boiling point oil, and the yield of the desired product is low. What happened?

A3: This suggests the formation of high-molecular-weight byproducts, which can arise from two primary side reactions: dialkylation of the malonate and polymerization of the ethyl acrylate.

Root Cause Analysis:

  • Dialkylation: The initial product, Diethyl-2-carbethoxypimelate, still possesses an acidic proton on the malonate-derived carbon. This can be deprotonated by the base to form a new enolate, which can then react with a second molecule of ethyl acrylate. This leads to a tri-ester byproduct.

  • Polymerization: Ethyl acrylate is a monomer that can undergo anionic polymerization, especially in the presence of a strong base. This results in poly(ethyl acrylate), a viscous polymer.

Troubleshooting & Mitigation Strategy:

G start check_ratio Is Ethyl Acrylate added slowly? Yes No start->check_ratio Start Reaction high_local_conc High local concentration of Acrylate check_ratio:no->high_local_conc Leads to... controlled_reaction Controlled Reaction check_ratio:yes->controlled_reaction Allows for... polymerization Acrylate Polymerization high_local_conc->polymerization Promotes mono_alkylation Desired Mono-alkylation controlled_reaction->mono_alkylation Favors check_temp check_temp controlled_reaction->check_temp Then check... check_temp:yes->mono_alkylation dialkylation Dialkylation Side Reaction check_temp:no->dialkylation Promotes

Caption: Decision workflow to minimize polymerization and dialkylation.

  • Control Reagent Addition: Add the ethyl acrylate dropwise to the mixture of diethyl malonate and base over 30-60 minutes. This maintains a low concentration of the acrylate, favoring the 1:1 addition reaction over polymerization.[7]

  • Maintain Temperature Control: Do not allow the reaction temperature to exceed 60°C. Higher temperatures can increase the rate of both dialkylation and polymerization.

  • Optimize Molar Ratios: Avoid a large excess of ethyl acrylate. A 10-20% excess is sufficient to drive the reaction without substantially increasing the risk of side reactions.

  • Purification: If these byproducts form, they are typically much less volatile than the desired product. Purification via vacuum distillation is highly effective. The desired Diethyl-2-carbethoxypimelate will distill over, leaving the polymeric residue and dialkylated product behind in the distillation flask.[8][9]

Purification Troubleshooting Guide

Q4: My crude product looks clean by NMR, but I'm struggling to purify it by vacuum distillation. The boiling point seems very high or it decomposes.

A4: High boiling points and thermal decomposition during distillation are common issues with multi-ester compounds. This points to either residual impurities affecting the boiling point or the need for very high vacuum.

Troubleshooting Protocol:

  • Verify Vacuum Level: Ensure your vacuum pump is pulling a sufficient vacuum. For this compound (MW 288.34 g/mol ), a pressure of <1 mmHg is recommended. A lower pressure significantly reduces the required distillation temperature.

  • Use a Short-Path Distillation Apparatus: To minimize the distance the vapor has to travel, a short-path distillation head is ideal. This reduces the likelihood of decomposition on hot glass surfaces.

  • Check for Acidic Residues: Ensure the reaction was properly quenched and neutralized during workup. Residual acid can catalyze decomposition at high temperatures. Wash the crude product with a dilute sodium bicarbonate solution, followed by brine, and thoroughly dry it before distillation.

  • Consider Column Chromatography: If distillation proves difficult, column chromatography is an excellent alternative.[8][9] It avoids heat and can separate impurities with similar boiling points but different polarities.

TechniqueRecommended Parameters
Vacuum Distillation Pressure: <1 mmHg Apparatus: Short-path head
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Gradient elution, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing polarity.

By carefully controlling the reaction parameters, particularly the choice of base and the method of reagent addition, the formation of side products in the synthesis of Diethyl-2-carbethoxypimelate can be effectively minimized, leading to higher yields and simplified purification.

References
  • ResearchGate. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Available from: [Link]

  • Ashenhurst, J. (n.d.). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available from: [Link]

  • Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Available from: [Link]

  • Chemistry LibreTexts. (2023). Conjugate Carbonyl Additions - The Michael Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • ACS Publications. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. Organic Letters. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. Available from: [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available from: [Link]

  • ACS Publications. (n.d.). THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES. The Journal of Physical Chemistry. Available from: [Link]

  • Google Patents. (n.d.). CN102898328A - Synthesis method of diethyl azodicarboxylate and intermediate of diethyl....
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • ACS Publications. (2025). Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry. Available from: [Link]

  • Unknown Source. (2020). a, B-Unsaturated Carbonyl - Compounds. Link not available.
  • Desertcart QATAR. (2026). Diethyl 2 Carbethoxypimelate Biochemical. Available from: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available from: [Link]

  • ScienceDirect. (2025). Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived from. Available from: [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • ResearchGate. (n.d.). Michael addition reaction between malonate and acrylate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of Diethyl bis(2-cyanoethyl)malonate. Available from: [Link]

  • RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Available from: [Link]

  • Google Patents. (n.d.). US2373011A - Production of malonic acid.
  • YouTube. (2018). Michael Addition Reaction Mechanism. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Available from: [Link]

  • ResearchGate. (n.d.). Our preliminary work in the investigations of Michael addition reactions using cyclic ketones as electrophiles. Available from: [Link]

  • ABL Technology. (n.d.). Diethyl-2-carbethoxypimelate. Available from: [Link]

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Technical Support Center: Diethyl-2-carbethoxypimelate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Diethyl-2-carbethoxypimelate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested knowledge to support your research endeavors.

I. Synthesis Overview & Core Principles

The synthesis of diethyl-2-carbethoxypimelate typically involves a Michael addition of diethyl malonate to ethyl acrylate, followed by a subsequent Dieckmann condensation. Understanding the nuances of these core reactions is critical for successful synthesis and troubleshooting.

Reaction Pathway

The overall synthesis can be visualized as a two-step process:

  • Michael Addition: Diethyl malonate, a soft nucleophile, adds to the β-carbon of ethyl acrylate, an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed.

  • Dieckmann Condensation: The resulting tetraester undergoes an intramolecular Claisen condensation to form a cyclic β-keto ester, which upon acidification and workup, yields diethyl 2-carbethoxypimelate.[1][2]

Synthesis_Pathway Diethyl Malonate Diethyl Malonate Intermediate Tetraester Intermediate Tetraester Diethyl Malonate->Intermediate Tetraester Michael Addition Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate Tetraester Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Intermediate Tetraester Dieckmann Condensation Dieckmann Condensation Intermediate Tetraester->Dieckmann Condensation Acid Workup Acid Workup Dieckmann Condensation->Acid Workup Diethyl-2-carbethoxypimelate Diethyl-2-carbethoxypimelate Acid Workup->Diethyl-2-carbethoxypimelate

Caption: Overall synthetic route to Diethyl-2-carbethoxypimelate.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Michael addition is sluggish or incomplete. What are the likely causes and how can I improve the reaction rate and yield?

A1: A slow or incomplete Michael addition can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The choice and amount of base are critical. Sodium ethoxide (NaOEt) in ethanol is a common choice.[3] Ensure the base is fresh and anhydrous. The pKa of diethyl malonate's α-hydrogens is approximately 13, so a sufficiently strong base is required for complete deprotonation to the enolate.[4] Incomplete deprotonation will lead to a lower concentration of the active nucleophile.

    • Solution: Use a freshly prepared solution of sodium ethoxide. Consider using a slight excess (1.05-1.1 equivalents) to ensure complete enolate formation.

  • Solvent Purity: The presence of water in the reaction solvent (e.g., ethanol) will quench the enolate and hydrolyze the esters, reducing the yield.

    • Solution: Use absolute (anhydrous) ethanol. If necessary, dry the solvent over molecular sieves prior to use.

  • Reaction Temperature: While the Michael addition is often run at room temperature, gentle heating can sometimes accelerate the reaction.

    • Solution: Try heating the reaction mixture to 40-50 °C and monitor the progress by TLC or GC.

  • Reagent Purity: Impurities in either diethyl malonate or ethyl acrylate can interfere with the reaction.

    • Solution: Purify the starting materials by distillation if their purity is questionable.[5]

Q2: I'm observing the formation of significant byproducts during the Dieckmann condensation. What are these and how can I minimize them?

A2: The primary side reaction in a Dieckmann condensation is intermolecular Claisen condensation, leading to polymer formation.[6] This is especially prevalent when forming larger rings, though less of a concern for the 6-membered ring in this synthesis.[2] Other potential byproducts can arise from hydrolysis or transesterification if the conditions are not strictly anhydrous.

  • Causality: The enolate intermediate can react with another molecule of the starting diester (intermolecularly) instead of the other ester group within the same molecule (intramolecularly). High concentrations favor intermolecular reactions.

  • Self-Validating Protocol:

    • High Dilution: The principle of high dilution favors intramolecular reactions. By keeping the concentration of the reactant low, the probability of one end of the molecule finding the other end is higher than it is of finding another molecule.

    • Slow Addition: Adding the diester slowly to the base solution also maintains a low instantaneous concentration of the reactant.

ParameterStandard ConditionsHigh-Dilution Conditions
Concentration 0.5 - 1.0 M0.01 - 0.05 M
Addition Rate Bulk additionSlow addition over 2-4 hours
  • Base Selection: While sodium ethoxide is standard, bulkier bases like potassium tert-butoxide can sometimes favor the intramolecular cyclization by sterically hindering intermolecular reactions.[6]

Side_Reactions Tetraester Tetraester Enolate Enolate Tetraester->Enolate Base Intramolecular Attack Intramolecular Attack Enolate->Intramolecular Attack Favored by High Dilution Intermolecular Attack Intermolecular Attack Enolate->Intermolecular Attack Favored by High Concentration Desired Cyclic Product Desired Cyclic Product Intramolecular Attack->Desired Cyclic Product Polymeric Byproducts Polymeric Byproducts Intermolecular Attack->Polymeric Byproducts

Caption: Competing intramolecular vs. intermolecular reactions.

Q3: My final product yield is low after purification. Where am I losing material?

A3: Low yield can be attributed to losses at various stages: incomplete reactions, side reactions, and difficult purification.

  • Workup and Extraction: The cyclic β-keto ester product is acidic and will be deprotonated by the base in the reaction mixture.[7] It is crucial to neutralize the reaction mixture carefully with acid before extraction. If the aqueous layer is still basic, the product will remain as a salt and will not be extracted into the organic layer.

    • Solution: During workup, add acid (e.g., dilute HCl or acetic acid) until the aqueous layer is distinctly acidic (test with pH paper).[8] Then, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification Challenges: The product, Diethyl-2-carbethoxypimelate, has a relatively high boiling point and can be prone to decomposition at elevated temperatures.[9]

    • Solution: Purify the final product by vacuum distillation.[10] If distillation is problematic, column chromatography on silica gel can be an effective alternative.[11] A solvent system of increasing polarity, such as a hexane-ethyl acetate gradient, is a good starting point.

  • Hydrolysis and Decarboxylation: Prolonged exposure to strong acid or base, especially at high temperatures, can lead to hydrolysis of the ester groups to carboxylic acids, followed by decarboxylation.[12][13][14]

    • Solution: Keep workup and purification steps as brief as possible and avoid excessive heat. Use dilute acid for neutralization and wash with brine to remove residual water before drying the organic extracts.[11]

III. Experimental Protocols

Step-by-Step Synthesis of Diethyl-2-carbethoxypimelate

Materials:

  • Diethyl malonate

  • Ethyl acrylate

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether (or Ethyl Acetate)

  • Dilute Hydrochloric Acid

  • Anhydrous Magnesium Sulfate

  • Toluene (for Dieckmann condensation under high dilution)

Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal (1.05 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Michael Addition: Cool the sodium ethoxide solution to 0-5 °C. Add diethyl malonate (1.0 eq) dropwise. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. Then, add ethyl acrylate (1.0 eq) dropwise, maintaining the temperature below 20 °C. Stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.

  • Dieckmann Condensation: (Optional high-dilution modification for improved yield) Prepare a separate flask with sodium ethoxide (1.1 eq) in a larger volume of anhydrous toluene. Heat to reflux. Slowly add the crude product from the Michael addition (dissolved in a small amount of toluene) to the refluxing base solution over 2-4 hours. Reflux for an additional 1-2 hours after the addition is complete.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice and dilute hydrochloric acid. Ensure the aqueous layer is acidic. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain pure Diethyl-2-carbethoxypimelate.

IV. References

  • Frank, R. L., & McPherson, J. B. (1949). Decarboxylation and Cyclization Reactions of Some Pimelic Acid Derivatives. Journal of the American Chemical Society, 71(4), 1387–1390.

  • Frank, R. L., & McPherson, J. B. (1949). Decarboxylation and Cyclization Reactions of Some Pimelic Acid Derivatives. Journal of the American Chemical Society, 71(4), 1387–1390. Available from: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link]

  • Wikipedia. Dieckmann condensation. Available from: [Link]

  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]

  • Organic Chemistry Tutor. Dieckmann Condensation. Available from: [Link]

  • University of Calgary. Malonic Ester Synthesis. Available from: [Link]

  • Organic Syntheses. Malonic acid, bromo-, ethyl ester. Available from: [Link]

  • Wikipedia. Pimelic acid. Available from: [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available from: [Link]

  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link]

  • Organic Syntheses. 2-carbethoxycyclooctanone. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available from: [Link]

  • National Center for Biotechnology Information. Pimelic Acid. PubChem Compound Database. Available from: [Link]

  • Organic Syntheses. Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. Available from: [Link]

  • International Science Congress Association. Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl) Methyl malonate an intermediate in the synthesis of. Available from: [Link]

  • MDPI. Reaction of Diethyl 2‑Hydroxyazulene-1,3-dicarboxylate with Metal Acetates and Alkoxides. Available from: [Link]

  • National Center for Biotechnology Information. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Available from: [Link]

  • MDPI. The Hydrolysis of Phosphinates and Phosphonates: A Review. Available from: [Link]

  • Desertcart. Diethyl 2 Carbethoxypimelate Biochemical. Available from: [Link]

  • ResearchGate. The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates. Available from: [Link]

  • The Hebrew University of Jerusalem. Formation of diethyl 2-amino-1-cyclopentenylphosphonates: A simple synthesis with a unique mechanism. Available from: [Link]

  • National Center for Biotechnology Information. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

Sources

Technical Support Center: Optimization of Pimelate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of pimelate esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pimelate esters. Here, we will delve into troubleshooting common experimental issues and provide answers to frequently asked questions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of pimelic acid?

The main hurdles in pimelate esterification, a type of dicarboxylic acid esterification, revolve around controlling the reaction to achieve a high yield of the desired ester (mono- or diester) while minimizing side products.[1] Since pimelic acid has two carboxylic acid groups, the reaction can produce both a monoester and a diester.[1] Selectively synthesizing the monoester is particularly challenging due to the statistical nature of the reaction.[1] Furthermore, like many esterification reactions, the process is reversible, meaning the equilibrium must be shifted towards the product side for a successful outcome.[2][3][4]

Q2: Which catalysts are most effective for pimelate esterification?

Strong acid catalysts are typically employed for Fischer-Speier esterification of pimelic acid.[1][5]

  • Homogeneous Catalysts: Sulfuric acid (H₂SO₄) is a widely used and cost-effective choice.[1][4][5] Other strong mineral acids like hydrochloric acid (HCl) can also be used.[4]

  • Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins or sulfated zirconia, offer the significant advantage of easy separation from the reaction mixture, simplifying the purification process.[1]

The choice of catalyst can impact reaction rates and potentially influence the selectivity between the monoester and diester.[1]

Q3: How can I control the selectivity between monoester and diester formation?

Controlling the product distribution is a critical aspect of pimelate esterification. Here are key strategies:

  • Stoichiometry: To favor the formation of the monoester, a molar excess of pimelic acid relative to the alcohol should be used.[1] Conversely, using a large excess of the alcohol will drive the reaction towards the formation of the diester.[2][3][5]

  • Reaction Time: Shorter reaction times generally favor the monoester.[1] It is crucial to monitor the reaction's progress to halt it before significant diester formation occurs.[1]

  • Temperature: Lower reaction temperatures can increase the selectivity for the monoester.[1]

Q4: What are the best methods for removing water to drive the reaction forward?

Since esterification is a reversible reaction that produces water, its removal is essential to shift the equilibrium towards the ester product according to Le Châtelier's principle.[2][3]

  • Dean-Stark Apparatus: This is a common and effective method where an azeotrope-forming solvent (like toluene or benzene) is used to continuously remove water from the reaction mixture as it forms.[2][6][7][8]

  • Drying Agents: Anhydrous salts such as magnesium sulfate (MgSO₄) or molecular sieves can be added to the reaction mixture to sequester the water as it is produced.[9]

  • Excess Alcohol: Using the alcohol reactant in large excess can also help drive the equilibrium towards the products.[2][3][5]

Q5: What analytical techniques are suitable for monitoring the progress of the reaction?

Effective monitoring is key to optimizing reaction conditions and knowing when to stop the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the starting materials, monoester, and diester products.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be effectively used to monitor the disappearance of reactants and the formation of products.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the products and determine the relative ratios of monoester to diester.

  • Titration: The consumption of the carboxylic acid can be monitored by titration with a standard base.[10]

Troubleshooting Guide

Below is a troubleshooting guide formatted to address specific issues you might encounter during your pimelate esterification experiments.

Issue Potential Causes Troubleshooting Solutions & Explanations
Low or No Conversion 1. Inactive or insufficient catalyst.2. Presence of water in reactants or solvent.3. Insufficient reaction temperature or time.1. Use a fresh, anhydrous catalyst and consider incrementally increasing the catalyst loading.[1]2. Ensure all reactants and solvents are thoroughly dried. Employ a water removal technique like a Dean-Stark apparatus.[1][2]3. Gradually increase the reaction temperature and/or extend the reaction time while closely monitoring the progress.[1]
Low Yield of Desired Ester 1. Unfavorable equilibrium.2. Sub-optimal reactant stoichiometry.3. Reaction has not reached completion.1. Actively remove water using a Dean-Stark trap or a drying agent to shift the equilibrium towards the products.[2][9][11]2. If synthesizing the diester, use a large excess of the alcohol.[2][3][5] For the monoester, use an excess of pimelic acid.[1]3. Continue the reaction for a longer duration, monitoring by an appropriate analytical method until the concentration of the desired product plateaus.
Formation of Undesired Byproducts 1. High reaction temperatures leading to decomposition.2. Strong acid catalyst causing side reactions.1. Conduct the reaction at the lowest effective temperature that provides a reasonable reaction rate.[1]2. Consider using a milder or heterogeneous catalyst, such as an acidic ion-exchange resin, to minimize acid-catalyzed side reactions.
Difficulty in Purifying the Ester 1. Similar physical properties of the monoester, diester, and unreacted pimelic acid.2. Formation of emulsions during aqueous workup.1. Utilize column chromatography with a suitable solvent system for separation.[1] Fractional distillation under reduced pressure can also be effective for separating components with different boiling points.[1]2. During the aqueous workup, use brine (saturated NaCl solution) washes to help break emulsions.[1] Allowing the mixture to stand for a longer period can also aid in phase separation.
Reaction Stalls Before Completion 1. Catalyst deactivation.2. Equilibrium has been reached without complete conversion.1. If using a solid catalyst, it may have become fouled. Consider adding fresh catalyst.2. Enhance water removal to further shift the equilibrium. If feasible, adding more of the excess reactant can also help drive the reaction forward.

Experimental Protocols

General Protocol for Pimelate Diester Synthesis using a Dean-Stark Trap

This protocol outlines a general procedure for the synthesis of a pimelate diester, for example, diethyl pimelate.

Materials:

  • Pimelic acid

  • Ethanol (in large excess)

  • Toluene

  • Sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • Set up the reaction apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a reflux condenser.

  • To the round-bottom flask, add pimelic acid, a large excess of ethanol (e.g., 5-10 equivalents), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude diethyl pimelate.

  • Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

Logical Workflow for Troubleshooting Low Ester Yield

Troubleshooting_Workflow start Low Ester Yield Observed check_conversion Check Reaction Conversion (e.g., GC, TLC, NMR) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Yes high_conversion High Conversion (Product Loss During Workup) check_conversion->high_conversion No cause_catalyst Inactive/Insufficient Catalyst? low_conversion->cause_catalyst cause_water Water Present? low_conversion->cause_water cause_temp_time Insufficient Temp/Time? low_conversion->cause_temp_time workup_issues Review Workup & Purification high_conversion->workup_issues solution_catalyst Use Fresh/More Catalyst cause_catalyst->solution_catalyst solution_water Dry Reagents/Solvents Use Dean-Stark cause_water->solution_water solution_temp_time Increase Temp/Time cause_temp_time->solution_temp_time solution_workup Optimize Extraction/Purification Minimize Transfers workup_issues->solution_workup

Caption: Troubleshooting workflow for low pimelate ester yield.

Key Factors Influencing Pimelate Esterification

Esterification_Factors Esterification Pimelate Esterification Equilibrium Factors Key Factors Temperature Catalyst Reactant Ratio Water Removal Esterification->Factors Influenced by Outcomes Reaction Outcomes Yield Selectivity (Mono- vs. Di-ester) Reaction Rate Purity Factors->Outcomes Determine

Caption: Key factors influencing pimelate esterification outcomes.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Chegg. (2021, April 21). 1A. How can we increase the yield of a Fischer Esterification reaction (select all that apply)? Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • YouTube. (2023, September 20). How to Make Esters through Esterification | Examples Explained! Retrieved from [Link]

  • Srinivasan, G., & Pandurangan, A. (2013). Kinetics of Esterification of Palmitic acid with Ethanol- Optimization Using Statistical Design of Experiments. International Journal of Engineering and Technology, 5(4), 3536-3542.
  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • University of Wisconsin–Madison. (2006). Esterification Using a Dean-Stark Trap. Retrieved from [Link]

  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of esterification of pimelic and suberic acid in the presence of suifuric acid as catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl-2-carbethoxypimelate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile tri-ester. The purification of Diethyl-2-carbethoxypimelate (CAS No. 53007-36-6)[1][2] presents unique challenges due to its structure and the common synthetic routes used for its preparation, such as the Michael addition.[3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity in your final product.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process in a practical question-and-answer format.

Q: My crude product is acidic and shows multiple polar spots on a TLC plate after the initial synthesis. How do I clean this up?

A: This is a very common issue and typically points to two main culprits: unreacted acidic starting materials (like malonic esters) and/or partial hydrolysis of one or more of the three ester groups on your target molecule.[5][6] Hydrolysis can occur during the reaction or aqueous workup, creating carboxylic acid impurities.

The most effective initial purification step is a targeted liquid-liquid extraction to remove these acidic components.[7][8] The strategy is to convert the acidic impurities into their corresponding carboxylate salts, which are highly soluble in an aqueous phase and can be easily washed away from your desired ester product which remains in the organic phase.[9]

Recommended Solution: Basic Aqueous Wash
  • Dissolution: Dissolve your crude product in a water-immiscible organic solvent. Given Diethyl-2-carbethoxypimelate's solubility, diethyl ether or ethyl acetate are excellent choices.[1][10][11]

  • Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 5-10% solution of sodium carbonate (Na₂CO₃) can also be used.[8]

    • Causality: The basic solution deprotonates the acidic protons of the carboxylic acid impurities and any unreacted acidic starting materials. The resulting ionic salts are preferentially partitioned into the aqueous layer.[7]

    • Procedure: Add the basic solution, stopper the funnel, and invert it gently, making sure to vent frequently to release any CO₂ gas that may form. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash two to three times.

  • Neutral Wash: Wash the organic layer with water to remove any residual base.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).[12]

    • Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

After this procedure, your product should be free of acidic impurities. You can confirm this by running a new TLC plate.

Q: My ¹H NMR spectrum shows unexpected methyl or other alkyl ester signals after I purified my product by column chromatography. What happened?

A: This is a classic case of transesterification , where one ester is converted into another.[13][14] This reaction is often inadvertently catalyzed by the stationary phase (e.g., silica gel) if an alcohol, such as methanol, is used as a component of the eluent.[15] Even trace amounts of acid or base on the silica surface can promote this exchange.

Recommended Solution: Use Non-Alcoholic Eluents
  • The Problem: Silica gel is slightly acidic and can catalyze the reaction between your diethyl ester and the alcohol in your mobile phase (e.g., methanol).

  • The Fix: Always use non-alcoholic solvent systems for the column chromatography of esters. The gold standard is a mixture of a non-polar solvent and a moderately polar solvent.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes (or heptane) is highly effective for purifying esters like Diethyl-2-carbethoxypimelate.[12][16] You can start with a low polarity mixture (e.g., 5% ethyl acetate/95% hexanes) and gradually increase the proportion of ethyl acetate to elute your product.

  • If Transesterification Has Occurred: Unfortunately, you now have a mixture of esters that may be difficult to separate. The best course of action is to re-purify the mixture using a non-alcoholic eluent system as described above.

Q: After an aqueous workup, my product is still a mixture of non-acidic compounds with very similar polarities on TLC. What is the next step?

A: When liquid-liquid extraction is insufficient, silica gel column chromatography is the most powerful technique for separating neutral organic compounds based on differences in their polarity.[17][18] For Diethyl-2-carbethoxypimelate, this will allow you to separate it from unreacted neutral starting materials or non-acidic byproducts from the Michael addition.[3]

Recommended Solution: Flash Column Chromatography

Flash chromatography is a fast and efficient method. The key is to select a solvent system that provides good separation of your desired product from the impurities on a TLC plate beforehand.

  • Solvent System Selection: Use TLC to find an eluent system where your product has an Rf value of approximately 0.3-0.4. A hexanes/ethyl acetate system is the best place to start.[17]

  • Column Packing: A well-packed column is critical to avoid channeling and ensure good separation.[17] You can use either a dry packing or wet slurry method.

  • Loading the Sample: Dissolve your crude product in a minimal amount of the initial, low-polarity eluent (or a stronger solvent like dichloromethane which is then evaporated onto a small amount of silica). This concentrated sample is then carefully loaded onto the top of the column.[12]

  • Elution: Begin eluting with the low-polarity solvent system determined by your TLC analysis. If impurities are very close, a slow, gradual increase in solvent polarity (gradient elution) will provide the best resolution.[12]

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should anticipate when synthesizing Diethyl-2-carbethoxypimelate?

A1: The impurity profile depends heavily on the specific synthetic route, but for a typical Michael addition, you should be prepared for:

  • Unreacted Starting Materials: Such as diethyl malonate and an α,β-unsaturated ester acceptor.[4][19]

  • Hydrolysis Products: Partial or complete hydrolysis of the ester groups to form carboxylic acids, especially if exposed to acidic or basic conditions at elevated temperatures.[5][6]

  • Side-Reaction Products: Michael additions can sometimes yield 1,2-addition products or other side reactions depending on the conditions.[3][20]

  • Transesterification Products: If alcohols other than ethanol are present during workup or purification.[13][15]

  • Catalyst Residues: Any basic or acidic catalyst used in the synthesis must be thoroughly removed.

Q2: What is the most effective general workflow for purifying Diethyl-2-carbethoxypimelate?

A2: A robust and logical purification workflow is key to achieving high purity. The following sequence is recommended:

G cluster_0 Purification Workflow cluster_1 Final Purification Crude Crude Product (from reaction mixture) Extraction Step 1: Liquid-Liquid Extraction (Basic & Brine Washes) Crude->Extraction Drying Step 2: Dry Organic Layer (e.g., over Na₂SO₄) Extraction->Drying Concentration Step 3: Concentrate (Rotary Evaporation) Drying->Concentration Chromatography Option A: Column Chromatography Concentration->Chromatography For non-volatile, closely-related impurities Distillation Option B: Vacuum Distillation Concentration->Distillation For non-volatile or high-boiling impurities Pure Pure Diethyl-2-carbethoxypimelate Chromatography->Pure Distillation->Pure

Caption: Recommended purification workflow for Diethyl-2-carbethoxypimelate.

Q3: My product seems to be thermally sensitive. Can I use distillation?

A3: Yes, but it must be performed under high vacuum. Diethyl-2-carbethoxypimelate has a relatively high molecular weight (288.34 g/mol )[1] and therefore a high boiling point at atmospheric pressure. Attempting to distill it at atmospheric pressure will likely lead to thermal decomposition. Vacuum distillation lowers the boiling point significantly, allowing for purification at a much lower temperature.[12] This method is particularly effective for removing non-volatile impurities. For separating components with close boiling points, fractional distillation under vacuum is the preferred technique.[21][22]

Q4: How can I definitively confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. It will confirm the structure of your molecule and reveal the presence of any organic impurities, even at low levels. The absence of signals from starting materials or side products is a strong indicator of purity.[23][24]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can separate volatile components and provide their mass, helping to identify residual solvents or volatile impurities.[25]

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity by separating the components of a mixture and measuring the area of each peak.[26][27]

  • Elemental Analysis: This determines the percentage composition of C, H, and O, which should match the theoretical values for C₁₄H₂₄O₆.

Q5: What are the key physical properties I need for purification planning?

A5: Understanding the physical properties is crucial for designing an effective purification strategy.

PropertyValue / DescriptionImplication for PurificationSource(s)
Molecular Formula C₁₄H₂₄O₆-[1]
Molecular Weight 288.34 g/mol Indicates a high boiling point, necessitating vacuum distillation.[1]
Solubility Soluble in Dichloromethane, Ether, Ethyl Acetate, Methanol.Informs the choice of solvents for extraction and chromatography.[1]
Boiling Point High (exact value not readily published, but expected to be >250 °C at atm. pressure)Distillation must be performed under high vacuum to prevent decomposition.[12]
Storage Recommended at -20°CSuggests the compound may be an oil or low-melting solid that is sensitive to long-term storage at room temperature.[1]

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Acid/Base Liquid-Liquid Extraction

This protocol is designed to remove acidic and basic impurities from a crude reaction mixture.

  • Preparation: Dissolve the crude product (1 part by weight) in a suitable organic solvent like diethyl ether or ethyl acetate (5-10 parts by volume) in a separatory funnel.

  • Acid Wash (Optional): To remove basic impurities (e.g., amine catalysts), wash the organic layer with 1M HCl (2-3 parts by volume). Drain the aqueous layer.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ solution (2-3 parts by volume). Vent the funnel frequently. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8). Separate and discard the aqueous layer. Repeat this wash one more time.[12]

  • Brine Wash: Wash the organic layer with saturated NaCl solution (2 parts by volume) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating neutral impurities with different polarities.

  • Select Eluent: Using TLC, identify a solvent system (e.g., hexanes/ethyl acetate) that gives your product an Rf of ~0.3-0.4.

  • Prepare the Column: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of your crude product.[12] Equilibrate the column by passing several column volumes of your initial, low-polarity eluent through it.

  • Load the Sample: Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the prepared column.

  • Elute: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent by adding more of the polar solvent (e.g., ethyl acetate).[18]

  • Collect and Analyze: Collect fractions and analyze them by TLC.

  • Isolate Product: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified Diethyl-2-carbethoxypimelate.

References

  • US4082788A - Esterification and extraction process - Google P
  • Liquid-liquid extraction method for the production of acrylic esters - Google P
  • Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents - ResearchGate. (URL: [Link])

  • Separation of Phosphonic acid, dodecyl-, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (URL: [Link])

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. (URL: [Link])

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (URL: [Link])

  • Synthesis, Isolation, and Purification of an Ester - Coach Benner. (URL: [Link])

  • Column chromatography. (URL: [Link])

  • Purification : r/OrganicChemistry - Reddit. (URL: [Link])

  • 03-Fractional Distillation Esters | PDF | Home & Garden | Science & Mathematics - Scribd. (URL: [Link])

  • DIETHYL β-KETOPIMELATE - Organic Syntheses Procedure. (URL: [Link])

    • analytical methods. (URL: [Link])

  • Methyl Ester Fractionation - FENIX Process Technologies Pvt. Ltd. (URL: [Link])

  • Transesterification - Master Organic Chemistry. (URL: [Link])

  • Fractionation of fatty acid alkyl ester mixtures and opportunities for large-scale separation - MACBETH project. (URL: [Link])

  • Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses. (URL: [Link])

  • The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry. (URL: [Link])

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. (URL: [Link])

  • Michael addition reaction - Wikipedia. (URL: [Link])

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (URL: [Link])

  • Determination of Diethyl Phthalate and Polyhexamethylene Guanidine in Surrogate Alcohol From Russia - PubMed. (URL: [Link])

  • Diethyl 2 Carbethoxypimelate Biochemical | Desertcart QATAR. (URL: [Link])

  • ANALYTICAL METHODS FOR ESTIMATION OF METALS - IJRPC. (URL: [Link])

  • The acid-catalyzed hydrolysis of phosphinates. III. The mechanism of hydrolysis of methyl and benzyl dialkylphosphinates - ResearchGate. (URL: [Link])

  • Diethyl (1-Diazo-2-oxopropyl)phosphonate - Organic Syntheses Procedure. (URL: [Link])

  • Michael Addition Reaction Mechanism - Chemistry Steps. (URL: [Link])

  • Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC - NIH. (URL: [Link])

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - MDPI. (URL: [Link])

  • Chemical Properties of Diethyl carbitol (CAS 112-36-7) - Cheméo. (URL: [Link])

  • Thia-Michael Addition in Diverse Organic Synthesis. (URL: [Link])

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - Beilstein Journals. (URL: [Link])

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  • Ethyl Ether Solvent Properties. (URL: [Link])

  • SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL - Connect Journals. (URL: [Link])

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  • 7.11: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (URL: [Link])

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Technical Support Center: Alkylation of Diethyl Pimelate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of diethyl pimelate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthetic transformation.

Introduction: The Chemistry of Diethyl Pimelate Alkylation

The alkylation of diethyl pimelate is a powerful C-C bond-forming reaction that proceeds via the generation of a nucleophilic enolate at the α-carbon, followed by a substitution reaction with an electrophilic alkyl halide. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and scalability. This guide will address the most common issues encountered in the lab.

The fundamental reaction involves the deprotonation of one of the α-hydrogens of diethyl pimelate by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the desired α-alkylated product.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the alkylation of diethyl pimelate in a question-and-answer format.

Question 1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of the desired mono-alkylated product. What is happening and how can I fix it?

Answer:

This is the most common challenge in the alkylation of esters like diethyl pimelate and is almost certainly due to dialkylation .[3][4]

  • Causality: The mono-alkylated product still possesses an acidic α-hydrogen. The base in your reaction mixture can deprotonate this newly formed product, creating a new enolate that can react with another equivalent of your alkyl halide.[3] This is especially problematic if the reaction is run with a 1:1 stoichiometry of base to diethyl pimelate or if the base is not strong enough to achieve full deprotonation of the starting material quickly.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of diethyl pimelate relative to the alkylating agent to favor mono-alkylation. A strict 1:1 molar ratio of the enolate to the alkylating agent is crucial.[3]

    • Slow Addition of Alkyl Halide: Add the alkylating agent slowly and at a low temperature to the pre-formed enolate solution. This ensures that the alkyl halide reacts with the enolate of the starting material before it has a chance to react with the enolate of the mono-alkylated product.[3]

    • Choice of Base and Deprotonation Conditions: The choice of base is critical. Using a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can rapidly and irreversibly deprotonate the diethyl pimelate at low temperatures (e.g., -78 °C).[5][6] This ensures that the starting material is fully converted to the enolate before the alkyl halide is added, minimizing the presence of base to deprotonate the product. Weaker bases like sodium ethoxide (NaOEt) can exist in equilibrium, leading to a mixture of starting material, enolate, and product, which increases the likelihood of dialkylation.[1][5]

    • Purification: If dialkylation cannot be completely suppressed, careful column chromatography is often necessary to separate the mono- and di-alkylated products due to their similar polarities.[3]

Question 2: The yield of my desired product is low, and I've identified an alkene derived from my alkyl halide as a major byproduct. What is the cause?

Answer:

This issue points to a competing E2 elimination reaction of your alkyl halide.[3][7]

  • Causality: The basic conditions required for the deprotonation of diethyl pimelate can also promote the elimination of HX from the alkyl halide. This is particularly prevalent with secondary and tertiary alkyl halides.[3][7] The enolate, being a strong base, can abstract a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene.

  • Troubleshooting Steps:

    • Alkyl Halide Choice: Whenever possible, use primary or methyl alkyl halides as they are less prone to elimination reactions.[3][7] Secondary halides react poorly, and tertiary halides are generally unsuitable for this reaction as they will primarily undergo elimination.[3][7]

    • Base Selection: Using a bulkier, less nucleophilic base might favor proton abstraction from the diethyl pimelate over elimination from the alkyl halide. However, very strong, hindered bases can sometimes favor elimination depending on the substrate.

    • Temperature Control: Lowering the reaction temperature can favor the SN2 substitution over the E2 elimination.[3] The activation energy for elimination is often higher than for substitution.

Question 3: My reaction is not going to completion, and I am recovering a significant amount of starting material. How can I improve the conversion?

Answer:

Low conversion can be attributed to several factors, primarily related to the formation and stability of the enolate.

  • Causality:

    • Insufficient Base: You may not be using enough base to fully deprotonate the diethyl pimelate.

    • Inactive Base: The base may have degraded due to improper storage or handling. For example, LDA is sensitive to moisture and air.

    • Inappropriate Solvent: The solvent plays a crucial role in stabilizing the enolate.

    • Reaction Temperature Too Low: While low temperatures are often used to control side reactions, the alkylation step itself may require a higher temperature to proceed at a reasonable rate.

  • Troubleshooting Steps:

    • Verify Base Activity and Stoichiometry: Use a full equivalent of a strong base. If using LDA, it is often best to titrate it before use to determine its exact molarity.

    • Optimize Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are generally good choices for stabilizing the enolate.

    • Temperature Adjustment: After the initial low-temperature enolate formation and addition of the alkyl halide, you may need to allow the reaction to slowly warm to room temperature or even gently heat it to drive the reaction to completion.[3] Monitor the reaction progress by TLC or GC to determine the optimal reaction time and temperature.

    • Choice of Alkyl Halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. If you are using an alkyl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the alkylation of diethyl pimelate?

The "best" base depends on the specific alkylating agent and the desired outcome. Here is a comparison of common bases:

BaseAdvantagesDisadvantages
LDA (Lithium Diisopropylamide) Strong, sterically hindered, non-nucleophilic. Rapid and complete enolate formation at low temperatures.[5][6]Moisture and air-sensitive. Often needs to be freshly prepared or titrated.
NaH (Sodium Hydride) Strong, non-nucleophilic base.Can be slow and heterogeneous. Requires careful handling (flammable solid). Can promote thermodynamic enolate formation.[1]
NaOEt (Sodium Ethoxide) / KOtBu (Potassium tert-butoxide) Inexpensive and readily available.Weaker bases that establish an equilibrium. Can lead to side reactions like dialkylation and Claisen condensation.[5]

For most applications requiring high yield and minimization of side products, LDA is the preferred base .

Q2: Can I perform a dialkylation of diethyl pimelate intentionally?

Yes. If the goal is to introduce two alkyl groups, you can use at least two equivalents of base and two equivalents of the alkyl halide. The reaction can be performed in a stepwise manner, isolating the mono-alkylated product first, or as a one-pot reaction, which may lead to a mixture of products requiring careful purification.

Q3: How do I purify the final product?

Purification is typically achieved through vacuum distillation or column chromatography.[3]

  • Vacuum Distillation: This is suitable for thermally stable, relatively non-polar products.

  • Column Chromatography: This is the most versatile method for separating the desired product from starting material, dialkylated product, and other impurities. A solvent system of ethyl acetate and hexanes is a good starting point for silica gel chromatography.

Experimental Protocols

Protocol 1: Mono-alkylation of Diethyl Pimelate using LDA

This protocol is designed to maximize the yield of the mono-alkylated product.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum.

  • Enolate Formation:

    • Dissolve diisopropylamine (1.1 equivalents) in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the mixture at -78 °C for 30 minutes to form LDA.

    • Add a solution of diethyl pimelate (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

    • Stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Slowly add the alkyl halide (1.0 equivalent) dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by TLC. After the addition is complete, allow the reaction to stir at -78 °C for another 2-4 hours, then let it warm slowly to room temperature and stir overnight.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).[3]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Scheme: Mono- vs. Di-alkylation

alkylation start Diethyl Pimelate enolate1 Enolate (1) start->enolate1 1. Deprotonation mono_product Mono-alkylated Product enolate1->mono_product 2. SN2 Attack enolate2 Enolate (2) mono_product->enolate2 3. Deprotonation (Undesired) di_product Di-alkylated Product (Side Product) enolate2->di_product 4. SN2 Attack alkyl_halide1 R-X (1 eq) alkyl_halide2 R-X base1 + Base base2 + Base troubleshooting start Low Yield or Impure Product check_byproducts Identify Byproducts (GC-MS, NMR) start->check_byproducts dialkylation Dialkylation Product Detected? check_byproducts->dialkylation elimination Alkene Byproduct Detected? dialkylation->elimination No solve_dialkylation Solutions for Dialkylation: - Use LDA - Slow R-X addition at low temp - Control stoichiometry dialkylation->solve_dialkylation Yes starting_material High % of Starting Material? elimination->starting_material No solve_elimination Solutions for Elimination: - Use 1° or Me-X - Lower reaction temperature elimination->solve_elimination Yes solve_conversion Solutions for Low Conversion: - Use stronger base (LDA) - Check base activity/amount - Allow warming after R-X addition starting_material->solve_conversion Yes purify Optimize Purification (Column Chromatography) starting_material->purify No

Sources

preventing decomposition of Diethyl-2-carbethoxypimelate during storage

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: January 21, 2026

Introduction

Welcome to the technical support guide for Diethyl-2-carbethoxypimelate (CAS 53007-36-6). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable tri-ester compound. Improper storage can lead to decomposition, primarily through hydrolysis, which can compromise experimental results and product purity. This guide provides field-proven insights, troubleshooting protocols, and a foundational understanding of the chemical mechanisms at play to help you maintain your supply of Diethyl-2-carbethoxypimelate at its highest quality.

Quick Reference FAQ

This section provides immediate answers to the most common questions regarding the storage and handling of Diethyl-2-carbethoxypimelate.

Q1: What is the primary cause of Diethyl-2-carbethoxypimelate decomposition during storage?

A: The primary cause of decomposition is hydrolysis.[1][2] As a tri-ester, the compound is susceptible to reacting with ambient moisture. This reaction can be catalyzed by trace acidic or basic impurities, cleaving the ester bonds to form the corresponding carboxylic acids and ethanol, thereby altering the compound's purity and performance.

Q2: What is the recommended storage temperature?

A: For long-term storage, a temperature of -20°C is strongly recommended.[3][4] While short-term storage at room temperature may be acceptable, low temperatures significantly slow the rate of potential hydrolytic decomposition.[5]

Q3: Do I need to store it under an inert atmosphere?

A: Yes, for optimal long-term stability, storing under an inert gas like nitrogen or argon is a best practice.[6][7] This technique, known as inert gas blanketing, displaces atmospheric moisture and oxygen from the container's headspace, creating a protective layer that prevents degradation.[8][9][10]

Q4: What type of container should I use?

A: Use a tightly sealed, clean, and dry glass vial or ampoule.[6][11] Ensure the container cap provides an excellent seal to prevent moisture ingress. For highly sensitive applications, flame-sealed ampoules under argon are the gold standard.

Q5: How can I tell if my stored sample has started to decompose?

A: Decomposition may not be visually apparent. The most reliable methods are analytical. You can check for purity via Gas Chromatography (GC) or ¹H NMR spectroscopy. The appearance of new peaks corresponding to ethanol or the hydrolyzed acid products would indicate degradation. A change in the sample's pH (becoming more acidic) is also an indicator.

Troubleshooting Guide: Diagnosing and Preventing Decomposition

If you suspect your sample of Diethyl-2-carbethoxypimelate has degraded or you want to prevent future issues, follow this guide.

Problem 1: Inconsistent Experimental Results from an Older Batch
  • Symptoms: You observe lower yields, unexpected side products, or shifts in analytical data (e.g., TLC, HPLC, NMR) compared to experiments using a fresh batch.

  • Root Cause Analysis: This is a classic sign of reagent degradation. The ester has likely undergone partial hydrolysis, reducing the concentration of the active starting material and introducing acidic impurities that can interfere with your reaction.

  • Solution Workflow:

    • Analytical Verification: Do not use the batch further until its purity is confirmed. Run a quantitative ¹H NMR or GC analysis on the suspect sample. Compare this to the Certificate of Analysis (CoA) of a new, unopened lot.

    • Quarantine: If decomposition is confirmed, quarantine the entire batch and label it clearly to prevent accidental use.

    • Review Storage Protocol: Assess the storage conditions of the degraded batch. Was the container seal compromised? Was it stored at the correct temperature? Was it frequently opened in a humid environment?

    • Implement Corrective Actions: Procure a fresh batch of the reagent and immediately implement the optimal storage protocols outlined in this guide (see Protocol 1 below).

Problem 2: Visible Cloudiness or Phase Separation in the Liquid
  • Symptoms: The normally clear liquid appears hazy, cloudy, or has formed a separate layer.

  • Root Cause Analysis: This can indicate significant hydrolysis. The resulting carboxylic acid may have limited solubility in the parent ester, leading to phase separation or a cloudy appearance. It could also suggest gross water contamination.

  • Solution:

    • The sample is likely heavily degraded and should be discarded according to your institution's chemical waste procedures.

    • Investigate the source of contamination. This level of degradation often points to a major failure in the storage container seal or accidental introduction of water.

    • Thoroughly clean and dry any reusable containers before storing new material. It is often best to use fresh, factory-sealed containers.

Logical Troubleshooting Flow

This diagram outlines the decision-making process when assessing a stored sample of Diethyl-2-carbethoxypimelate.

TroubleshootingFlow start Start: Suspect Sample Integrity check_visual Visually Inspect Sample (Cloudy? Phase Separation?) start->check_visual is_cloudy Is it cloudy? check_visual->is_cloudy discard Discard Sample Following Safety Protocols is_cloudy->discard Yes check_analytical Perform Analytical Check (qNMR, GC) is_cloudy->check_analytical No (Clear Liquid) is_pure Is Purity >98%? check_analytical->is_pure use_sample Proceed with Experiment is_pure->use_sample Yes review_storage Quarantine Batch & Review Storage Procedures is_pure->review_storage No implement_best_practice Implement Best Storage Practices (See Protocol 1) review_storage->implement_best_practice

Caption: Troubleshooting workflow for stored Diethyl-2-carbethoxypimelate.

In-Depth Technical Protocols

Protocol 1: Best Practices for Long-Term Storage

This protocol details the recommended procedure for storing Diethyl-2-carbethoxypimelate to ensure maximum shelf-life.

Materials:

  • Factory-sealed vial of Diethyl-2-carbethoxypimelate

  • -20°C freezer

  • Parafilm or other secondary sealing tape

  • Inert gas (Argon or Nitrogen) cylinder with regulator and tubing (optional, for aliquots)

  • Clean, dry glass vials with PTFE-lined screw caps (for aliquoting)

Procedure:

  • Initial Receipt: Upon receiving the compound, inspect the container seal for any damage. Do not accept if the seal is broken.

  • Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and any lot number.

  • Sealing: For unopened containers, wrap the cap-vial interface securely with 2-3 layers of Parafilm. This provides an extra barrier against moisture.

  • Temperature: Place the sealed vial in a designated -20°C freezer.[3][4] Avoid using frost-free freezers if possible, as their temperature cycles can be detrimental.

  • Aliquoting (If Necessary):

    • If you need to use small amounts over time, it is best to aliquot the compound to avoid repeatedly warming the main stock.

    • Perform this in a glove box or under a gentle positive pressure of inert gas.

    • Briefly warm the main vial to room temperature.

    • Using a clean, dry syringe or pipette, transfer the desired amounts into smaller, pre-dried vials.

    • Before sealing each aliquot, flush the headspace with nitrogen or argon for 15-30 seconds.[12]

    • Seal the aliquots tightly, wrap with Parafilm, and place them in the -20°C freezer.

Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C (Long-term)[3][4]Reduces the kinetic rate of hydrolysis and other decomposition reactions.[5]
2-8°C (Short-term, < 1 month)Acceptable for brief periods, but not ideal for preserving maximum purity.
Atmosphere Inert Gas (Nitrogen/Argon)[6]Displaces atmospheric moisture and oxygen, directly preventing hydrolysis and oxidation.[8][9]
Container Tightly-sealed glass vial with PTFE-lined cap.Glass is inert. A tight seal is critical to prevent moisture ingress.[6][11]
Handling Aliquot into smaller quantities.Minimizes temperature cycling and atmospheric exposure of the bulk material.

Underlying Mechanisms of Decomposition

Understanding the chemical pathways of degradation is key to appreciating the importance of proper storage. For Diethyl-2-carbethoxypimelate, the principal mechanism of concern is ester hydrolysis .

Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol.[2] This reaction can be catalyzed by either acid or base.[1][13]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst (H₃O⁺), the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[14][15] This process is reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards further nucleophilic attack.[1][2]

Even in the absence of strong acids or bases, ambient moisture can lead to slow, uncatalyzed hydrolysis over time, a process accelerated by elevated temperatures.

DecompositionPathway cluster_0 Degradation Triggers compound Diethyl-2-carbethoxypimelate (Stable) hydrolysis Hydrolysis Reaction compound->hydrolysis moisture H₂O (Moisture) moisture->hydrolysis catalysts Acid/Base Catalysts catalysts->hydrolysis products Decomposition Products: - 2-Carboxy-diethylpimelate - Ethanol - etc. hydrolysis->products

Caption: Primary decomposition pathway for Diethyl-2-carbethoxypimelate.

By controlling the environment through low temperatures and an inert atmosphere, we effectively inhibit this hydrolytic pathway, ensuring the long-term integrity of the compound.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from Chemistry Steps. [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from GasN2. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved from Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. Retrieved from YouTube. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from Wikipedia. [Link]

  • AK Lectures. (2019). mechanism of ester hydrolysis. Retrieved from YouTube. [Link]

  • Desertcart. (2026). Diethyl 2 Carbethoxypimelate Biochemical. Retrieved from Desertcart QATAR. [Link]

  • Poly Processing. (2015). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from Poly Processing. [Link]

  • Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from Cambridge Sensotec. [Link]

  • Azot. (n.d.). Blanketing or nitrogen inerting - practices. Retrieved from Azot. [Link]

  • Wikipedia. (n.d.). Tank blanketing. Retrieved from Wikipedia. [Link]

  • Longchang Chemical. (2021). Can the reagents that have been stored for a long time be used?. Retrieved from Longchang Chemical. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from GMP Plastics. [Link]

  • Exposome-Explorer. (2005). Material Safety Data Sheet - Diethyl phthalate. Retrieved from Exposome-Explorer. [Link]

  • ResearchGate. (2015). What to select for storing your compound: neat vs. in solution?. Retrieved from ResearchGate. [Link]

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Technical Support Center: Reaction Kinetics of Diethyl Pimelate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reaction kinetics. This guide is designed for researchers, chemists, and drug development professionals who are working with or studying the intramolecular cyclization of diethyl pimelate and its derivatives, a classic example of the Dieckmann condensation. Understanding the profound effect of temperature on the kinetics of this reaction is critical for optimizing yield, minimizing impurities, and ensuring reproducible outcomes. This document provides in-depth, experience-based answers to common challenges and questions encountered in the laboratory.

Frequently Asked Questions (FAQs): The Fundamental Principles

This section addresses the core scientific concepts that govern the relationship between temperature and the reaction kinetics of the Dieckmann condensation.

Q1: How does temperature fundamentally alter the rate of a chemical reaction?

A: The relationship between temperature and reaction rate is most effectively described by the Arrhenius equation.[1][2] In essence, increasing the temperature of a system increases the kinetic energy of the reactant molecules.[3] This leads to two primary effects:

  • Increased Collision Frequency: Molecules move faster and collide more often.

  • Increased Collision Energy: A greater fraction of these collisions possess sufficient energy to overcome the activation energy (Ea), which is the minimum energy required for a reaction to occur.[3][4]

The Arrhenius equation quantifies this relationship:

k = A e-Ea/RT

Where:

  • k is the reaction rate constant.

  • A is the pre-exponential factor, related to collision frequency and orientation.[3][5]

  • Ea is the activation energy.

  • R is the ideal gas constant.

  • T is the absolute temperature in Kelvin.

A small increase in temperature can lead to a significant, exponential increase in the reaction rate constant, k.[1]

Q2: What is the "transition state," and how does temperature influence it?

A: The Transition State Theory provides a more detailed molecular-level view of a reaction.[6][7] It postulates that as reactants transform into products, they must pass through a high-energy, unstable intermediate configuration called the "transition state" or "activated complex".[6][8][9] This is the peak of the energy barrier on a reaction coordinate diagram.

Temperature does not alter the energy of the transition state itself. Instead, by increasing the thermal energy of the reactant molecules, it increases the population of molecules that have enough energy to reach the transition state.[2] According to the theory, a quasi-equilibrium exists between the reactants and the activated complex, and the rate of reaction is determined by the rate at which this complex decomposes to form products.[7][10]

Q3: What is the specific mechanism for the intramolecular cyclization of diethyl pimelate, and where is temperature most critical?

A: The reaction is the Dieckmann Condensation , an intramolecular version of the Claisen condensation used to form cyclic β-keto esters.[11][12][13] For diethyl pimelate, this forms a six-membered ring. The mechanism involves several key steps, each influenced by temperature:

  • Deprotonation: A strong base (e.g., sodium ethoxide) removes an acidic α-proton from one of the ester groups to form an enolate ion. This is typically a fast and reversible equilibrium.

  • Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate. This is often the rate-determining step, and its speed is highly dependent on temperature.

  • Elimination: The tetrahedral intermediate collapses, expelling an ethoxide ion as a leaving group to form the cyclic β-keto ester.

  • Final Deprotonation: The newly formed β-keto ester is highly acidic and is immediately deprotonated by the ethoxide base. This final, irreversible acid-base step drives the reaction to completion. An acidic workup is required to re-protonate the molecule and isolate the final product.[14]

Temperature is critical throughout, but especially for the rate-determining nucleophilic attack. Insufficient temperature will result in a very slow reaction, while excessive temperature can promote unwanted side reactions.

Dieckmann_Condensation cluster_main Dieckmann Condensation Mechanism Reactant Diethyl Pimelate Enolate Enolate Intermediate Reactant->Enolate Base (EtO⁻) Deprotonation Tetrahedral Cyclic Tetrahedral Intermediate Enolate->Tetrahedral Intramolecular Nucleophilic Attack (Rate-Determining Step) Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of EtO⁻ Final_Product 2-Carbethoxycyclohexanone (after Acid Workup) Product_Enolate->Final_Product H₃O⁺ Workup Kinetic_Workflow cluster_workflow Kinetic Study Experimental Workflow A 1. Set up Reaction (Reactants, Solvent) B 2. Equilibrate at Target Temperature (T1) A->B C 3. Initiate Reaction & Start Timer (t=0) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction in Acid D->E F 6. Analyze Concentration (GC/HPLC) E->F G 7. Repeat for T2, T3, T4... F->G H 8. Calculate Rate Constants (k) F->H G->H I 9. Create Arrhenius Plot (ln(k) vs 1/T) H->I J 10. Determine Activation Energy (Ea) from Slope I->J

Sources

Technical Support Center: Catalyst Deactivation in Pimelate Diester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting and technical support for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of Diethyl-2-carbethoxypimelate and related pimelate diesters. We will explore the common causes of catalyst failure and provide actionable protocols for diagnosis, prevention, and regeneration.

Section 1: Frequently Asked Questions (FAQs) about Catalyst Deactivation

This section addresses high-level, common questions regarding catalyst performance and longevity in esterification and condensation reactions relevant to pimelate synthesis.

Q1: What is catalyst deactivation?

A1: Catalyst deactivation refers to the loss of catalytic activity and/or selectivity over time.[1] It is a near-inevitable process in industrial and laboratory-scale reactions, leading to decreased reaction rates, lower yields, and potential process shutdowns.[1] The costs associated with catalyst replacement and downtime make understanding deactivation critical.[1]

Q2: What are the immediate signs of catalyst deactivation in my Diethyl-2-carbethoxypimelate synthesis?

A2: The most common indicators of catalyst deactivation include:

  • Decreased Reaction Rate: The time required to achieve the desired conversion increases significantly.

  • Lower Product Yield: You observe a drop in the percentage yield of Diethyl-2-carbethoxypimelate under previously optimized conditions.

  • Changes in Selectivity: The ratio of your desired product to byproducts worsens.

  • Increased Pressure Drop (Fixed-Bed Reactors): For reactions using solid catalysts in a packed bed, an increase in pressure can indicate pore blockage due to fouling or coking.[2]

Q3: What are the most likely causes of my catalyst's deactivation?

A3: The causes of deactivation can be classified into three main categories: chemical, thermal, and mechanical.[1] For pimelate diester synthesis, which often involves esterification or condensation reactions, the most common mechanisms are:

  • Poisoning: This is a chemical deactivation where impurities in the feedstock strongly bind to the catalyst's active sites, rendering them inactive.[2][3] Common poisons include nitrogen-containing organics, sulfur compounds, and water.[2][4]

  • Fouling or Coking: This is a physical deactivation caused by the deposition of carbonaceous materials (coke) or heavy polymers on the catalyst surface and within its pores, blocking reactant access to active sites.[3][4]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the small, active crystallites of a catalyst to migrate and fuse into larger, less active particles, which reduces the total active surface area.[2]

  • Leaching: For solid or immobilized catalysts, the active catalytic components can dissolve into the reaction medium, leading to a permanent loss of activity.[5][6]

Q4: Is it possible to regenerate my deactivated catalyst?

A4: Yes, in many cases, regeneration is possible, but the appropriate method depends entirely on the deactivation mechanism.

  • For Coking/Fouling: A common method is controlled combustion (calcination) to burn off the carbonaceous deposits.[7] Solvent washing can also remove some adsorbed organic materials.[4]

  • For Poisoning: If the poison is reversibly adsorbed, changing reaction conditions or washing might be effective. For irreversible poisoning, more aggressive chemical treatments, such as an acid wash for metal ion poisons, may be necessary.[4]

  • For Sintering: Thermal degradation is generally irreversible. The catalyst typically needs to be replaced or re-dispersed through complex chemical treatments.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, cause-and-effect approach to diagnosing and resolving specific deactivation problems encountered during your experiments.

Problem 1: My reaction yield is decreasing gradually over several runs.

A gradual decline in performance often points towards fouling, coking, or slow, cumulative poisoning.

Diagnostic Workflow:

  • Monitor Process Parameters: A slow decrease in activity is characteristic of fouling or sintering.[2] In fixed-bed reactors, check for an increasing pressure drop, which strongly suggests coke formation.[2]

  • Analyze Feedstock Purity: Re-verify the purity of your starting materials (e.g., Diethyl Pimelate, ethanol) and solvents. Trace contaminants, even at ppm levels, can act as slow poisons.

  • Characterize the Spent Catalyst: After a reaction run, carefully remove the catalyst and compare its physical appearance to a fresh sample. Discoloration (darkening) is a strong indicator of coke or polymer deposition.[4] Further analysis using techniques like Temperature Programmed Oxidation (TPO), Brunauer-Emmett-Teller (BET) surface area analysis, and microscopy can confirm the deactivation mechanism.

Corrective Actions:

Potential Cause Recommended Action Scientific Rationale
Coking/Fouling Implement a catalyst regeneration protocol involving solvent washing followed by calcination (see Section 3). Optimize reaction temperature to minimize polymerization side reactions.High temperatures can promote the polymerization of reactants or products, leading to coke formation.[4] Calcination in the presence of air or oxygen effectively burns off these carbonaceous deposits.[7]
Slow Poisoning Purify the feedstock. Use guard beds to capture poisons before they reach the main catalyst bed.Impurities like nitrogen-containing organics can neutralize acid sites on the catalyst, leading to deactivation.[4] A guard bed acts as a sacrificial layer to protect the primary catalyst.
Sintering Operate the reactor at the lowest possible temperature that still provides an acceptable reaction rate. Select a catalyst with higher thermal stability.Sintering is the agglomeration of catalyst particles at high temperatures, which reduces the active surface area.[2] This process is often irreversible and is accelerated at elevated temperatures.
Problem 2: My catalyst's activity dropped suddenly and dramatically.

A sharp, sudden loss of activity is a classic symptom of acute poisoning.[2]

Diagnostic Workflow:

  • Review Recent Changes: Did this happen immediately after introducing a new batch of reactants or solvent? A contaminant in a new feed batch is the most likely culprit.

  • Identify Potential Poisons: The synthesis of pimelate esters can be sensitive to specific contaminants.

    • Acid Catalysts (e.g., Amberlyst, Zeolites): Basic compounds, particularly nitrogen-containing organics, will neutralize the acid sites.[4] Water can also inhibit some Lewis acid catalysts.[3]

    • Base Catalysts (e.g., NaOEt in Dieckmann Condensation): Any acidic impurity or excess water will consume the base, halting the reaction. The Dieckmann condensation requires a stoichiometric amount of base for deprotonation, so consumption is effectively deactivation.[8][9]

    • Metal Catalysts: Sulfur compounds are notorious poisons for many metal catalysts (e.g., Palladium, Nickel).

Corrective Actions:

  • Isolate and Purge: Immediately stop the reaction, drain the reactor, and purge the system with a clean solvent to remove the contaminated feedstock.

  • Feedstock Analysis: Send a sample of the suspect feedstock for analysis to identify the contaminant.

  • Catalyst Regeneration/Replacement: Depending on the poison, the catalyst may be regenerable. However, for severe, irreversible poisoning, replacement is often more cost-effective.

Visualizing the Diagnostic Process

The following diagram outlines a decision-making workflow to identify the root cause of catalyst deactivation.

G start Start: Catalyst Activity Loss Observed q1 Is the deactivation sudden (< 1 run) or gradual (> 1 run)? start->q1 sudden Sudden Deactivation q1->sudden Sudden gradual Gradual Deactivation q1->gradual Gradual q2_sudden Any recent change in feedstock, solvent, or gas? sudden->q2_sudden q2_gradual Is the pressure drop in the reactor increasing (for fixed beds)? gradual->q2_gradual poisoning Root Cause: Acute Poisoning q2_sudden->poisoning Yes q2_sudden->poisoning No, but still suspect action_poison Action: 1. Isolate & analyze new feed. 2. Purge system. 3. Replace/regenerate catalyst. poisoning->action_poison coking Likely Cause: Coking/Fouling q2_gradual->coking Yes no_pressure_drop No significant pressure drop increase q2_gradual->no_pressure_drop No action_coke Action: 1. Characterize spent catalyst for carbon. 2. Implement regeneration protocol (Sec 3). 3. Optimize temperature. coking->action_coke q3_gradual Is reaction temperature close to catalyst's thermal limit? no_pressure_drop->q3_gradual sintering Likely Cause: Sintering q3_gradual->sintering Yes leaching Likely Cause: Leaching or Slow Poisoning q3_gradual->leaching No action_sinter Action: 1. Reduce operating temperature. 2. Consider a more stable catalyst. (Note: Sintering is often irreversible) sintering->action_sinter action_leach Action: 1. Analyze liquid phase for active metals. 2. Re-evaluate feedstock purity. leaching->action_leach

Caption: Diagnostic workflow for troubleshooting catalyst deactivation.

Section 3: Protocols for Catalyst Characterization and Regeneration

This section provides standardized procedures for analyzing spent catalysts and attempting to restore their activity.

Protocol 3.1: Characterization of a Spent Solid Catalyst

Objective: To determine the primary mechanism of deactivation by comparing a spent catalyst to a fresh sample.

Methodology:

  • Sample Collection: After the reaction, safely shut down the reactor and allow it to cool. Carefully collect a representative sample of the spent catalyst.

  • Visual Inspection: Note any changes in color, texture, or particle integrity. A dark coloration often indicates coking.

  • Surface Area Analysis (BET):

    • Degas both a fresh and a spent catalyst sample according to the instrument manufacturer's instructions.

    • Perform a nitrogen physisorption measurement to determine the specific surface area and pore volume.

    • Interpretation: A significant decrease in surface area and pore volume suggests pore blockage by coke (fouling) or structural collapse from sintering.

  • Elemental Analysis:

    • Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) to analyze the surface composition of the spent catalyst.

    • Interpretation: The presence of unexpected elements (e.g., sulfur, nitrogen, alkali metals) is a direct indication of poisoning.[2][4]

  • Thermogravimetric Analysis (TGA) / Temperature Programmed Oxidation (TPO):

    • Heat the spent catalyst under a controlled flow of air or oxygen while monitoring its weight.

    • Interpretation: A weight loss at high temperatures corresponds to the combustion of deposited coke. The amount of weight lost can quantify the extent of coking.

Protocol 3.2: General Regeneration of a Fouled/Coked Solid Catalyst

Objective: To remove carbonaceous deposits from a catalyst surface and restore its activity. Warning: This procedure involves high temperatures and should be performed with appropriate safety precautions.

Methodology:

  • Solvent Wash (Optional):

    • Place the spent catalyst in a flask and wash it with a suitable solvent (e.g., toluene, ethanol) at a moderate temperature (50-60°C) for 1-2 hours to remove loosely bound organic residues.

    • Decant the solvent and dry the catalyst in a vacuum oven at 100-120°C.

  • Calcination (Coke Removal):

    • Place the dried catalyst in a tube furnace.

    • Begin flowing a dilute stream of air (e.g., 5% O₂ in N₂) over the catalyst bed.

    • Slowly ramp the temperature (e.g., 2-5°C/min) to a target calcination temperature (typically 400-550°C, consult catalyst specifications). A slow ramp is crucial to prevent thermal shock and uncontrolled combustion that could damage the catalyst.

    • Hold at the target temperature for 3-5 hours until coke combustion is complete (indicated by the cessation of CO₂ evolution, if monitored).

    • Cool the catalyst slowly to room temperature under an inert gas (N₂) flow.

  • Post-Regeneration Validation:

    • Characterize the regenerated catalyst using the methods in Protocol 3.1 to confirm the removal of coke and the restoration of surface area.

    • Perform a test reaction under standard conditions to quantify the recovery of catalytic activity. A successful regeneration should restore activity to >90% of the fresh catalyst.

Visualizing the Regeneration Workflow

G start Spent Catalyst (Deactivated by Coking) wash Step 1: Solvent Wash (Optional) Removes heavy organics start->wash dry Step 2: Drying (Vacuum Oven, 120°C) Removes residual solvent wash->dry calcine Step 3: Calcination (400-550°C, Dilute Air) Burns off coke deposits dry->calcine validate Step 4: Validation (BET, TGA, Test Reaction) Confirm activity restoration calcine->validate finish Regenerated Catalyst (Ready for Reuse) validate->finish

Caption: Standard workflow for regenerating a coked solid catalyst.

References

  • Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass. IDEAS/RePEc.
  • Technical Support Center: Catalyst Deactivation in Esterification Reactions. Benchchem.
  • Studies on the Stability and Deactivation Mechanism of Immobilized Ionic Liquids in Catalytic Esterification Reactions. Langmuir - ACS Publications.
  • catalytic-performance-and-deactivation-mechanism-of-a-one-step-sulfonated-carbon-based-solid-acid-catalyst-in-an-esterification-reaction. Ask this paper | Bohrium.
  • Dieckmann condensation. Wikipedia.
  • Dieckmann Condensation. Chemistry LibreTexts.
  • Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
  • The Dieckmann Condensation. Organic Reactions.
  • Comparing catalytic activities for the synthesis of diethyl phenylmalonate. Benchchem.
  • Dieckmann Condensation. Organic Chemistry Portal.
  • Propose mechanisms for the two Dieckmann condensations just shown... Study Prep in Pearson+.
  • Special Issue on Catalyst Deactivation and Regeneration. MDPI.
  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI.

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Technical Support Center: Scaling Up Diethyl-2-carbethoxypimelate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Diethyl-2-carbethoxypimelate. This document is designed for researchers, chemists, and process engineers transitioning this synthesis from the laboratory bench to a pilot plant environment. We will explore the underlying chemistry, provide detailed protocols, and address common challenges through a practical, troubleshooting-focused Q&A format.

Synthesis Overview and Mechanism

Diethyl-2-carbethoxypimelate (also known as triethyl 1,1,5-pentanetricarboxylate) is a tri-ester commonly synthesized via a malonic ester synthesis pathway. This reaction involves the alkylation of a diethyl malonate enolate with a suitable halo-ester. The most common and efficient route is the reaction of diethyl malonate with ethyl 5-bromovalerate using sodium ethoxide as the base.

The core of this synthesis is a classic SN2 reaction where the resonance-stabilized enolate of diethyl malonate acts as a potent nucleophile.[1] The choice of sodium ethoxide as the base is critical; using the same alkoxide as the ester groups prevents transesterification, a common side reaction that would lead to a mixture of undesired ester products.[1]

Reaction Mechanism Diagram

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack (SN2) A Diethyl Malonate (pKa ≈ 13) C Resonance-Stabilized Enolate A->C Deprotonation B Sodium Ethoxide (NaOEt) B->C E Transition State C->E SN2 Attack D Ethyl 5-bromovalerate D->E F Diethyl-2-carbethoxypimelate (Product) E->F G Sodium Bromide (Byproduct) E->G

Caption: Reaction mechanism for Diethyl-2-carbethoxypimelate synthesis.

Lab-Scale vs. Pilot-Scale Protocols

Scaling a reaction from the benchtop to a pilot plant requires careful consideration of changes in mass transfer, heat transfer, and safety. The following tables outline a typical lab-scale protocol and provide adjusted parameters for a pilot-plant batch.

Table 1: Reagent and Parameter Comparison
ParameterLaboratory Scale (1 L Flask)Pilot Plant Scale (100 L Reactor)Key Scale-Up Consideration
Reagents
Anhydrous Ethanol250 mL25 LEnsure absolute dryness. Water significantly reduces yield.[2]
Sodium Metal11.5 g (0.5 mol)1.15 kg (50 mol)Addition must be slow and controlled under inert atmosphere into cooled ethanol.
Diethyl Malonate80 g (0.5 mol)8.0 kg (50 mol)Add dropwise to the formed sodium ethoxide solution to control the initial exotherm.
Ethyl 5-bromovalerate105 g (0.5 mol)10.5 kg (50 mol)Slow, subsurface addition is critical at scale to maintain temperature and ensure homogeneity.
Reaction Conditions
Initial Temperature0-5 °C (for Na addition)0-5 °C (for NaOEt formation)The larger mass requires a more robust cooling system (jacketed reactor).[3]
Reaction TemperatureReflux (~78 °C)75-80 °CMonitor internal temperature closely; avoid hot spots near reactor walls.
Reaction Time6-8 hours8-12 hoursReaction may be slower due to mixing limitations. Monitor by GC/HPLC for completion.
Agitation Speed400-600 RPM (Magnetic Stirrer)75-150 RPM (Impeller)Focus on achieving good mixing (vortex) rather than matching RPM. Tip speed is a better metric.[3]
Experimental Protocol: Laboratory Scale (1L)
  • Preparation: Assemble a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser (with drying tube), and an addition funnel. Ensure all glassware is oven-dried.

  • Base Formation: Charge the flask with 250 mL of anhydrous ethanol and cool in an ice bath. Under a nitrogen atmosphere, add 11.5 g of sodium metal in small pieces at a rate that maintains the temperature below 10 °C. Stir until all sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: Add 80 g of diethyl malonate dropwise via the addition funnel over 30 minutes, maintaining the temperature below 20 °C.

  • Alkylation: Add 105 g of ethyl 5-bromovalerate dropwise over 1 hour. After the addition is complete, heat the mixture to a gentle reflux and maintain for 6-8 hours.

  • Work-up: Cool the reaction to room temperature. Slowly pour the mixture into 500 mL of ice-cold water. Separate the organic layer. Wash the aqueous layer twice with 100 mL portions of diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[4] Remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield Diethyl-2-carbethoxypimelate.

Pilot Plant Scale-Up & Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the transition to pilot-scale production.

Q1: The reaction yield dropped significantly in the pilot reactor compared to the lab. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often traced back to a few key factors:

  • Moisture Contamination: At a larger scale, there are more opportunities for atmospheric moisture to enter the system (e.g., through transfer lines, manways). Water reacts with sodium ethoxide, quenching the base and preventing the formation of the necessary malonate enolate. Ensure all solvents are rigorously dried and the reactor is purged and maintained under a strict nitrogen blanket.[2]

  • Incomplete Base Formation: The reaction of sodium metal with ethanol is highly exothermic.[3] In a large reactor, if cooling is inefficient, localized boiling can occur, which may carry away sodium pieces or lead to incomplete dissolution. Ensure robust agitation and cooling are in place. Consider using commercially prepared sodium ethoxide solution for better control.

  • Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions like the elimination of ethyl 5-bromovalerate. The goal is to maintain a homogenous mixture throughout the reaction. The use of baffles in the reactor can significantly improve mixing efficiency.

Q2: We are observing a significant amount of an unknown impurity in the crude product at the pilot scale. How can we identify and mitigate it?

Answer: The most likely impurity is diethyl pimelate, formed from the hydrolysis of one of the ester groups followed by decarboxylation. This can happen under harsh work-up conditions.

  • Identification: Use GC-MS to identify the impurity by its mass fragmentation pattern. An authentic sample of diethyl pimelate can be used as a reference standard.

  • Mitigation:

    • Controlled Quench: The work-up quench is a critical step. Instead of pouring the reaction mass into water, consider a "reverse quench" by slowly adding the reaction mixture to a well-agitated, cooled vessel of water. This helps dissipate heat and prevents localized high pH.

    • Neutralization: After the initial quench, carefully neutralize the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~6-7 before performing extractions. Avoid strongly acidic or basic conditions.

Q3: The vacuum distillation is slow and the product seems to be darkening at the pilot scale. What's wrong?

Answer: This suggests potential thermal degradation of the product.

  • Problem: Diethyl-2-carbethoxypimelate has a relatively high boiling point. Prolonged exposure to high temperatures, even under vacuum, can cause decomposition. The larger volume and surface area in pilot-scale distillation equipment can lead to longer residence times at high temperatures.

  • Solution:

    • Improve Vacuum: Ensure your vacuum system is operating at maximum efficiency. A deeper vacuum lowers the boiling point, reducing thermal stress on the product.

    • Use Advanced Distillation: For pilot-scale and beyond, traditional batch distillation is often inefficient for high-boiling materials. Consider using a short-path distillation or wiped-film evaporator . These techniques minimize the residence time of the material on the heated surface, significantly reducing the risk of thermal decomposition and improving product color and purity.

Q4: We are struggling with emulsion formation during the aqueous work-up in the 100L reactor. How can we resolve this?

Answer: Emulsions are a common and frustrating issue when scaling up liquid-liquid extractions.

  • Cause: The presence of partially soluble salts and vigorous agitation can stabilize oil-in-water or water-in-oil mixtures.

  • Solutions:

    • Reduce Agitation: During extraction, use lower agitator speeds—just enough to ensure phase contact without high shear forces.

    • Add Brine: After the initial water wash, perform a wash with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion by "salting out" the organic components.[4]

    • Allow Settling Time: Increase the time allowed for the phases to separate. In a large reactor, this can take significantly longer than in a lab separatory funnel.

    • Phase Separators: For continuous or semi-continuous processes, consider installing an in-line phase separator or coalescer.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydride (NaH)? A: Yes, sodium hydride is a strong, non-nucleophilic base that can be used to form the enolate.[5] It is often used as a dispersion in mineral oil. The advantage is that it avoids the presence of ethanol during the alkylation. However, it requires an aprotic solvent like THF or Toluene, and extreme care must be taken due to the evolution of flammable hydrogen gas. For pilot-scale operations, the handling of large quantities of NaH dispersion can be more hazardous than handling sodium metal.

Q: What is the best analytical method to monitor reaction progress? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is ideal. It can effectively separate the starting materials (diethyl malonate, ethyl 5-bromovalerate) from the product. A small aliquot of the reaction mixture can be quenched, diluted, and injected to track the disappearance of the limiting reagent (typically the bromovalerate).

Q: Are there any critical safety concerns specific to this process at scale? A: Absolutely. The primary hazards are:

  • Sodium Metal/Ethoxide: Highly reactive and corrosive. The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. The entire process must be conducted under an inert atmosphere.

  • Flammable Solvents: Ethanol and any extraction solvents (like diethyl ether or ethyl acetate) are highly flammable. The pilot plant must be equipped with proper grounding, ventilation, and explosion-proof electronics.

  • Exothermic Reactions: Both the formation of sodium ethoxide and the SN2 alkylation can generate significant heat. A failure in the reactor's cooling system could lead to a runaway reaction.[3]

Pilot Plant Process Workflow

The following diagram outlines the logical flow of the Diethyl-2-carbethoxypimelate synthesis process in a pilot plant setting.

Caption: Pilot plant workflow for Diethyl-2-carbethoxypimelate synthesis.

References

  • Schaefer, J. P., & Bloomfield, J. J. (n.d.). The Dieckmann Condensation. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. [Link]

  • Abd-El-Aziz, A. S., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Aryl)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1.
  • Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes! [YouTube Video]. [Link]

  • Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • ResearchGate. (2013). Synthesis and Alkylation of Diethyl 6-Aryl-2-Oxo-1,2,3,6-Tetrahydropyrimidine-4,5-Dicarboxylates. [Link]

  • Gaonkar, S. L., et al. (2012). Synthesis and Crystal structure studies of Diethyl-(6-chloro-2-carbazolyl)
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alternative Reagents for Diethyl-2-carbethoxypimelate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, the strategic construction of carbocyclic and heterocyclic frameworks is paramount. Diethyl-2-carbethoxypimelate and its parent structure, diethyl pimelate, have traditionally served as reliable seven-carbon building blocks, particularly in the synthesis of seven-membered rings via the Dieckmann condensation. However, the demands of modern synthetic chemistry—greater efficiency, milder conditions, and enhanced stereocontrol—necessitate a broader toolkit. This guide provides an in-depth comparison of viable alternative strategies to the classical use of pimelate esters, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in navigating these synthetic challenges.

The Benchmark: Dieckmann Condensation of Pimelate Esters

The Dieckmann condensation is an intramolecular variant of the Claisen condensation, serving as a foundational method for the synthesis of cyclic β-keto esters.[1] For substrates like diethyl pimelate, this reaction provides a direct route to six-membered rings (2-oxocyclohexanecarboxylates), not the seven-membered rings one might initially expect from a seven-carbon chain due to the formation of a more stable six-membered ring. The formation of five- and six-membered rings is generally favored in Dieckmann condensations.[2] While seven-membered rings can be formed, yields are often lower and require high-dilution techniques to minimize intermolecular polymerization.[3]

The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl carbon of the other ester group, leading to a cyclic β-keto ester after acidic workup.[4]

Dieckmann_Condensation sub Diethyl Pimelate enolate Enolate Intermediate sub->enolate -EtOH base Base (e.g., NaOEt) cyclization Intramolecular Cyclization enolate->cyclization tetrahedral Tetrahedral Intermediate cyclization->tetrahedral elimination Elimination of Ethoxide tetrahedral->elimination product_enolate Product Enolate (Stabilized) elimination->product_enolate -EtO⁻ product Cyclic β-Keto Ester product_enolate->product workup Acidic Workup Intramolecular_Michael_Addition start Acyclic Precursor (with Michael Donor & Acceptor) activated Activated Intermediate (e.g., Enamine) start->activated catalyst Chiral Organocatalyst catalyst->activated Forms cyclization Intramolecular Michael Addition activated->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate hydrolysis Hydrolysis cyclic_intermediate->hydrolysis hydrolysis->catalyst Regenerates product Enantioenriched Cycloheptanone Derivative hydrolysis->product

Caption: Workflow for Organocatalyzed Intramolecular Michael Addition.

Performance Comparison
Reaction TypeSubstrateCatalystYieldStereoselectivityReference
Intramolecular Michael Addition Enals with β-diketone functionalityChiral primary amineUp to 88%Up to >100:1 dr, >99% ee[5]
Dieckmann Condensation Diethyl pimelateSodium ethoxideEfficient (quantitative data for 7-membered ring not specified)Not stereoselective[6]
Key Insights & Experimental Considerations
  • Stereocontrol: The primary advantage of the organocatalyzed intramolecular Michael addition is the high level of stereocontrol, which is crucial in the synthesis of chiral drugs and natural products.

  • Substrate Synthesis: This method requires the synthesis of a linear precursor containing both the Michael donor and acceptor moieties, which may involve more steps than simply starting with a pimelate derivative.

  • Catalyst Selection: The choice of the chiral organocatalyst is critical for achieving high enantioselectivity.

Alternative Strategy 2: The Meldrum's Acid Approach

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly versatile reagent in organic synthesis, often serving as a more reactive alternative to malonic esters. [7]Its high acidity (pKa ≈ 4.97) allows for easy deprotonation and subsequent alkylation or acylation reactions under mild conditions.

Substituted Meldrum's acid derivatives can be employed in cyclization reactions to form various ring systems. [8][9]The general strategy involves alkylating Meldrum's acid with a substrate containing a leaving group and a tethered functional group that can later participate in a ring-closing reaction. Thermal pyrolysis of Meldrum's acid derivatives can also generate highly reactive ketene intermediates, which can undergo intramolecular cyclizations. [7]

Meldrums_Acid_Workflow meldrums_acid Meldrum's Acid enolate Meldrum's Acid Enolate meldrums_acid->enolate base Base alkylation Alkylation with Bifunctional Reagent enolate->alkylation substituted_ma Substituted Meldrum's Acid alkylation->substituted_ma cyclization Intramolecular Cyclization substituted_ma->cyclization product Cyclic Product cyclization->product

Caption: General workflow for synthesis using Meldrum's acid.

Key Insights & Experimental Considerations
  • Reactivity: The high acidity of Meldrum's acid allows for the use of weaker bases for deprotonation compared to dialkyl malonates, which can improve functional group tolerance.

  • Conformational Effects: The success of cyclization reactions with Meldrum's acid derivatives can be highly dependent on the conformational preferences of the acyclic precursor. Studies have shown that conformations that are pre-organized for cyclization lead to successful reactions, while other conformations may be unreactive. [8][9][10]* Versatility: Pyrolysis of Meldrum's acid derivatives provides access to ketene intermediates, opening up a different set of synthetic possibilities for ring formation. [7]

Alternative Strategy 3: Umpolung Reactivity via the Corey-Seebach Reaction

The Corey-Seebach reaction provides a powerful method for reversing the normal polarity of a carbonyl group, a concept known as "umpolung". [11]An aldehyde, which is normally an electrophile at the carbonyl carbon, can be converted into a nucleophilic acyl anion equivalent. This is typically achieved by forming a 1,3-dithiane from the aldehyde, which can then be deprotonated with a strong base like n-butyllithium. [12] This lithiated dithiane can then react with various electrophiles. For constructing a 1,6-dicarbonyl precursor (which could be cyclized to a seven-membered ring system), one could envision a sequence where a dithiane-protected aldehyde is reacted with an electrophile containing a masked or protected carbonyl group. This approach allows for the formation of carbon-carbon bonds that are not accessible through standard enolate chemistry. [13]

Corey_Seebach_Reaction aldehyde Aldehyde dithiane 1,3-Dithiane aldehyde->dithiane dithiol 1,3-Propanedithiol lithiated_dithiane Lithiated Dithiane (Acyl Anion Equivalent) dithiane->lithiated_dithiane base n-BuLi alkylated_dithiane Alkylated Dithiane lithiated_dithiane->alkylated_dithiane electrophile Electrophile (E+) deprotection Deprotection (e.g., HgCl₂) alkylated_dithiane->deprotection ketone Ketone Product deprotection->ketone

Caption: The Corey-Seebach reaction for umpolung reactivity.

Representative Experimental Protocol: Formation and Alkylation of a Lithiated Dithiane

This protocol is a generalized procedure based on the principles of the Corey-Seebach reaction. [11][12] Materials:

  • Aldehyde

  • 1,3-Propanedithiol

  • Lewis acid catalyst (e.g., BF₃·OEt₂)

  • Anhydrous THF

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., an alkyl halide or epoxide)

  • Deprotection reagent (e.g., Mercury(II) chloride, N-chlorosuccinimide)

Procedure:

  • Dithiane Formation: The aldehyde is reacted with 1,3-propanedithiol in the presence of a Lewis acid catalyst to form the corresponding 1,3-dithiane.

  • Deprotonation: The dithiane is dissolved in anhydrous THF and cooled to a low temperature (e.g., -30 °C). n-Butyllithium is added dropwise to generate the lithiated dithiane.

  • Alkylation: The electrophile is added to the solution of the lithiated dithiane, and the reaction is allowed to warm to room temperature.

  • Workup and Deprotection: The reaction is quenched, and the alkylated dithiane is isolated. The dithiane is then hydrolyzed to reveal the ketone functionality.

Key Insights & Experimental Considerations
  • Synthetic Strategy: The Corey-Seebach reaction is a powerful tool in retrosynthetic analysis, allowing for disconnections that are not intuitive with standard carbonyl chemistry.

  • Reaction Conditions: This method requires strictly anhydrous conditions and the use of strong organolithium bases, which may not be compatible with all functional groups.

  • Deprotection: The deprotection of the dithiane can sometimes be challenging and may require the use of toxic mercury salts, although milder methods have been developed. [11]

Alternative Strategy 4: Organocuprate Conjugate Addition

For the synthesis of substituted pimelate frameworks, an alternative to starting with a pre-formed seven-carbon chain is to build it through conjugate addition. Organocuprates, also known as Gilman reagents (R₂CuLi), are excellent nucleophiles for 1,4-conjugate addition to α,β-unsaturated esters and ketones. This reaction is highly efficient for forming carbon-carbon bonds. [14] A synthetic strategy could involve the conjugate addition of an organocuprate to an α,β-unsaturated ester, which would introduce a substituent at the β-position. Subsequent chain extension and functional group manipulations could then lead to a substituted pimelate derivative, which could be cyclized or used in other transformations.

Organocuprate_Addition ab_unsat α,β-Unsaturated Ester addition 1,4-Conjugate Addition ab_unsat->addition gilman Gilman Reagent (R₂CuLi) enolate Enolate Intermediate addition->enolate product β-Substituted Ester enolate->product workup Aqueous Workup

Caption: Mechanism of organocuprate conjugate addition.

Key Insights & Experimental Considerations
  • Selectivity: Unlike more reactive organometallic reagents like Grignard or organolithium reagents, which tend to perform 1,2-addition to the carbonyl group, organocuprates selectively perform 1,4-addition. [15]* Substrate Scope: A wide variety of R groups can be introduced using Gilman reagents, including alkyl, vinyl, and aryl groups.

  • Reaction Conditions: These reactions are typically carried out at low temperatures (e.g., -78 °C) to ensure selectivity and prevent side reactions.

Comparative Summary and Outlook

The choice of a synthetic strategy to replace or supplement the use of Diethyl-2-carbethoxypimelate depends heavily on the specific target molecule, with particular emphasis on the desired substitution pattern and stereochemistry.

StrategyKey Advantage(s)Key Limitation(s)Best Suited For
Dieckmann Condensation Direct cyclization of readily available diesters.Often favors 5- or 6-membered rings; low stereocontrol; may require high dilution for larger rings.Synthesis of simple, unsubstituted or symmetrically substituted cyclic β-keto esters.
Intramolecular Michael Addition High stereoselectivity (enantio- and diastereocontrol).Requires synthesis of a more complex acyclic precursor.Asymmetric synthesis of complex, highly functionalized seven-membered rings.
Meldrum's Acid Approach High reactivity; mild conditions for C-C bond formation.Cyclization success is conformation-dependent; can be sterically hindered.Rapid construction of carbon chains and exploration of ketene-based cyclizations.
Corey-Seebach Reaction "Umpolung" reactivity allows for non-traditional bond formations.Requires strong bases and anhydrous conditions; dithiane deprotection can be harsh.Synthesizing 1,6-dicarbonyl compounds with substitution patterns not accessible via enolate chemistry.
Organocuprate Addition Selective 1,4-addition to form C-C bonds.Not a direct cyclization method; requires a multi-step sequence to build the full carbon skeleton.Introducing β-substituents to an existing carbon chain with high selectivity.

While Diethyl-2-carbethoxypimelate remains a useful building block, the modern synthetic chemist has a diverse array of powerful alternatives at their disposal. For the synthesis of complex, stereochemically rich seven-membered rings, organocatalyzed intramolecular Michael additions represent a superior strategy. When unique substitution patterns are required that defy standard enolate logic, the Corey-Seebach reaction offers an elegant solution through polarity reversal. Meldrum's acid provides a highly reactive platform for building carbon chains under mild conditions, and organocuprates allow for precise and selective carbon-carbon bond formation via conjugate addition. The optimal choice will always be dictated by a careful retrosynthetic analysis of the target molecule, balancing factors such as step economy, stereochemical control, and overall yield.

References

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A Researcher's Guide to the Spectroscopic Differentiation of Diethyl-2-carbethoxypimelate and Its Homologous Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of synthetic chemistry and drug development, the precise characterization of organic molecules is paramount. Diethyl-2-carbethoxypimelate, a tri-ester derivative of pimelic acid, and its simpler analogs—diethyl pimelate, diethyl suberate, and diethyl adipate—serve as important building blocks and intermediates. While structurally similar, their functional and chemical properties can vary significantly. Distinguishing these compounds requires a robust analytical approach. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate their unique structural fingerprints. We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights for unambiguous identification.

Molecular Structures: A Visual Overview

The primary structural differences among the selected compounds are the length of the central alkane chain and, in the case of our target molecule, the addition of a third carbethoxy group. This substitution breaks the molecular symmetry inherent in the other analogs, a key feature that manifests clearly in their respective spectra.

G cluster_0 Diethyl-2-carbethoxypimelate cluster_1 Diethyl Pimelate cluster_2 Diethyl Adipate cluster_3 Diethyl Suberate a a b b c c d d

Figure 1: Chemical structures of the target compound and its selected analogs.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus generates a unique resonance signal, providing a detailed map of the molecular framework.

¹H NMR: Unraveling Proton Environments

The ¹H NMR spectra of these esters are distinguished by the signals from the ethyl ester groups and the methylene protons of the pimelate backbone. The introduction of a carbethoxy group at the C2 position in Diethyl-2-carbethoxypimelate has a profound effect on the spectrum.

  • Ethyl Groups: All four compounds exhibit the characteristic signals of an ethyl group: a quartet around 4.1-4.2 ppm for the methylene protons (-OCH₂CH₃) coupled to a triplet around 1.2-1.3 ppm for the methyl protons (-OCH₂CH₃). The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.[1]

  • Alkyl Chain Protons:

    • For the symmetric analogs (Adipate, Pimelate, Suberate), the methylene protons on the backbone give rise to signals typically between 1.3 and 2.3 ppm. The protons alpha to the carbonyl groups (α-CH₂) are the most downfield (around 2.2-2.3 ppm) due to the electron-withdrawing effect of the carbonyl.

    • Diethyl-2-carbethoxypimelate breaks this symmetry. It will uniquely display a signal for the methine proton at the C2 position (-CH(CO₂Et)-). This proton, being alpha to two carbonyl groups, will be significantly deshielded and appear further downfield compared to the methylene protons. The remaining methylene protons on the backbone will be chemically non-equivalent, leading to more complex and overlapping multiplets.

Table 1: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ in ppm)

CompoundEthyl (-OCH₂CH₃)Ethyl (-OCH₂CH₃)α-CH₂ (to C=O)Backbone β, γ... CH₂Key Differentiating Signal
Diethyl Adipate[2]~4.1 (q)~1.2 (t)~2.3 (t)~1.6 (m)Symmetric pattern
Diethyl Pimelate~4.1 (q)~1.2 (t)~2.3 (t)~1.3-1.6 (m)Symmetric pattern
Diethyl Suberate[3]~4.1 (q)~1.2 (t)~2.3 (t)~1.3-1.6 (m)Symmetric pattern
Diethyl-2-carbethoxypimelate~4.2 (m)~1.3 (m)~2.2-2.4 (m)~1.4-1.9 (m)~3.4 (t) Methine (CH)

(Note: 'q' denotes quartet, 't' triplet, 'm' multiplet. Shifts are approximate and can vary with solvent and instrument.)

¹³C NMR: Counting the Carbons

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. The key diagnostic signals are the carbonyl carbons and the number of distinct resonances, which reflects molecular symmetry.

  • Carbonyl Carbons (C=O): Ester carbonyl carbons typically resonate in the range of 170-175 ppm.[4][5] All compounds will show a strong signal in this region. Diethyl-2-carbethoxypimelate is expected to show two distinct carbonyl signals due to the different chemical environments of the three ester groups (two are equivalent on the backbone, one is the substituent).

  • Ethyl Group Carbons: The -OCH₂- carbon appears around 60 ppm, and the terminal -CH₃ carbon is found upfield around 14 ppm.[4]

  • Alkyl Chain Carbons: These sp³ hybridized carbons resonate between 20-40 ppm. Due to symmetry, diethyl adipate, pimelate, and suberate will show fewer signals than the total number of carbons. For instance, diethyl adipate (C₁₀H₁₈O₄) has 10 carbons but will only show 5 signals due to its C₂ symmetry. Diethyl-2-carbethoxypimelate, lacking this symmetry, will display a unique signal for each of its carbon atoms.

Table 2: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ in ppm)

CompoundCarbonyl (C=O)-OCH₂-Alkyl Chain (CH₂/CH)-CH₃Number of Signals
Diethyl Adipate~173~60~24, ~34~145
Diethyl Pimelate~173~60~25, ~29, ~34~146
Diethyl Suberate[6]~173~60~25, ~29, ~34~146
Diethyl-2-carbethoxypimelate~172, ~169~61, ~60~25-52~1410 (expected)

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. For esters, the most prominent absorption bands are the C=O and C-O stretching vibrations.

  • C=O Stretch: All the analyzed esters will exhibit a very strong and sharp absorption band between 1735-1750 cm⁻¹ , which is characteristic of the carbonyl stretch of a saturated ester.[7][8] The presence of three ester groups in Diethyl-2-carbethoxypimelate might lead to a broadening or the appearance of a shoulder on this peak, but resolving distinct C=O stretches is often difficult.

  • C-O Stretch: Esters also show two distinct C-O stretching bands.[8][9] One for the C(=O)-O bond and another for the O-CH₂ bond. These typically appear as strong bands in the 1000-1300 cm⁻¹ region. This "Rule of Three" (one C=O and two C-O stretches) is a hallmark of esters.[8]

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

While IR is excellent for confirming the presence of the ester functional group, it is less powerful than NMR for distinguishing between these closely related homologs. The spectra will appear very similar, with subtle shifts in fingerprint region bands (below 1500 cm⁻¹) being the only minor differentiators.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=O Stretch (Ester)C-O Stretches (Ester)C-H Stretch (Aliphatic)
Diethyl Adipate[10][11]~1735~1040, ~1170~2870-2980
Diethyl Pimelate[12]~1735~1040, ~1175~2860-2980
Diethyl Suberate[3]~1735~1035, ~1170~2860-2980
Diethyl-2-carbethoxypimelate~1735 (Broad)~1030-1250 (Multiple)~2870-2980

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected for all compounds, corresponding to their respective molecular weights.

    • Diethyl Adipate: 202.25 g/mol [10]

    • Diethyl Pimelate: 216.27 g/mol [12][13]

    • Diethyl Suberate: 230.30 g/mol [3]

    • Diethyl-2-carbethoxypimelate: 288.34 g/mol [14]

  • Fragmentation Patterns: Aliphatic esters undergo characteristic fragmentation pathways.[15][16]

    • Loss of an ethoxy group (-•OCH₂CH₃): A peak at [M-45] is very common.

    • Loss of an ethyl group (-•CH₂CH₃): A peak at [M-29] can be observed.

    • McLafferty Rearrangement: This is a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the cleavage of the α-β bond. This results in charged and neutral alkene fragments.

    • Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group is also common.

For Diethyl-2-carbethoxypimelate, the fragmentation will be more complex. The initial loss of one of the ester groups (e.g., as •CO₂Et) is a likely pathway. The fragmentation pattern can help confirm the presence and position of the third ester group.

G start Sample Introduction (e.g., Direct Infusion, GC) ionize Ionization (e.g., Electron Impact - EI) start->ionize Vaporization ms Mass Analyzer (Separates ions by m/z) ionize->ms Ion Acceleration detect Detector ms->detect spectrum Mass Spectrum (Plot of Intensity vs. m/z) detect->spectrum analyze Data Analysis (Identify M+ and Fragments) spectrum->analyze

Figure 2: General experimental workflow for Mass Spectrometry analysis.

Experimental Protocols: A Self-Validating System

To ensure trustworthy and reproducible results, the following standardized protocols should be employed.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the ester into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz instrument). Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and the collection of 1024 or more scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra by setting the TMS peak to 0.00 ppm for ¹H and the residual CDCl₃ peak to 77.16 ppm for ¹³C.

Protocol 2: IR Spectroscopy Sample Preparation and Acquisition
  • Sample Preparation: As the samples are liquids, a neat spectrum can be obtained. Place one drop of the liquid ester onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Acquisition: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Background Scan: First, run a background scan with an empty beam path or clean salt plates to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation: Prepare a dilute solution of the ester (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for optimal separation and analysis.

  • GC Method: Inject 1 µL of the sample solution into the GC. Use a suitable capillary column (e.g., a DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • MS Method: Use Electron Impact (EI) ionization at 70 eV. Scan a mass range from m/z 40 to 400.

  • Data Analysis: Analyze the resulting chromatogram to find the peak corresponding to the compound. Examine the mass spectrum of that peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with known patterns for esters.

Conclusion

The spectroscopic comparison of Diethyl-2-carbethoxypimelate and its simpler, symmetric analogs reveals clear, distinguishing features. While IR spectroscopy confirms the universal presence of the ester functional group, it is the combination of NMR and Mass Spectrometry that provides definitive structural proof. ¹H and ¹³C NMR are exceptionally powerful in this context; the unique methine signal and the loss of symmetry in Diethyl-2-carbethoxypimelate produce unmistakable NMR spectra that are fundamentally different from the simpler, symmetric patterns of its homologous analogs. Furthermore, Mass Spectrometry provides unequivocal confirmation of the molecular weight, a primary differentiator in a homologous series. By employing the rigorous experimental protocols outlined, researchers can confidently and accurately characterize these important chemical entities.

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A Senior Application Scientist's Guide to the Structural Validation of Diethyl-2-carbethoxypimelate Using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the One-Dimensional Spectrum

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for initial characterization, its limitations become apparent with increasing molecular complexity. For a molecule like Diethyl-2-carbethoxypimelate, with its multiple ester functionalities and flexible aliphatic chain, the ¹H NMR spectrum can present a landscape of overlapping multiplets, making definitive assignments challenging. This guide provides a comprehensive, in-depth comparison of a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—to irrefutably validate the molecular structure of Diethyl-2-carbethoxypimelate. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The Target Molecule: Diethyl-2-carbethoxypimelate

To establish a clear framework for our analysis, we begin with the proposed structure of Diethyl-2-carbethoxypimelate. The numbering convention below will be used throughout this guide for all spectral assignments.

Chemical structure of Diethyl-2-carbethoxypimelate with numbered atoms for NMR analysis.

Figure 1: Structure of Diethyl-2-carbethoxypimelate with atom numbering for NMR assignment.

Based on standard functional group analysis, we can predict the approximate chemical shifts for each unique proton and carbon environment.

Atom Number Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity (¹H)
1, 1'-CH₃~1.25~14.2Triplet
2, 2'-OCH₂-~4.15~60.5Quartet
3, 3'C=O-~172.0-
4-CH-~3.40~52.0Triplet
5-CH₂-~1.90~30.0Multiplet
6-CH₂-~1.40~25.0Multiplet
7-CH₂-~1.65~29.0Multiplet
8-CH₂-~2.30~34.0Triplet
9C=O-~173.0-
10-OCH₂-~4.10~60.3Quartet
11-CH₃~1.23~14.1Triplet
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for Diethyl-2-carbethoxypimelate.

The Analytical Toolkit: A Comparative Overview of 2D NMR Experiments

To build a complete structural picture, we employ a trio of 2D NMR experiments. Each provides a unique piece of the puzzle, and their combined data provides a powerful, self-validating system.

Experiment Type of Correlation Information Gained Primary Use Case for This Molecule
COSY ¹H—¹H (through 2-3 bonds)Reveals proton-proton coupling networks.Mapping the connectivity of the aliphatic pimelate backbone (H4-H5-H6-H7-H8) and confirming the ethyl groups.
HSQC ¹H—¹³C (through 1 bond)Directly correlates each proton to its attached carbon.Assigning each proton signal to a specific carbon, confirming CH vs. CH₂ groups.
HMBC ¹H—¹³C (through 2-4 bonds)Connects proton signals to carbons over multiple bonds.Assembling the molecular skeleton by linking fragments, especially across carbonyls and the C4 methine.
Table 2: Comparison of key 2D NMR experiments for structural validation.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

Scientific integrity begins with robust data acquisition. The following protocol outlines the necessary steps for obtaining high-quality 2D NMR spectra for a small molecule like Diethyl-2-carbethoxypimelate.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the purified Diethyl-2-carbethoxypimelate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent choice is critical as its residual peak should not overlap with key analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector coil (typically >4 cm).[1]

  • Instrument Setup & 1D Spectra Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 500 MHz or higher is recommended for better signal dispersion).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire standard 1D ¹H and ¹³C{¹H} spectra. These are essential for setting the spectral width and referencing for the 2D experiments.

  • 2D Experiment Acquisition:

    • COSY (Correlation Spectroscopy): This homonuclear experiment reveals protons that are J-coupled.[1] The ¹H spectrum is plotted on both axes, and cross-peaks indicate coupling between protons.[2][3]

      • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

      • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals (~10 ppm).

      • Acquire a sufficient number of scans (e.g., 2-4) per increment to achieve a good signal-to-noise ratio.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[1][4][5] It is a proton-detected experiment, offering high sensitivity.[6][7]

      • Use a phase-sensitive, edited HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2). This allows for the differentiation of CH/CH₃ (positive phase, e.g., red) and CH₂ (negative phase, e.g., blue) signals.[6]

      • Set the F2 (¹H) dimension spectral width as determined from the ¹H spectrum.

      • Set the F1 (¹³C) dimension spectral width to cover all carbon signals (~200 ppm).

      • Optimize the number of scans (e.g., 2-8) based on sample concentration.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-4 bond) correlations between protons and carbons, which is crucial for connecting spin systems.[1][8][9]

      • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

      • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

      • The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.[1]

      • HMBC is less sensitive than HSQC, so an increased number of scans (e.g., 8-16) per increment is often required.[10]

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase correct the spectra (especially critical for HSQC and HMBC).

    • Calibrate the spectra using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl3 prep2 Transfer to NMR Tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Acquire 1D Spectra (¹H, ¹³C) acq1->acq2 acq3 Run 2D Suite: COSY, HSQC, HMBC acq2->acq3 proc1 2D Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectra proc2->proc3 Final Analysis Final Analysis proc3->Final Analysis

Caption: Experimental workflow for 2D NMR structural validation.

Data Interpretation: A Step-by-Step Structural Assembly

Now, we will walk through the interpretation of the expected 2D spectra to build the molecule piece by piece, demonstrating how each experiment provides irrefutable, interlocking evidence.

Step 1: Mapping the Proton Networks with COSY

The COSY spectrum reveals which protons are talking to each other through bonds. We expect to see two distinct, isolated spin systems.

  • Spin System 1 (Pimelate Backbone): A continuous chain of correlations is predicted, starting from the methine proton H4 and extending to the H8 methylene protons. We would expect to see cross-peaks connecting H4↔H5, H5↔H6, H6↔H7, and H7↔H8. This provides definitive evidence for the C4-C5-C6-C7-C8 aliphatic chain.

  • Spin System 2 (Ethyl Groups): We expect to see three identical but independent ethyl spin systems. Each will show a strong cross-peak between the quartet of the -OCH₂- group (H2, H2', H10) and the triplet of the -CH₃ group (H1, H1', H11). The absence of further correlations from these systems confirms they are terminal ethyl groups.

Caption: Key expected COSY correlations in Diethyl-2-carbethoxypimelate.

Step 2: Assigning Proton-Carbon Pairs with HSQC

The HSQC spectrum acts as a definitive map, linking each proton signal on the F2 axis to the carbon it is directly attached to on the F1 axis.[6]

  • The signal at ~3.40 ppm (H4) will correlate to the carbon at ~52.0 ppm (C4). In an edited HSQC, this peak would appear as a CH group (e.g., red).

  • The signals for H5, H6, H7, and H8 will each correlate to their respective carbon signals in the aliphatic region (~25-34 ppm). These would all appear as CH₂ groups (e.g., blue).

  • The three distinct -OCH₂- proton signals (~4.1-4.15 ppm) will correlate to their respective carbon signals (~60.3-60.5 ppm).

  • The three -CH₃ proton signals (~1.23-1.25 ppm) will correlate to their carbon signals (~14.1-14.2 ppm).

  • Crucially, the carbonyl carbons (C3, C3', C9) will be absent from the HSQC spectrum as they have no attached protons. This absence of signals is itself a key piece of information.

This experiment allows us to confidently assign every protonated carbon in the molecule, transforming our predicted chemical shift table into a validated assignment list.

Step 3: Assembling the Skeleton with HMBC

The HMBC spectrum is the final arbiter, providing the long-range connectivity information needed to piece the entire structure together. It shows correlations between protons and carbons separated by 2 or 3 bonds (and sometimes 4).[6][11]

Key Validating Correlations:

  • Connecting the Ethyl Esters: The methylene protons of the ethyl groups (H2, H2', H10) will show a strong correlation to the carbonyl carbons they are attached to via the ester oxygen (C3, C3', C9 respectively). This is a classic ³JCH coupling that confirms the ester functionalities.

  • Placing the Carbethyoxy Group at C2: This is the most critical assignment. The methine proton H4 will show correlations to:

    • The carbonyl carbon C3' of its own carbethoxy group (²JCH).

    • The carbonyl carbon C3 of the ester group on the main chain (²JCH).

    • The adjacent methylene carbon C5 in the pimelate chain (²JCH).

    • The carbon C6, two bonds away in the chain (³JCH).

  • Confirming the Pimelate Terminus: The methylene protons at H8, at the end of the chain, will show a crucial correlation to the terminal carbonyl carbon C9 (³JCH). This confirms the length of the 7-carbon backbone.

G H4 H4 C3 C3 (C=O) H4->C3 C3_prime C3' (C=O) H4->C3_prime C5 C5 H4->C5 H8 H8 C9 C9 (C=O) H8->C9 C7 C7 H8->C7 H10 H10 H10->C9

Caption: Crucial HMBC correlations for assembling the molecular backbone.

Conclusion: A Self-Validating Structural Proof

By systematically interpreting the data from COSY, HSQC, and HMBC experiments, we construct an unassailable argument for the structure of Diethyl-2-carbethoxypimelate.

  • COSY established the proton connectivity within the pimelate chain and the ethyl groups.

  • HSQC definitively paired each proton with its directly bonded carbon.

  • HMBC provided the final, critical links, connecting the isolated spin systems across the non-protonated carbonyl carbons and confirming the precise location of the carbethoxy substituent at the C2 position.

References

  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra.

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

  • Columbia University NMR Core Facility. HSQC and HMBC.

  • Heffron, G. 2D NMR FOR THE CHEMIST.

  • Organic With Grace. (2020). Introduction to HMBC.

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A Comparative Guide to Catalysts for Pimelic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pimelic Acid Esters

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, serves as a crucial building block in the chemical industry.[1] Its esters are valuable intermediates in the synthesis of polymers, pharmaceuticals, lubricants, and plasticizers.[1][2] The conversion of pimelic acid to its corresponding esters is achieved through esterification, a reversible reaction with an alcohol. The primary challenge in this process is achieving high yields of the desired diester while managing reaction times and purification costs. The choice of catalyst is paramount to overcoming these hurdles and dictates the overall efficiency, selectivity, and sustainability of the process.

This guide provides a comparative analysis of various catalytic systems for the esterification of pimelic acid, offering researchers and drug development professionals the insights needed to select the optimal catalyst for their specific application. We will delve into the mechanistic nuances, operational advantages, and inherent limitations of homogeneous, heterogeneous, and biocatalytic systems, supported by experimental data and protocols.

Catalyst Systems: A Comparative Overview

The esterification of pimelic acid, like other dicarboxylic acids, can be effectively catalyzed by three main classes of catalysts: homogeneous acids, heterogeneous solid acids, and enzymatic biocatalysts. Each class operates via distinct mechanisms and presents a unique profile of benefits and drawbacks.

Catalyst CategoryExamplesMechanismAdvantagesDisadvantages
Homogeneous Catalysts Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acidBrønsted acid catalysis in the liquid phaseHigh catalytic activity, low cost, readily available.[3][4][5]Corrosive, difficult to separate from the product, catalyst neutralization required, environmental concerns.[6][7]
Heterogeneous Catalysts Amberlyst-15, Zeolites (H-ZSM-5, H-Y), Sulfated Zirconia, Niobic AcidAcidic sites on a solid supportEasy separation and recovery, reusable, non-corrosive, reduced waste generation.[6][7][8]Potentially lower activity than homogeneous catalysts, mass transfer limitations, may require higher temperatures.[9]
Biocatalysts Lipases (e.g., from Candida antarctica, Rhizomucor miehei)Enzyme-catalyzed acyl transferHigh selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally benign.[10]Higher cost, lower stability at high temperatures, potential for inhibition, often requires immobilization.[11]

In-Depth Analysis of Catalyst Performance

Homogeneous Acid Catalysts: The Conventional Workhorse

Homogeneous catalysts, particularly strong mineral acids like sulfuric acid, have been traditionally used for esterification due to their high reactivity and low cost. The reaction proceeds via the classic Fischer-Speier esterification mechanism.

The kinetics of pimelic acid esterification with cyclohexanol in the presence of sulfuric acid have been studied, revealing a two-step reaction course.[3] The formation of the monoester is the first-order reaction with respect to the acid, and the subsequent formation of the diester is first-order with respect to the monoester.[3] While effective, the use of H₂SO₄ is fraught with challenges, including reactor corrosion, difficult and energy-intensive product purification, and the generation of acidic waste streams.[6][7]

Heterogeneous Solid Acid Catalysts: The Sustainable Alternative

Heterogeneous catalysts represent a greener and more process-friendly approach to esterification.[6] Their solid nature allows for easy separation from the liquid reaction mixture, enabling catalyst recycling and continuous processing.

Among the various solid acid catalysts, macroporous sulfonic acid resins like Amberlyst-15 have proven to be exceptionally effective for the esterification of dicarboxylic acids.[12][13] Amberlyst-15 is a polystyrene-based resin functionalized with sulfonic acid groups, providing strong Brønsted acidity.[13] Its high surface area and porous structure facilitate reactant access to the active sites.[12]

Studies on the esterification of other dicarboxylic acids, such as adipic acid, have shown that Amberlyst-15 is a highly active and reusable catalyst.[12] The yield of the diester is influenced by factors such as catalyst amount, molar ratio of reactants, and reaction temperature.[12] A key advantage of Amberlyst-15 is its ability to be regenerated and reused for multiple cycles without significant loss of activity.[12][13]

Zeolites are crystalline microporous aluminosilicates possessing both Brønsted and Lewis acid sites.[14][15] Their well-defined pore structure can impart shape selectivity to the reaction, potentially favoring the formation of specific ester products. The catalytic performance of zeolites in esterification is highly dependent on their acidity, pore size, and the hydrophobic/hydrophilic balance of their surface.[14][15] For instance, in the esterification of palmitic acid, the H-Y-60 zeolite showed high efficacy, achieving 100% conversion under mild conditions.[14] Various zeolites, including ZSM-5, FAU, and Beta zeolites, have been successfully employed for fatty acid esterification.[15]

Other promising solid acid catalysts include sulfated metal oxides (e.g., sulfated zirconia) and heteropolyacids.[8][16] Sulfated zirconia is considered a superacid and exhibits high thermal stability, making it suitable for high-temperature reactions.[16] Niobic acid (Nb₂O₅·nH₂O) has also been reported as an effective and reusable water-tolerant Lewis acid catalyst for related condensation reactions.[17] Lanthanide-based catalysts are also emerging as efficient options for transesterification reactions, indicating their potential for esterification as well.[18][19][20]

Biocatalysts: The Precision Tool

Lipases are enzymes that naturally hydrolyze fats but can be employed to catalyze esterification in non-aqueous or micro-aqueous environments.[10][11][21] Their primary advantage lies in their exceptional selectivity and ability to operate under mild reaction conditions, which is particularly beneficial for sensitive substrates.[10] Lipases from sources like Candida antarctica and Rhizomucor miehei have been successfully used for the esterification of various carboxylic acids.[22] However, the industrial application of lipases can be limited by their higher cost and lower operational stability compared to chemical catalysts. Immobilization of the enzyme on a solid support is often necessary to improve reusability and process stability.[11]

Experimental Protocols

Protocol 1: Esterification of Pimelic Acid using Amberlyst-15 (Heterogeneous)

This protocol is adapted from methodologies used for similar dicarboxylic acids.[12]

Materials:

  • Pimelic acid

  • Alcohol (e.g., ethanol, butanol)

  • Amberlyst-15 catalyst

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Catalyst Preparation: Wash the Amberlyst-15 resin with the alcohol to be used in the reaction, followed by drying in an oven at 80-100 °C for several hours to remove moisture.

  • Reaction Setup: To a round-bottom flask, add pimelic acid, a molar excess of the alcohol (e.g., 1:10 acid to alcohol molar ratio to favor diester formation), the pre-treated Amberlyst-15 catalyst (e.g., 10 wt% with respect to pimelic acid), and toluene.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by analyzing aliquots using techniques like GC-MS or titration of the remaining carboxylic acid.

  • Product Isolation: After the reaction reaches completion (or desired conversion), cool the mixture to room temperature. Filter the reaction mixture to recover the Amberlyst-15 catalyst.

  • Purification: Remove the excess alcohol and solvent from the filtrate using a rotary evaporator. The crude ester can be further purified by vacuum distillation or column chromatography.

  • Catalyst Regeneration: Wash the recovered Amberlyst-15 catalyst with a solvent like acetone, followed by the alcohol, and dry as in step 1. The catalyst is now ready for reuse.[12]

Protocol 2: Esterification of Pimelic Acid using Sulfuric Acid (Homogeneous)

This protocol is based on the general procedure for Fischer-Speier esterification.[3]

Materials:

  • Pimelic acid

  • Alcohol (e.g., cyclohexanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pimelic acid in a large excess of the alcohol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress via TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the ester with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

  • Purification: Purify the crude product by vacuum distillation.

Visualizing the Process

Mechanism and Workflow Diagrams

Caption: General mechanism of acid-catalyzed Fischer-Speier esterification.

Heterogeneous_Catalysis_Workflow A 1. Mix Reactants (Pimelic Acid, Alcohol) & Catalyst (e.g., Amberlyst-15) B 2. Heat to Reflux with Water Removal (Dean-Stark) A->B C 3. Monitor Reaction (GC, Titration) B->C D 4. Cool & Filter C->D E Product Stream (Ester, Solvent, Alcohol) D->E Filtrate F Solid Catalyst D->F Solid G 5. Evaporate Solvent & Excess Alcohol E->G K 5a. Wash Catalyst (Solvent, Alcohol) F->K H Crude Ester G->H I 6. Purify (Distillation/Chromatography) H->I J Pure Ester I->J L 6a. Dry Catalyst K->L M Recycled Catalyst L->M M->A Reuse

Caption: Experimental workflow for pimelic acid esterification using a heterogeneous catalyst.

Conclusion and Future Outlook

The choice of catalyst for pimelic acid esterification is a critical decision that balances reaction efficiency with process sustainability and economics.

  • Homogeneous catalysts like sulfuric acid offer high activity but are hampered by significant downstream processing and environmental issues.

  • Biocatalysts provide unparalleled selectivity under mild conditions but face challenges of cost and stability.

  • Heterogeneous solid acid catalysts , particularly ion-exchange resins like Amberlyst-15 and zeolites, emerge as the most promising option for industrial applications. They offer a robust combination of good activity, excellent reusability, and environmentally friendly processing.

Future research should focus on the development of novel solid acid catalysts with enhanced activity, stability, and water tolerance, allowing for even more efficient and sustainable production of pimelic acid esters. The exploration of flow chemistry systems utilizing packed-bed reactors with these heterogeneous catalysts could further intensify the process, leading to higher throughput and reduced operational costs.

References

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  • MDPI. (2024). The Influence of Basicity/Acidity of Lanthanum Systems on the Activity and Selectivity of the Transesterification Process.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. Diethyl-2-carbethoxypimelate, a key building block in various synthetic pathways, is no exception. Its impurity profile can significantly impact reaction yields, introduce confounding variables in biological assays, and compromise the integrity of final active pharmaceutical ingredients. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this tri-ester, offering field-proven insights into methodology, data interpretation, and the strategic selection of the most appropriate technique for a given objective.

Introduction: Why Purity Matters

Diethyl-2-carbethoxypimelate is typically synthesized via a Michael addition of diethyl malonate to diethyl glutaconate. The reaction, while generally robust, can yield a variety of impurities. These include unreacted starting materials, byproducts from side reactions, and residual solvents. The presence of these impurities can inhibit subsequent cyclization reactions or introduce toxic moieties into a drug candidate. Therefore, a multi-faceted analytical approach is essential to not only quantify the purity but also to identify and characterize any contaminants. This guide focuses on the practical application of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy as the principal tools for this assessment.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Gas chromatography is a premier technique for separating and quantifying volatile and thermally stable compounds like Diethyl-2-carbethoxypimelate. Its high resolution and sensitivity make it ideal for detecting trace-level impurities.

Principle of Operation

In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., Helium or Nitrogen) pushes the vaporized sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. Compounds with higher volatility and lower affinity for the stationary phase travel faster and elute first. A Flame Ionization Detector (FID) is commonly used for quantification, as it provides a response that is directly proportional to the mass of carbon atoms, making it an excellent choice for purity analysis by area percent.

Experimental Protocol: A Self-Validating System

A robust GC method is a self-validating one. This protocol incorporates system suitability checks to ensure the instrument is performing correctly before sample analysis.

Step 1: Instrument and Column Selection

  • Instrument: Agilent 6890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID)[1].

  • Column: A mid-polarity capillary column, such as a DB-17MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is an excellent starting point[1]. This choice is causal; the phenyl content in the stationary phase provides favorable interactions for separating esters and related impurities.

Step 2: Sample Preparation

  • Accurately weigh ~10 mg of the synthesized Diethyl-2-carbethoxypimelate.

  • Dissolve in 1.0 mL of a high-purity solvent like ethyl acetate or dichloromethane. GC samples must be dilute to prevent column overload and peak distortion[2].

  • Vortex until fully dissolved. The final concentration should be approximately 10 mg/mL.

Step 3: Chromatographic Conditions

  • Injector Temperature: 250°C. This ensures rapid and complete vaporization without causing thermal degradation.

  • Detector Temperature: 280°C[3].

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min[3].

    • Final Hold: Hold at 280°C for 5 minutes to ensure all components elute.

  • Injection Volume: 1 µL with a split ratio of 50:1.

Step 4: System Suitability and Analysis

  • Blank Injection: First, inject a sample of pure solvent to ensure no interfering peaks are present from the system or solvent.

  • Standard Injection: Inject a certified reference standard of Diethyl-2-carbethoxypimelate to determine its retention time and peak shape.

  • Sample Injection: Inject the prepared sample solution.

  • Purity Calculation: Purity is typically calculated using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Data Interpretation

A chromatogram from a high-purity sample will show one major peak at the characteristic retention time for Diethyl-2-carbethoxypimelate. Any other peaks are considered impurities. The relative area of each impurity peak corresponds to its approximate percentage in the sample. Peaks eluting before the main product are typically more volatile (e.g., residual solvents or lower molecular weight starting materials), while later-eluting peaks are less volatile (e.g., byproducts of dimerization). For unequivocal identification of these impurity peaks, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard[4][5].

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range of Analytes

While GC is excellent for volatile compounds, HPLC is more versatile and can analyze a wider range of molecules, including those that are not thermally stable. For Diethyl-2-carbethoxypimelate, which lacks a strong UV chromophore, detection can be a challenge but is achievable at low UV wavelengths.

Principle of Operation

HPLC operates on a similar principle to GC, but the mobile phase is a liquid pumped under high pressure through a column packed with a solid stationary phase. For esters like our target compound, Reverse-Phase HPLC (RP-HPLC) is most common. In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water). Non-polar compounds are retained longer on the column. A UV detector is often used, though its sensitivity depends on the analyte's ability to absorb UV light.

Experimental Protocol: A Self-Validating System

Step 1: Instrument and Column Selection

  • Instrument: Waters Alliance HPLC System or equivalent, with a photodiode array (PDA) or tunable UV detector.

  • Column: A C18 column (e.g., Kromasil 100-5C18, 250 x 4.6 mm, 5 µm) is a standard choice for separating compounds of moderate polarity[6].

Step 2: Sample Preparation

  • Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulates that could damage the column.

Step 3: Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 3.5) is often effective for dicarboxylic acids and their esters[6]. A good starting point is a 75:25 ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Since Diethyl-2-carbethoxypimelate lacks a strong chromophore, detection should be set to a low wavelength, such as 205-210 nm, where the ester carbonyl group absorbs[6].

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Injection Volume: 10 µL.

Step 4: System Suitability and Analysis

  • System Equilibration: Run the mobile phase through the system until a stable baseline is achieved.

  • Blank and Standard Injections: As with GC, inject a solvent blank and a reference standard to establish the baseline and the main peak's retention time.

  • Sample Injection: Analyze the filtered sample.

  • Peak Purity Analysis: If using a PDA detector, perform a peak purity analysis on the main peak. This compares UV spectra across the peak to check for co-eluting impurities, which is a powerful self-validating feature[7][8].

Data Interpretation

The HPLC chromatogram provides similar information to the GC trace. The purity is calculated by area percent. The advantage of the PDA detector is the ability to confirm that a single peak corresponds to a single compound. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates a co-eluting impurity is present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR is an unparalleled tool for structural elucidation and can also serve as a primary method for quantitative purity assessment (qNMR). It is a non-destructive technique that provides rich structural information.

Principle of Operation

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of the molecule's structure. Impurities will have their own distinct sets of peaks.

Experimental Protocol: Quantitative NMR (qNMR)

Step 1: Instrument and Sample Preparation

  • Instrument: Bruker 400 MHz NMR spectrometer or equivalent[9].

  • Sample Preparation:

    • Accurately weigh ~20 mg of the synthesized Diethyl-2-carbethoxypimelate.

    • Accurately weigh ~10 mg of a high-purity, certified internal standard. The standard must have a simple spectrum with at least one peak that does not overlap with any sample peaks. Dimethyl sulfone or 1,3,5-trimethoxybenzene are good candidates.

    • Dissolve both the sample and the internal standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Step 2: ¹H NMR Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Crucially, set a long relaxation delay (e.g., 30 seconds) to ensure all protons have fully relaxed between scans. This is essential for accurate integration and quantification.

  • Number of Scans: 16 or more to achieve a good signal-to-noise ratio.

Step 3: Data Processing and Purity Calculation

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the area of a well-resolved peak from the analyte and a peak from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral area

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Data Interpretation

The ¹H NMR spectrum of pure Diethyl-2-carbethoxypimelate will show characteristic signals for the ethyl ester groups (triplets and quartets) and the pimelate backbone protons. Any additional peaks are indicative of impurities. By identifying the chemical shifts and coupling patterns of these impurity peaks, one can often deduce their structures (e.g., residual diethyl malonate). The qNMR calculation provides a highly accurate, absolute measure of purity, traceable to a certified standard.

Comparative Analysis and Workflow

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, or high throughput.

Parameter Gas Chromatography (GC-FID) HPLC-UV/PDA NMR Spectroscopy (qNMR)
Primary Use Quantitative purity of volatile compoundsQuantitative purity of a wide range of compoundsAbsolute quantitative purity & structural ID
Sensitivity High (ng to pg level)Moderate (µg to ng level)Low (mg level)
Quantitative Accuracy Good (Area %); Excellent with standardGood (Area %); Excellent with standardExcellent (Primary method)
Impurity ID Possible with GC-MSPossible with LC-MS/PDAExcellent (structural information)
Destructive? YesYes (sample is consumed)No (sample can be recovered)
Throughput HighHighLow to Moderate
Cost (Instrument) ModerateModerate to HighHigh
Recommended Workflow

A comprehensive assessment of purity should ideally follow a structured workflow that leverages the strengths of each technique.

G cluster_0 Purity Assessment Workflow Sample Synthesized Diethyl-2- carbethoxypimelate Sample GC_Screen Initial Screening: GC-FID Sample->GC_Screen Purity_Check Purity > 98%? GC_Screen->Purity_Check HPLC_Confirm Orthogonal Confirmation: HPLC-PDA Purity_Check->HPLC_Confirm Yes Fail Repurify or Resynthesize Purity_Check->Fail No NMR_ID Impurity Identification & Absolute Quantification: ¹H NMR / qNMR HPLC_Confirm->NMR_ID Pass Release for Downstream Use NMR_ID->Pass Report Final Purity Report Pass->Report Fail->Report

Caption: Recommended workflow for comprehensive purity analysis.

This logical progression ensures a rapid initial assessment by GC, followed by confirmation with an orthogonal method (HPLC) to eliminate method-specific biases. Finally, NMR is employed for definitive structural confirmation and absolute quantification, providing the highest level of analytical trust.

Method Selection Decision Tree

G cluster_1 Analytical Method Selection Start What is the primary goal? Goal1 Rapid Purity Check (Area %) Start->Goal1 Goal2 Identify an Unknown Impurity Start->Goal2 Goal3 Absolute Purity (Primary Standard) Start->Goal3 Method1 Use GC-FID or HPLC-UV Goal1->Method1 Method2 Use GC-MS or LC-MS Goal2->Method2 Method3 Use Quantitative NMR (qNMR) Goal3->Method3

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

Assessing the purity of Diethyl-2-carbethoxypimelate is a critical step in ensuring the quality and reliability of scientific research and drug development. No single method is universally superior; instead, a strategic combination of techniques provides the most comprehensive and trustworthy results. Gas Chromatography offers rapid and sensitive screening, HPLC provides orthogonal confirmation and versatility, and NMR delivers unequivocal structural proof and absolute quantification. By understanding the principles and practical application of each method, researchers can confidently characterize their synthesized materials, paving the way for successful downstream applications.

References

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  • Labcompliance. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods for diethyl phthalate.
  • ResearchGate. (n.d.). Mass spectra ethanol, diethyl ether, dichloromethane, chloroform, ethyl...
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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the cytotoxic potential of Diethyl-2-carbethoxypimelate and related aliphatic and aromatic dicarboxylic acid esters. In the absence of direct cytotoxicity data for Diethyl-2-carbethoxypimelate in publicly accessible literature, this document establishes a predictive framework by examining the structure-activity relationships and reported cytotoxic effects of analogous compounds. The information herein is intended for researchers, scientists, and professionals in drug development and chemical safety assessment, offering both synthesized data and detailed experimental protocols for in-house evaluation.

Introduction: The Rationale for Cytotoxicity Profiling of Aliphatic Esters

Diethyl-2-carbethoxypimelate belongs to the broad class of dicarboxylic acid esters, compounds that serve as important intermediates in the synthesis of pharmaceuticals, polymers, and specialty chemicals.[1] Given their potential for human and environmental exposure, a thorough understanding of their cellular toxicity is paramount for risk assessment and the development of safer alternatives.

The cytotoxic potential of an ester is intrinsically linked to its chemical structure: the length of the dicarboxylic acid chain, the nature of the alcohol moieties, and the presence of additional functional groups. These features dictate the compound's physicochemical properties, such as lipophilicity and susceptibility to enzymatic hydrolysis, which in turn govern its interaction with cellular systems. This guide will explore these relationships by comparing pimelic acid esters to other relevant diesters.

Structural Comparison of Target Compounds

To build a comparative framework, we will examine compounds with structural similarities to Diethyl-2-carbethoxypimelate. The core structure is a seven-carbon dicarboxylic acid (pimelic acid) backbone.[2] Related compounds for comparison include esters of shorter-chain aliphatic dicarboxylic acids (e.g., adipic, succinic) and aromatic dicarboxylic acids (e.g., phthalates) to elucidate structure-activity relationships.

Compound NameStructureParent AcidKey Structural Features
Diethyl-2-carbethoxypimelate Triethyl 1,1,5-pentanetricarboxylatePimelic AcidSeven-carbon aliphatic chain with three ethyl ester groups.
Pimelic Acid Heptanedioic AcidPimelic AcidSeven-carbon aliphatic dicarboxylic acid.
Diethyl Adipate Diethyl hexanedioateAdipic AcidSix-carbon aliphatic chain with two ethyl ester groups.
Diethyl Succinate Diethyl butanedioateSuccinic AcidFour-carbon aliphatic chain with two ethyl ester groups.
Diethyl Phthalate (DEP) Diethyl benzene-1,2-dicarboxylatePhthalic AcidAromatic ring with two adjacent ethyl ester groups.
1,2-Benzene dicarboxylic acid, mono-2-ethylhexyl ester (DMEHE) 2-ethylhexyl hydrogen phthalatePhthalic AcidAromatic ring with one carboxylic acid and one ethylhexyl ester.

Comparative Cytotoxicity Data

CompoundCell LineAssayIncubation TimeIC50 ValueSource
Diethyl-2-carbethoxypimelate ---Data Not Available-
Pimelic Acid ---Generally low acute toxicity reported.[3][3]
Diethyl Phthalate (DEP) Rat (Oral LD50)In vivoAcute8600 mg/kg
1,2-Benzene dicarboxylic acid, mono-2-ethylhexyl ester (DMEHE) HepG2 (Hepatocellular Carcinoma)MTT24 h42 µg/mL[4]
1,2-Benzene dicarboxylic acid, mono-2-ethylhexyl ester (DMEHE) MCF-7 (Breast Adenocarcinoma)MTT24 h100 µg/mL[4]
1,2-Benzene dicarboxylic acid, mono-2-ethylhexyl ester (DMEHE) HaCaT (Human Keratinocyte)MTT24 h>250 µg/mL[4]
1,2-Benzene dicarboxylic acid, mono-2-ethylhexyl ester (DMEHE) NIH 3T3 (Mouse Fibroblast)MTT24 h>500 µg/mL[4]

Expert Interpretation: The available data on related compounds suggests that the cytotoxicity of dicarboxylic acid esters is highly dependent on the specific structure. For instance, DMEHE, a phthalate monoester, exhibits selective cytotoxicity towards cancerous cell lines (HepG2 and MCF-7) over non-cancerous lines (HaCaT and NIH 3T3).[4] Diethyl phthalate, a diester, shows low acute oral toxicity in rats. Pimelic acid itself is reported to have low toxicity.[3]

Based on these analogs, Diethyl-2-carbethoxypimelate, as a simple aliphatic triester, is predicted to exhibit low to moderate cytotoxicity. The primary mechanism of action would likely involve intracellular hydrolysis by esterase enzymes, leading to an increase in the intracellular concentration of the parent carboxylic acid and ethanol. This could potentially disrupt cellular pH homeostasis and mitochondrial function at high concentrations.

Potential Mechanisms of Ester-Induced Cytotoxicity

The cytotoxic effects of esters can be multifaceted. Understanding the potential mechanisms is crucial for interpreting experimental data.

  • Enzymatic Hydrolysis and Intracellular Acidosis : Esters can be hydrolyzed by intracellular esterases, releasing the parent carboxylic acid and the corresponding alcohol.[5] An accumulation of acidic byproducts can lower intracellular pH, disrupting enzymatic functions and metabolic pathways.

  • Mitochondrial Dysfunction : Some carboxylic acids and their metabolites can interfere with mitochondrial function. For example, fatty acid esters have been shown to induce apoptosis by impairing mitochondrial function and generating reactive oxygen species (ROS).[6]

  • Membrane Disruption : Lipophilic esters can intercalate into cellular membranes, altering their fluidity and integrity. This can lead to increased permeability and leakage of cellular contents, culminating in necrosis.

  • Oxidative Stress : The metabolism of these compounds can sometimes lead to the production of ROS, overwhelming the cell's antioxidant defenses and causing damage to DNA, proteins, and lipids.[7]

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Ester Diethyl-2-carbethoxypimelate (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Ester->Membrane Crosses membrane Hydrolysis Esterase-Mediated Hydrolysis Membrane->Hydrolysis Acid Pimelic Acid Derivative + Ethanol Hydrolysis->Acid Products Mitochondria Mitochondrial Dysfunction Acid->Mitochondria pH Intracellular Acidosis (↓pH) Acid->pH ROS Oxidative Stress (↑ROS) Mitochondria->ROS Apoptosis Apoptosis / Necrosis pH->Apoptosis ROS->Apoptosis

Caption: Potential mechanism of ester-induced cytotoxicity.

Standardized Protocols for Cytotoxicity Assessment

To enable researchers to conduct their own comparative studies, we provide detailed protocols for three common and robust in vitro cytotoxicity assays.[7][8][9] These assays measure different cellular parameters, providing a more complete picture of a compound's cytotoxic profile.

MTT Assay (Metabolic Activity)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of Diethyl-2-carbethoxypimelate and related compounds in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the untreated control.

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.

Protocol:

  • Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol.

  • Sample Collection : After incubation, carefully collect a 50 µL aliquot of the supernatant from each well.

  • LDH Reaction : Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.

  • Incubation : Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction : Add the stop solution provided with the kit.

  • Measurement : Read the absorbance at 490 nm.

  • Analysis : Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on this maximum.

Neutral Red Uptake Assay (Lysosomal Integrity)

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.

Protocol:

  • Cell Seeding and Treatment : Follow steps 1-3 from the MTT protocol.

  • Dye Incubation : Remove the treatment medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing and Extraction : Remove the dye-containing medium, wash the cells with PBS, and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Measurement : Shake the plate for 10 minutes and then read the absorbance at 540 nm.

  • Analysis : Calculate cell viability as a percentage relative to the untreated control.

Conclusion and Future Directions

While direct experimental data on the cytotoxicity of Diethyl-2-carbethoxypimelate remains elusive, a comparative analysis of structurally related dicarboxylic acid esters provides a valuable predictive framework. The available evidence suggests that simple aliphatic esters like Diethyl-2-carbethoxypimelate are likely to possess low to moderate cytotoxic potential, primarily mediated by intracellular hydrolysis and subsequent metabolic disruption. In contrast, aromatic esters like phthalates may exhibit more complex and selective toxicity profiles.

To definitively characterize the cytotoxic risk of Diethyl-2-carbethoxypimelate, empirical testing is essential. Researchers are encouraged to employ a battery of in vitro assays, such as the MTT, LDH, and Neutral Red protocols detailed in this guide, using a panel of relevant cell lines, including both cancerous and non-cancerous types. Such studies will provide the necessary data to perform a robust risk assessment and ensure the safe application of this and other novel chemical compounds.

References

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A Comparative Guide to the Synthesis of Diethyl-2-carbethoxypimelate: An Economic and Practical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of complex organic molecules, the selection of a synthetic route is a critical decision governed by factors of yield, purity, cost-effectiveness, and scalability. Diethyl-2-carbethoxypimelate, a tri-ester of significant interest as a versatile building block in the synthesis of various heterocyclic compounds and natural product analogues, presents a compelling case for such a methodological comparison. This guide provides an in-depth economic and practical analysis of two prominent synthetic strategies for its preparation: the classic Dieckmann condensation followed by C-acylation, and the elegant Michael addition. By examining the mechanistic underpinnings, experimental protocols, and comparative performance of these routes, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to make informed decisions in their synthetic endeavors.

Introduction to Diethyl-2-carbethoxypimelate and its Synthetic Challenges

Diethyl-2-carbethoxypimelate, with its seven-carbon backbone and three ester functionalities, offers multiple points for chemical modification. Its synthesis, however, requires careful strategic planning to ensure efficient and selective formation of the desired product. The primary challenge lies in the controlled formation of carbon-carbon bonds to construct the pimelate backbone while introducing the carbethoxy group at the C-2 position. This guide will dissect two classical yet powerful approaches to address this challenge.

Method 1: The Dieckmann Condensation Route

The Dieckmann condensation is a robust and time-honored method for the intramolecular cyclization of diesters to form cyclic β-keto esters.[1][2] This approach to Diethyl-2-carbethoxypimelate is a two-step process involving the initial formation of a cyclic intermediate, followed by an acylation to introduce the third ester group.

Reaction Mechanism

The synthesis commences with the intramolecular condensation of diethyl pimelate in the presence of a strong base, such as sodium ethoxide, to yield 2-carbethoxycyclohexanone.[3] The reaction proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group to form a cyclic tetrahedral intermediate.[2] Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester.

The second step involves the C-acylation of the resulting 2-carbethoxycyclohexanone. The acidic proton between the two carbonyl groups is readily removed by a base to form a stabilized enolate. This enolate then reacts with an acylating agent, such as ethyl chloroformate, to introduce the third carbethoxy group at the desired position, yielding Diethyl-2-carbethoxypimelate.

Dieckmann_Route start Diethyl Pimelate intermediate 2-Carbethoxycyclohexanone start->intermediate 1. NaOEt, Toluene, Reflux 2. H3O+ workup product Diethyl-2-carbethoxypimelate intermediate->product 1. NaH, THF 2. Ethyl Chloroformate Michael_Addition_Route start1 Diethyl Malonate product Diethyl-2-carbethoxypimelate start1->product 1. NaOEt, Ethanol 2. Diethyl Glutaconate 3. H3O+ workup start2 Diethyl Glutaconate start2->product

Figure 2: Workflow for the Michael Addition Route.

Experimental Protocol: Michael Addition Route
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol.

  • To the resulting sodium ethoxide solution, add 80.1 g (0.5 mol) of diethyl malonate.

  • To this mixture, add 93.1 g (0.5 mol) of diethyl glutaconate dropwise over 1 hour.

  • Heat the reaction mixture to reflux for 6 hours.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether, and wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain Diethyl-2-carbethoxypimelate. The yields for Michael additions of diethyl malonate to α,β-unsaturated esters are generally reported to be good to excellent. [4][5]

Comparative Analysis of Synthesis Methods

FeatureDieckmann Condensation RouteMichael Addition Route
Number of Steps TwoOne
Starting Materials Diethyl pimelate, Sodium, Toluene, Acetic Acid, Sodium Hydride, THF, Ethyl ChloroformateDiethyl malonate, Sodium, Ethanol, Diethyl glutaconate, Hydrochloric Acid
Atom Economy Lower, due to the formation of a cyclic intermediate and subsequent ring-opening acylation.Higher, as it is a direct addition reaction.
Typical Yields Moderate to good for both steps, with overall yields often in the range of 50-70%.Generally good to excellent, often exceeding 80%. [1]
Reaction Conditions Requires strong bases (sodium metal, sodium hydride) and anhydrous conditions. The first step involves reflux temperatures.Requires a strong base (sodium ethoxide) and reflux conditions.
Purification Two separate purification steps (distillation) are typically required.A single purification step (distillation) is usually sufficient.
Scalability Both steps are generally scalable, although handling large quantities of sodium metal and sodium hydride requires caution.Readily scalable and amenable to industrial production.
Cost & Availability of Reagents Diethyl pimelate and ethyl chloroformate are commercially available but may be more expensive than the starting materials for the Michael addition.Diethyl malonate and diethyl glutaconate are readily available and generally more cost-effective.
Environmental Considerations Use of toluene and THF as solvents. Generation of by-products from two separate reactions.Use of ethanol as a solvent, which is generally considered greener. Fewer by-products.

Conclusion and Recommendations

Both the Dieckmann condensation route and the Michael addition route are viable methods for the synthesis of Diethyl-2-carbethoxypimelate. However, a comparative analysis reveals distinct advantages for the Michael addition approach.

The Michael addition emerges as the more efficient and economical method due to its one-pot nature, higher atom economy, and generally higher yields. The use of more readily available and less expensive starting materials, coupled with a simpler purification process, makes it a more attractive option for both laboratory-scale synthesis and potential industrial applications. The use of ethanol as a solvent also aligns better with the principles of green chemistry.

The Dieckmann condensation route , while being a classic and reliable method, is a two-step process with lower overall atom economy and potentially lower overall yields. The requirement for two separate reactions and purifications adds to the time and resources needed. However, this route may be advantageous if diethyl pimelate is a readily available starting material or if the intermediate, 2-carbethoxycyclohexanone, is also a desired compound for other synthetic purposes.

For researchers and drug development professionals seeking a practical, efficient, and cost-effective synthesis of Diethyl-2-carbethoxypimelate, the Michael addition route is the recommended strategy . Its simplicity, high yields, and favorable economic and environmental profile make it the superior choice for the preparation of this versatile synthetic building block.

References

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  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • RSC Publishing. (2018, December 12). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. Retrieved from [Link]

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A Senior Application Scientist's Guide: Diethyl-2-carbethoxypimelate vs. Dimethyl Pimelate in Cyclization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of cyclic scaffolds, the choice of a linear precursor is a critical decision point that dictates reaction pathways, yields, and the potential for subsequent functionalization. Among the C7 dicarboxylic acid derivatives, dimethyl pimelate and diethyl-2-carbethoxypimelate are two common, yet fundamentally different, building blocks. This guide provides an in-depth comparison of their performance in two key ring-forming reactions: the Dieckmann condensation and the Acyloin condensation. We will explore the mechanistic nuances that arise from their distinct structures and provide field-proven insights to guide your selection process.

Part 1: Structural and Physicochemical Overview

At first glance, both molecules offer a seven-carbon chain suitable for forming six- or seven-membered rings. However, their reactivity is governed by subtle but profound structural differences.

  • Dimethyl Pimelate is a symmetrical diester derived from pimelic acid and methanol.[1][2] Its reactivity is characteristic of simple aliphatic diesters, with two equivalent sets of α-protons (at C2 and C6) available for deprotonation.

  • Diethyl-2-carbethoxypimelate is an asymmetrical triester. Its defining feature is a geminal-dicarbethoxy group at the C2 position, analogous to the structure of diethyl malonate. This structural motif dramatically increases the acidity of the C2 proton, making it the unequivocal site of initial deprotonation in base-catalyzed reactions.[3]

PropertyDimethyl PimelateDiethyl-2-carbethoxypimelate
Structure Dimethyl Pimelate StructureDiethyl-2-carbethoxypimelate Structure
CAS Number 1732-08-713348-93-1
Molecular Formula C₉H₁₆O₄C₁₄H₂₄O₆
Molecular Weight 188.22 g/mol 288.34 g/mol
Key Reactive Site (Base-Catalyzed) α-protons at C2 and C6 (pKa ≈ 25)α-proton at C2 (pKa ≈ 13)
Boiling Point 192-194 °C @ 100 mmHg155-157 °C @ 2 mmHg
Density ~1.02 g/mL~1.05 g/mL

Part 2: Comparative Performance in the Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction of diesters to form cyclic β-keto esters, driven by the formation of a stable enolate.[4][5] Here, the structural differences between our two substrates lead to divergent reaction pathways and products.

Dimethyl Pimelate: The Direct Route to a β-Keto Ester

In the presence of a suitable base (e.g., sodium methoxide), dimethyl pimelate undergoes a straightforward intramolecular Claisen condensation.[6] The methoxide abstracts an α-proton from either C2 or C6, and the resulting enolate attacks the distal ester carbonyl, forming a stable six-membered ring.

Reaction Pathway:

  • Enolate Formation: A methoxide ion deprotonates the α-carbon (C6).

  • Cyclization: The enolate attacks the C1 carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion.

  • Final Deprotonation: The highly acidic proton between the two carbonyls in the β-keto ester product is removed by methoxide, driving the equilibrium forward.

  • Acidic Workup: Protonation yields the final product, 2-carbomethoxycyclohexanone.

G cluster_0 Dieckmann Condensation: Dimethyl Pimelate A Dimethyl Pimelate B Enolate Intermediate A->B  1. NaOMe  (Deprotonation at C6) C Tetrahedral Intermediate B->C  2. Intramolecular  Attack on C1 D 2-Carbomethoxycyclohexanone (β-Keto Ester) C->D  3. -OMe⁻ Elimination  4. H₃O⁺ Workup

Caption: Workflow for Dimethyl Pimelate in Dieckmann Condensation.

Diethyl-2-carbethoxypimelate: A Versatile Route to Substituted Cyclohexanones

The high acidity of the C2 proton dictates a different course. The base will exclusively deprotonate this position, leading to an enolate that cyclizes onto the C7 ester carbonyl, again forming a six-membered ring.

Reaction Pathway:

  • Selective Enolate Formation: Sodium ethoxide deprotonates the highly acidic C2 proton.

  • Cyclization: The C2 enolate attacks the C7 ester carbonyl.

  • Elimination & Deprotonation: The intermediate eliminates ethoxide, and the resulting β-keto ester is deprotonated to drive the reaction.

  • Hydrolysis & Decarboxylation: Crucially, the product is a cyclic β-keto ester with a gem-dicarbethoxy group. Subsequent heating with aqueous acid (e.g., HCl) hydrolyzes all three ester groups, and the resulting β-keto diacid readily undergoes decarboxylation to yield cyclohexanone-2-carboxylic acid, which itself can decarboxylate to cyclohexanone under harsh conditions.

This multi-step, one-pot potential is the key advantage of this reagent. It doesn't just form a ring; it provides a handle for further synthesis (the remaining carboxylic acid) or a pathway to a simple cyclic ketone.

G cluster_1 Dieckmann & Decarboxylation: Diethyl-2-carbethoxypimelate A Diethyl-2-carbethoxypimelate B C2 Enolate (Highly Favored) A->B  1. NaOEt  (Selective Deprotonation) C Cyclic gem-Diester β-Keto Ester B->C  2. Cyclization  (Attack on C7) D Cyclohexanone-2-carboxylic acid C->D  3. H₃O⁺, Δ  (Hydrolysis & Decarboxylation)

Caption: Workflow for Diethyl-2-carbethoxypimelate Reaction.

Experimental Comparison & Expert Insights
FeatureDimethyl PimelateDiethyl-2-carbethoxypimelate
Primary Product 2-CarbomethoxycyclohexanoneCyclohexanone-2-carboxylic acid (after workup)
Key Advantage Direct, high-yield synthesis of a cyclic β-keto ester.Forms a versatile intermediate that can be decarboxylated to a simpler ketone or used for further elaboration.
Choice of Base Sodium Methoxide (to avoid transesterification)Sodium Ethoxide (to avoid transesterification)
Synthetic Utility Ideal for when the β-keto ester functionality is the desired endpoint.Superior for creating substituted cyclohexanones or when a subsequent decarboxylation is part of the synthetic plan.

Causality Behind Experimental Choices: The choice of an alkoxide base that matches the ester's alkyl group (methoxide for methyl esters, ethoxide for ethyl esters) is critical to prevent transesterification, which would lead to a mixture of products and complicate purification.

Part 3: Comparative Performance in the Acyloin Condensation

The Acyloin condensation is a reductive coupling of two esters using metallic sodium to form an α-hydroxy ketone.[7][8] This reaction proceeds through a radical mechanism and is highly effective for forming medium-to-large rings.[9][10]

Dimethyl Pimelate: A Reliable Substrate

Dimethyl pimelate is an excellent substrate for intramolecular Acyloin condensation. The two ester groups are reductively coupled to form a seven-membered ring, yielding 2-hydroxycycloheptanone (an acyloin). The reaction is typically performed in an inert, high-boiling solvent like xylene or toluene. The modern Rühlmann modification, which includes chlorotrimethylsilane (TMSCl) to trap the enediolate intermediate, significantly improves yields by preventing side reactions.[7]

G cluster_2 Acyloin Condensation: Dimethyl Pimelate A Dimethyl Pimelate B Radical Anion Dimer A->B  Na• (SET) C 1,2-Diketone Intermediate B->C  -2 MeO⁻ D Ene-diolate C->D  2 Na• E 2-Hydroxycycloheptanone (Acyloin) D->E  H₃O⁺ Workup

Caption: Mechanistic steps in the Acyloin Condensation.

Diethyl-2-carbethoxypimelate: A Poor Candidate

The presence of a third ester group and a highly acidic proton makes diethyl-2-carbethoxypimelate a problematic substrate for the Acyloin condensation.

Causality of Poor Performance:

  • Competing Reactions: The metallic sodium can react with the acidic C2 proton, leading to unproductive consumption of the reducing agent and formation of the sodium enolate.

  • Polymerization: With three reactive ester sites, intermolecular coupling becomes a significant risk, leading to the formation of oligomers and polymers rather than the desired intramolecular cyclization.

  • Lack of Selectivity: It is difficult to selectively couple the C1 and C7 esters while leaving the C2-carbethoxy group untouched under the harsh, heterogeneous conditions of the Acyloin reaction.

Expert Recommendation: For the synthesis of a cyclic acyloin from a C7 precursor, dimethyl pimelate is the unequivocally superior choice. Its simple, symmetrical structure ensures a clean, predictable intramolecular reaction with minimal side products.

Part 4: Detailed Experimental Protocols

Protocol 1: Dieckmann Condensation of Dimethyl Pimelate
  • Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen.

  • Reagents: Charge the flask with sodium methoxide (1.1 equivalents) suspended in dry toluene.

  • Addition: Add a solution of dimethyl pimelate (1.0 equivalent) in dry toluene dropwise via the dropping funnel over 1 hour, maintaining a gentle reflux.

  • Reaction: After the addition is complete, continue to heat the mixture at reflux for an additional 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and cautiously quench by adding dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-carbomethoxycyclohexanone.

Protocol 2: Acyloin Condensation of Dimethyl Pimelate (Rühlmann Modification)
  • Setup: A three-necked, round-bottomed flask is equipped with a high-speed mechanical stirrer and a reflux condenser. The apparatus is flame-dried under argon.

  • Reagents: Charge the flask with finely dispersed sodium metal (4.4 equivalents) in dry toluene. Add chlorotrimethylsilane (TMSCl, 2.2 equivalents).

  • Addition: Heat the mixture to reflux. Add a solution of dimethyl pimelate (1.0 equivalent) in dry toluene dropwise over 2-3 hours with vigorous stirring.

  • Reaction: Maintain reflux and vigorous stirring for an additional 12-16 hours.

  • Workup: Cool the mixture to room temperature and filter off the sodium chloride precipitate. Concentrate the filtrate under reduced pressure to obtain the crude bis-O-TMS-enediol ether.

  • Hydrolysis: Dissolve the crude product in tetrahydrofuran (THF) and add dilute aqueous HCl. Stir at room temperature for 1 hour.

  • Purification: Neutralize the mixture, extract with ether, wash the combined organic layers, dry, and concentrate. Purify the resulting crude 2-hydroxycycloheptanone by vacuum distillation or column chromatography.

Final Recommendations

The choice between diethyl-2-carbethoxypimelate and dimethyl pimelate is entirely dependent on the synthetic target.

  • Choose Dimethyl Pimelate for:

    • The direct and efficient synthesis of 2-carbomethoxycyclohexanone via the Dieckmann condensation.

    • The clean and reliable formation of 2-hydroxycycloheptanone via the Acyloin condensation.

  • Choose Diethyl-2-carbethoxypimelate for:

    • Synthesizing cyclohexanone-2-carboxylic acid or its derivatives.

    • Accessing a cyclic intermediate that can be readily alkylated or otherwise functionalized at the C2 position before a final decarboxylation step.

    • When the synthetic strategy involves a malonic ester-type cyclization followed by decarboxylation .

By understanding the fundamental reactivity differences imparted by their structures, researchers can leverage these C7 building blocks to achieve their synthetic goals with greater precision and efficiency.

References

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literature review of Diethyl-2-carbethoxypimelate applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Diethyl-2-carbethoxypimelate and its Analogs in Modern Organic Synthesis

This guide provides a comprehensive literature review of the applications of Diethyl-2-carbethoxypimelate and related pimelate esters for researchers, scientists, and drug development professionals. We will delve into the synthetic utility of this class of molecules, comparing their performance with other alternatives and providing supporting experimental data. This document will explore their role in the synthesis of complex molecular architectures, from heterocyclic scaffolds to functional polymers, underpinned by a discussion of the chemical principles that govern their reactivity.

Introduction: The Pimelate Backbone in Synthetic Chemistry

Pimelic acid, a seven-carbon dicarboxylic acid, and its corresponding esters are valuable building blocks in organic synthesis.[1][2] Their linear C7 scaffold offers flexibility and functionality that can be exploited to construct a variety of complex molecules. Diethyl pimelate, the diethyl ester of pimelic acid, serves as a key intermediate in the production of pharmaceuticals, polymers, and fragrances.[1]

The focus of this guide, Diethyl-2-carbethoxypimelate (CAS 53007-36-6) , is a more functionalized derivative of diethyl pimelate. The introduction of a third carbethoxy group at the C-2 position dramatically influences the molecule's reactivity, creating an active methylene group that opens up a wider range of synthetic possibilities. While specific, documented applications of Diethyl-2-carbethoxypimelate are not abundant in readily accessible literature, its structure suggests a high potential as a versatile precursor in various synthetic transformations. This guide will, therefore, explore the known applications of pimelate esters and extrapolate the potential utility of Diethyl-2-carbethoxypimelate based on its unique structural features and the fundamental principles of organic chemistry.

Comparative Reactivity: The Influence of the 2-Carbethoxy Group

The synthetic utility of pimelate esters is primarily dictated by the reactivity of their two ester functionalities. These can undergo hydrolysis, transesterification, reduction, and condensation reactions. However, the presence of a carbethoxy group at the 2-position in Diethyl-2-carbethoxypimelate introduces a key feature: an active methylene group . The protons on the carbon atom situated between the two carboxyl groups (at the C-2 position) are significantly more acidic than other methylene protons in the carbon chain. This increased acidity is due to the electron-withdrawing inductive effect of the two adjacent carbonyl groups and the ability of the resulting carbanion to be stabilized by resonance delocalization onto both carbonyl oxygens.

This structural modification makes Diethyl-2-carbethoxypimelate a potent nucleophile in its enolate form, rendering it an excellent candidate for a variety of carbon-carbon bond-forming reactions that are not as readily accessible with simple diethyl pimelate.

Key Synthetic Applications and Inferred Potential of Diethyl-2-carbethoxypimelate

Synthesis of Heterocyclic Compounds: The Dieckmann Condensation

The Dieckmann condensation is an intramolecular Claisen condensation of a dicarboxylic acid ester to form a cyclic β-keto ester.[3][4] This reaction is a powerful tool for the synthesis of five- and six-membered rings, which are prevalent structural motifs in a vast number of pharmaceuticals and natural products. Diethyl pimelate is a classic substrate for the Dieckmann condensation, yielding a six-membered ring, 2-carbethoxycyclohexanone.

General Reaction Scheme for Dieckmann Condensation of Diethyl Pimelate:

G reagent Diethyl Pimelate product 2-Carbethoxycyclohexanone reagent->product Dieckmann Condensation base Base (e.g., NaOEt)

Caption: Dieckmann condensation of diethyl pimelate.

For Diethyl-2-carbethoxypimelate, the presence of the additional carbethoxy group offers intriguing possibilities for the synthesis of more complex and highly functionalized heterocyclic systems. An intramolecular Dieckmann condensation could potentially lead to a substituted cyclohexanone derivative with multiple functional groups that can be further elaborated.

Carbon-Carbon Bond Formation via Michael Addition

The active methylene group in Diethyl-2-carbethoxypimelate makes it an excellent Michael donor . The Michael addition is the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6][7] This reaction is one of the most fundamental methods for the formation of carbon-carbon bonds in a mild and efficient manner.

In this context, Diethyl-2-carbethoxypimelate can be deprotonated with a suitable base to form a stabilized enolate, which can then add to a variety of Michael acceptors, such as α,β-unsaturated ketones, esters, nitriles, and nitro compounds. This would allow for the extension of the carbon chain and the introduction of new functionalities, leading to the synthesis of complex acyclic and cyclic molecules.

Illustrative Workflow for a Michael Addition using a Substituted Malonate Ester:

G start Substituted Malonate Ester (e.g., Diethyl-2-carbethoxypimelate) enolate Enolate Formation start->enolate Deprotonation base Base (e.g., NaOEt) addition Michael Addition enolate->addition acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) acceptor->addition product 1,5-Dicarbonyl Compound addition->product cyclization Further Cyclization/ Functionalization product->cyclization final_product Complex Target Molecule cyclization->final_product

Caption: Generalized workflow for a Michael addition.

Application in Polymer Chemistry for Drug Delivery

Pimelate-based polyesters are being explored for their potential in advanced drug delivery applications.[8] The incorporation of the flexible seven-carbon chain of pimelic acid into a polyester backbone can lower the glass transition temperature and increase the hydrophobicity of the polymer.[8] These properties are crucial for controlling the degradation rate of the polymer and the release kinetics of an encapsulated drug.

Table 1: Comparison of Properties of Polyesters Derived from Different Dicarboxylic Acids

Dicarboxylic AcidResulting PolymerKey PropertiesPotential Application
Succinic Acid (C4)Poly(alkylene succinate)Higher rigidity, faster degradationShort-term drug release
Adipic Acid (C6)Poly(alkylene adipate)Balanced flexibility and degradationGeneral drug delivery
Pimelic Acid (C7) Poly(alkylene pimelate) Increased flexibility, slower degradation Sustained-release drug delivery
Sebacic Acid (C10)Poly(alkylene sebacate)High flexibility, very slow degradationLong-term implants

This table presents a generalized comparison. Actual properties can vary significantly based on the diol used and the polymerization conditions.

While diethyl pimelate is a direct precursor for such polymers, Diethyl-2-carbethoxypimelate could be used to synthesize polyesters with pendant functional groups. The carbethoxy group could be maintained during polymerization and then used for post-polymerization modification, such as attaching targeting ligands or other drug molecules.

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for key reactions involving pimelate ester derivatives. These should be adapted and optimized for specific substrates and desired outcomes.

Dieckmann Condensation of a Pimelate Ester

Objective: To synthesize a cyclic β-keto ester from a pimelate diester.

Materials:

  • Diethyl pimelate (1 equivalent)

  • Sodium ethoxide (1.1 equivalents)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide and anhydrous toluene.

  • Heat the suspension to reflux with vigorous stirring.

  • Add a solution of diethyl pimelate in anhydrous toluene dropwise over 1 hour.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

Michael Addition of a Substituted Malonate to an α,β-Unsaturated Ketone

Objective: To form a 1,5-dicarbonyl compound via Michael addition.

Materials:

  • A substituted diethyl malonate (e.g., Diethyl-2-carbethoxypimelate) (1 equivalent)

  • An α,β-unsaturated ketone (e.g., methyl vinyl ketone) (1 equivalent)

  • Sodium ethoxide (catalytic amount, ~0.1 equivalents)

  • Anhydrous ethanol

  • Ammonium chloride solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted diethyl malonate in anhydrous ethanol.

  • Add the catalytic amount of sodium ethoxide and stir the mixture for 15 minutes at room temperature.

  • Add the α,β-unsaturated ketone dropwise to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting 1,5-dicarbonyl compound by column chromatography.

Conclusion

While direct applications of Diethyl-2-carbethoxypimelate are not extensively documented, its chemical structure strongly suggests its potential as a highly versatile and valuable building block in organic synthesis. The presence of an active methylene group, in addition to the pimelate backbone, makes it a prime candidate for the construction of complex heterocyclic systems and functionalized polymers. The principles of the Dieckmann condensation and Michael addition provide a solid foundation for exploring the synthetic utility of this molecule. Further research into the reactivity and applications of Diethyl-2-carbethoxypimelate is warranted and could lead to the development of novel synthetic routes to valuable target molecules in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to stimulate and inform such future investigations.

References

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Safety Operating Guide

Diethyl-2-carbethoxypimelate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Diethyl-2-carbethoxypimelate

As a Senior Application Scientist, my foremost objective is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide moves beyond a simple checklist, offering a detailed operational plan for the proper disposal of Diethyl-2-carbethoxypimelate (CAS No. 53007-36-6). The causality behind each step is explained to ensure that the protocol is not just followed, but understood, creating a self-validating system of safety within your laboratory.

The cornerstone of any chemical handling procedure is a thorough understanding of the substance itself. While a comprehensive Safety Data Sheet (SDS) for Diethyl-2-carbethoxypimelate is not widely available, information from suppliers and analogous ester compounds indicates it should be handled with standard precautions for laboratory chemicals. It is soluble in common organic solvents like dichloromethane, ether, ethyl acetate, and methanol.[1] The procedures outlined below are grounded in established principles of chemical waste management and are designed to ensure minimal risk to personnel and the environment.

Part 1: Hazard Assessment and Initial Safety

Before handling any waste, the first step is always a risk assessment. Based on data from similar diethyl esters, it is prudent to treat Diethyl-2-carbethoxypimelate as a potential mild irritant and a combustible liquid.[2] The primary risks stem from direct contact and the potential for generating chemical waste mixtures with more hazardous properties.

Immediate Safety Protocols:

  • Consult Institutional Guidelines: Your institution's Environmental Health & Safety (EHS) department is the ultimate authority. Always consult and adhere to their specific protocols for chemical waste.

  • Work in a Ventilated Area: All handling of Diethyl-2-carbethoxypimelate and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A non-negotiable aspect of laboratory safety is the correct use of PPE. The following table summarizes the requirements for handling this compound.

EquipmentSpecificationRationale
Eye Protection ANSI-approved safety gogglesProtects against potential splashes of the chemical or solvents.
Hand Protection Chemically resistant nitrile glovesProvides a barrier against dermal contact, which can cause irritation.[2][3]
Body Protection Standard laboratory coatPrevents contamination of personal clothing.

Part 2: Step-by-Step Disposal Workflow

The disposal of Diethyl-2-carbethoxypimelate should be managed through your institution's designated hazardous waste program. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. Disposing of organic substances via the sewer system can harm aquatic life and damage wastewater treatment infrastructure.[4][5][6]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designate a Waste Stream: Diethyl-2-carbethoxypimelate waste, particularly when dissolved in solvents like methanol or ethyl acetate, should be collected in a container designated for "Non-Halogenated Organic Waste."

  • Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, acids, or bases. Keep it separate from aqueous waste, solid waste, and halogenated solvent waste streams.

Step 2: Waste Collection and Containment
  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is clean and in good condition. Ensure the container material is compatible with all components of the waste mixture.

  • Leave Headspace: Fill the container to no more than 80% of its capacity. This headspace accommodates vapor expansion and reduces the risk of spills from overfilling.

  • Keep Containers Closed: The waste container must be securely sealed with a tight-fitting cap at all times, except when actively adding waste. Using a funnel that is then removed is standard practice.

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safe handling by waste management personnel.

  • Use an Official Waste Tag: Affix your institution's hazardous waste tag to the container as soon as you begin collecting waste.

  • Provide Complete Information: Clearly write the full chemical name, "Diethyl-2-carbethoxypimelate," and list all other constituents (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.

  • Date the Container: Record the date you start accumulating waste in the container.

Step 4: Temporary Storage
  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

  • Use Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.

The entire disposal workflow, from generation to pickup, can be visualized in the following decision-making diagram.

G Disposal Workflow for Diethyl-2-carbethoxypimelate cluster_0 In-Lab Procedures cluster_1 Final Disposal A Waste Generated (Pure compound or in solution) B Select Compatible Container (HDPE or Glass for Non-Halogenated Organics) A->B Segregate Waste C Affix & Fill Out Hazardous Waste Label B->C D Collect Waste in Fume Hood (Keep container closed when not in use) C->D E Store in Designated SAA (with Secondary Containment) D->E F Container is Full (<80% capacity) E->F G Arrange for Pickup (Contact Institutional EHS) F->G H Transfer to Licensed Waste Management Professional G->H

Caption: Decision workflow for handling Diethyl-2-carbethoxypimelate waste.

Part 3: Final Disposal and Spill Management

Arranging for Final Disposal

Once your waste container is full, do not allow it to accumulate. Contact your institution's EHS office to schedule a pickup. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).

Emergency Procedures for Spills

In the event of a spill, your immediate actions are crucial for safety.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area and contact your institution's emergency response team.

  • Cleanup (for small, manageable spills):

    • Wear your full PPE.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or cat litter.[2]

    • Carefully scoop the absorbent material into a designated waste bag or container.

    • Label the container as "Spill Debris containing Diethyl-2-carbethoxypimelate" and list any solvents.

    • Dispose of the spill debris as hazardous waste.

    • Decontaminate the area with soap and water.

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • General Laboratory Safety Guidelines. (n.d.). ETH Zurich. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Material Safety Data Sheet for Diethyl Phthalate. (2005). ScienceLab.com. Retrieved from [Link]

  • Insights into the toxic impact of long-term exposure to diethyl phthalate on commercially important species Catla (Labeo catla). (2022). Environmental Science and Pollution Research. Retrieved from [Link]

  • Opinion on diethyl phthalate. (2001). European Commission. Retrieved from [Link]

  • Hazards of diethyl phthalate (DEP) exposure: A systematic review of animal toxicology studies. (2021). Environment International. Retrieved from [Link]

  • Environmental and human health concerns relating to diethyl phthalate (DEP). (2004). Greenpeace Research Laboratories. Retrieved from [Link]

  • Toxicity study of diethyl phthalate on Clarias gariepinus fingerlings. (2014). SciSpace. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl-2-carbethoxypimelate

Author: BenchChem Technical Support Team. Date: February 2026

A Proactive Stance on Laboratory Safety When Data is Limited

In the landscape of drug discovery and chemical research, we often encounter novel or less-common reagents for which comprehensive safety data may not be readily available. Diethyl-2-carbethoxypimelate (CAS No. 53007-36-6) is one such compound. While specific, detailed toxicological and hazard information is not extensively documented in readily available Safety Data Sheets (SDS), a prudent and safety-first approach is non-negotiable. This guide is structured to provide a robust framework for personal protective equipment (PPE) based on established principles of chemical safety for handling esters and compounds with uncharacterized hazard profiles. Our directive is to treat such chemicals with a heightened level of caution, assuming they may present significant hazards until proven otherwise.

Foundational Hazard Assessment: An Inferential Approach

In the absence of a specific, detailed SDS for Diethyl-2-carbethoxypimelate, we must infer potential hazards from its chemical structure and the general properties of similar organic esters. Organic esters can range from being relatively benign to causing significant irritation to the skin, eyes, and respiratory tract.[1][2] Some may also be absorbed through the skin. Therefore, our core objective is to prevent any direct contact with the substance.

Assumed Potential Hazards:

  • Skin and Eye Irritation: Direct contact with the liquid may cause irritation, redness, or more severe effects upon prolonged exposure.[1][2]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors, especially if the substance is heated or agitated, may irritate the respiratory system.[1][2]

  • Ingestion Toxicity: While oral toxicity is unknown, accidental ingestion of laboratory chemicals can be harmful.[3]

  • Unknown Chronic Effects: The long-term health effects of exposure are not well-documented.

Given these potential risks, a comprehensive PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Core PPE Protocol: Your Non-Negotiable Armor

For any procedure involving the handling of Diethyl-2-carbethoxypimelate, the following PPE is mandatory. This establishes a baseline of safety for all routine operations.

Protection Type Specific Equipment Rationale and Best Practices
Eye and Face Safety glasses with side-shields or chemical splash goggles.Standard laboratory practice dictates that eye protection is essential. For handling liquids that can splash, chemical splash goggles provide superior protection over standard safety glasses.[2][4]
Hand Nitrile gloves.Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work. Always inspect gloves for tears or pinholes before use. For prolonged contact or when handling larger quantities, consider double-gloving.[5] After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with your institution's waste procedures.[5]
Body Fully-buttoned laboratory coat.A lab coat protects your skin and personal clothing from accidental splashes. Ensure the sleeves are of sufficient length to cover the wrist area, leaving no gap between the glove and the cuff.
Footwear Closed-toe shoes.Protects feet from spills. Open-toed shoes are never appropriate in a laboratory setting.

Enhanced Protective Measures for Elevated Risk Scenarios

Certain laboratory procedures may increase the risk of exposure. In these situations, an upgraded PPE protocol is required to ensure your safety.

Scenarios Requiring Enhanced PPE:

  • Handling quantities greater than 50 mL.

  • Heating or agitating the substance, which may generate vapors or aerosols.

  • Procedures with a high potential for splashing (e.g., pouring, mixing).

  • Cleaning up spills.

Upgraded PPE Recommendations:

  • Face Shield: In addition to chemical splash goggles, a face shield provides a secondary layer of protection for the entire face from splashes.

  • Chemical-Resistant Apron: Worn over the lab coat, a chemical-resistant apron provides an additional barrier against significant spills.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood, respiratory protection is necessary.[3] A NIOSH-approved respirator with organic vapor cartridges is a typical choice.[6] Note that proper fit-testing and training are required for respirator use.[7]

Procedural Workflow: A Step-by-Step Guide to Safety

Adherence to a strict procedural workflow for donning, using, and doffing PPE is critical to its effectiveness. The following diagram illustrates the logical flow for safely handling Diethyl-2-carbethoxypimelate.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_assess Assess Task-Specific Risks (e.g., volume, heating) prep_select Select Appropriate PPE (Core vs. Enhanced) prep_assess->prep_select prep_inspect Inspect PPE for Integrity (e.g., holes in gloves) prep_select->prep_inspect prep_don Don PPE in Correct Order (Coat -> Goggles -> Gloves) prep_inspect->prep_don handle_chem Handle Diethyl-2-carbethoxypimelate in a Fume Hood prep_don->handle_chem post_decon Wipe down work area handle_chem->post_decon post_doff Doff PPE Correctly (Gloves -> Goggles -> Coat) post_decon->post_doff post_dispose Dispose of Contaminated PPE in Designated Waste post_doff->post_dispose post_wash Wash Hands Thoroughly post_dispose->post_wash

Caption: Workflow for Safe Handling of Diethyl-2-carbethoxypimelate.

Disposal and Decontamination: Preventing Secondary Exposure

Proper disposal of contaminated PPE is as important as its use.

  • Gloves: Disposable gloves should be removed and discarded into a designated chemical waste container immediately after handling the substance.[5]

  • Contaminated Clothing: If your lab coat or other clothing becomes contaminated, remove it immediately and follow your institution's procedures for laundering or disposal of contaminated apparel.

  • Spill Cleanup: In the event of a spill, use an inert absorbent material.[5] All materials used for cleanup, including PPE, must be disposed of as hazardous waste.[1] Always refer to your institution's specific guidelines for chemical waste disposal.[6]

Emergency Response: Immediate Actions

In the event of an accidental exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][3] Seek medical attention.

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[1][3] If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Always ensure that an eyewash station and safety shower are readily accessible in the work area.[1][7]

By adopting this comprehensive and cautious PPE strategy, researchers can confidently and safely handle Diethyl-2-carbethoxypimelate, upholding the highest standards of laboratory safety even when faced with incomplete hazard information.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet for Diethyl ether.
  • Sigma-Aldrich. (2025). Safety Data Sheet for Diethyl phtalate.
  • Labsolu. (n.d.). Diethyl-2-carbethoxypimelate.
  • Fisher Scientific. (2017). Safety Data Sheet for Diethyl (2-oxopropyl)phosphonate.
  • Exposome-Explorer. (2005). Material Safety Data Sheet for Diethyl phthalate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • CymitQuimica. (n.d.). Diethyl (4-carboxybut-1-yl)phosphonate Safety Data Sheet.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of diethyl 2,5-dihydroxyterephthalate.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether.
  • Fisher Scientific. (2025). Safety Data Sheet for Diethyl succinate.
  • Wuxi Morality Chemical Co., Ltd. (n.d.). DIETHYL-2-CARBETHOXYPIMELATE, CasNo.53007-36-6.
  • MedChemExpress. (n.d.). Diethyl phosphate-SDS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.